Product packaging for N-Octylacrylamide(Cat. No.:CAS No. 10124-68-2)

N-Octylacrylamide

Cat. No.: B157157
CAS No.: 10124-68-2
M. Wt: 183.29 g/mol
InChI Key: AWGZKFQMWZYCHF-UHFFFAOYSA-N
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Description

N-Octylacrylamide (CAS 10124-68-2) is a specialty acrylamide monomer of significant interest in polymer and materials science research. With a molecular formula of C11H21NO and a molecular weight of 183.29 g/mol, it serves as a crucial building block for introducing hydrophobic, long-chain alkyl groups into synthetic polymers . Its primary research value lies in its role as a co-monomer for designing advanced copolymers with tailored properties. By copolymerizing this compound with other monomers like various acrylates or methacrylates, researchers can systematically modify key polymer characteristics. These modifications can enhance hydrophobicity, adjust glass transition temperatures (Tg), and improve mechanical stability in the resulting materials . This makes it a valuable compound for investigations into novel pressure-sensitive adhesives, specialty coatings, and functional hydrogels. While the linear this compound (CAS 10124-68-2) is a key research chemical, its structural isomer, N-Tert-Octyl Acrylamide (CAS 4223-03-4), demonstrates the potential applications of such monomers. The tertiary isomer is commercially utilized as a key component in hair-care polymers for its exceptional film-forming and humidity resistance, and in industrial applications like antiscalants and polymers for enhanced oil recovery (EOR) . Research with the linear isomer may therefore open pathways to similar innovations. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human consumption. Researchers should handle this compound with appropriate safety precautions; refer to the Safety Data Sheet for comprehensive hazard and handling information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO B157157 N-Octylacrylamide CAS No. 10124-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-octylprop-2-enamide
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InChI

InChI=1S/C11H21NO/c1-3-5-6-7-8-9-10-12-11(13)4-2/h4H,2-3,5-10H2,1H3,(H,12,13)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGZKFQMWZYCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6064955
Record name 2-Propenamide, N-octyl-
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Molecular Weight

183.29 g/mol
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CAS No.

10124-68-2
Record name N-Octylacrylamide
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Record name 2-Propenamide, N-octyl-
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Record name 2-Propenamide, N-octyl-
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Record name N-octylacrylamide
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Foundational & Exploratory

Synthesis of N-Octylacrylamide via the Ritter Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-octylacrylamide through the Ritter reaction. This powerful C-N bond-forming reaction offers a versatile and efficient route to N-substituted amides, which are valuable intermediates in pharmaceutical and materials science. This document details the underlying mechanism, experimental protocols, and key quantitative data associated with this synthesis.

Introduction to the Ritter Reaction

The Ritter reaction, first reported by John J. Ritter, is a chemical reaction that transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid.[1] The reaction typically involves the generation of a carbocation from an alkene or an alcohol, which is then trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the corresponding N-substituted amide.

The versatility of the Ritter reaction allows for the use of a wide range of nitriles and carbocation precursors, making it a valuable tool in organic synthesis. For the preparation of this compound, acrylonitrile serves as the nitrile source, while the octyl carbocation can be generated from either 1-octene or 1-octanol.

Reaction Mechanism

The synthesis of this compound via the Ritter reaction proceeds through a well-established three-step mechanism:

  • Carbocation Formation: In the presence of a strong acid, such as sulfuric acid, 1-octene is protonated to form a secondary carbocation. Alternatively, 1-octanol can be protonated, followed by the loss of a water molecule to generate the same carbocationic intermediate. The stability of the carbocation is a crucial factor in the reaction's success.

  • Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of acrylonitrile attacks the electrophilic carbocation. This step forms a stable nitrilium ion intermediate.

  • Hydrolysis: The nitrilium ion is subsequently hydrolyzed by water, which is typically present from the aqueous acid or added during the work-up, to yield the final this compound product.

Below is a diagram illustrating the reaction pathway.

Ritter_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Hydrolysis Octene 1-Octene Carbocation Octyl Carbocation Octene->Carbocation + H+ H_plus H+ Acrylonitrile Acrylonitrile Carbocation_ref Nitrilium Nitrilium Ion Intermediate Acrylonitrile->Nitrilium Water H₂O Nitrilium_ref Carbocation_ref->Nitrilium + Acrylonitrile Product This compound Water->Product Nitrilium_ref->Product + H₂O

Caption: Ritter reaction mechanism for this compound synthesis.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 1-Octene (or 1-Octanol)

  • Acrylonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 1-octene (1 equivalent) and acrylonitrile (1.5-2 equivalents).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (e.g., 65% aqueous solution, 1.5-2 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, such as 40°C) for a specified duration (e.g., 3-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

The following diagram outlines the general experimental workflow.

Experimental_Workflow start Start: Combine Reactants (1-Octene & Acrylonitrile) step1 Cool to 0-5 °C in Ice Bath start->step1 step2 Slowly Add Concentrated H₂SO₄ step1->step2 step3 React at Controlled Temperature (e.g., 40 °C, 3-6 h) step2->step3 step4 Quench Reaction on Crushed Ice step3->step4 step5 Neutralize with NaHCO₃ Solution step4->step5 step6 Extract with Diethyl Ether step5->step6 step7 Wash, Dry, and Concentrate Organic Phase step6->step7 step8 Purify Crude Product (Recrystallization or Chromatography) step7->step8 end_node End: Pure this compound step8->end_node

Caption: General experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of N-tert-octylacrylamide, which can serve as a reference for the synthesis of the linear isomer.[2]

ParameterValueReference
Substrate 2,4,4-Trimethyl-1-pentene[2]
Nitrile Acrylonitrile[2]
Catalyst 65% Sulfuric Acid[2]
Temperature 40 °C[2]
Reaction Time 3 hours[2]
Yield Not explicitly stated for this specific reaction, but Ritter reactions with similar substrates can achieve moderate to high yields.
Purification Recrystallization or Column ChromatographyGeneral practice

Conclusion

The Ritter reaction provides a robust and direct method for the synthesis of this compound from readily available starting materials. By carefully controlling the reaction conditions, particularly temperature and the rate of acid addition, this method can be effectively employed to produce the desired N-substituted amide. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient preparation of this important monomer. Further optimization for the synthesis of the linear this compound may be required to achieve high yields and purity.

References

An In-Depth Technical Guide to the Synthesis of N-Octylacrylamide from Acryloyl Chloride and Octylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-octylacrylamide, a key monomer in the development of advanced polymers for various applications, including drug delivery systems. The primary synthetic route detailed herein is the reaction between acryloyl chloride and octylamine.

Core Reaction Principles

The synthesis of this compound from acryloyl chloride and octylamine is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann reaction conditions.[1][2][3] The reaction involves the nucleophilic attack of the primary amine (octylamine) on the highly electrophilic carbonyl carbon of the acyl chloride (acryloyl chloride).[1][2] This process is typically rapid and exothermic.[2]

To drive the reaction to completion and neutralize the hydrogen chloride (HCl) byproduct that is formed, a base is required.[4][5] The HCl would otherwise react with the starting octylamine to form a non-nucleophilic ammonium salt, which would halt the reaction.[5] Tertiary amines, such as triethylamine, are commonly used as an organic base to sequester the HCl as triethylamine hydrochloride. The use of a two-phase solvent system with an aqueous inorganic base like sodium hydroxide is also a common practice under Schotten-Baumann conditions.[1]

Key considerations for this reaction include:

  • Side Reactions: Potential side reactions include the hydrolysis of acryloyl chloride to acrylic acid if water is present, and Michael addition of a second octylamine molecule to the newly formed this compound product.[2][6]

  • Polymerization: Both the reactant (acryloyl chloride) and the product (this compound) are vinyl monomers susceptible to polymerization, which can be initiated by heat, light, or radical species.[2] The inclusion of a polymerization inhibitor may be necessary for storage and handling.

Reaction Scheme

The overall reaction is as follows:

CH₂(CH₂)₇NH₂ (Octylamine) + CH₂=CHCOCl (Acryloyl Chloride) --[Base]--> CH₂=CHCONH(CH₂)₇CH₃ (this compound) + Base·HCl

A diagram illustrating the reaction mechanism is provided below.

Caption: Reaction scheme for this compound synthesis.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound. The protocol is based on established methods which utilize triethylamine as an acid scavenger in a dichloromethane solvent.[7]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (0.5 mol scale)Moles (mol)Notes
Acryloyl ChlorideC₃H₃ClO90.5145.3 g (40.6 mL)0.50Highly reactive, corrosive, lachrymator.[8]
n-OctylamineC₈H₁₉N129.2466.6 g (89.1 mL)0.50Corrosive, flammable.
TriethylamineC₆H₁₅N101.1950.6 g (70.0 mL)0.50Base, acid scavenger.
DichloromethaneCH₂Cl₂84.93305 g (230 mL total)-Anhydrous solvent.
Magnesium SulfateMgSO₄120.37As needed-Anhydrous, for drying.
Deionized WaterH₂O18.02250 g-For washing.
Detailed Procedure
  • Reaction Setup: A 500 mL four-necked flask is equipped with a mechanical stirrer, a thermometer, a pressure-equalizing addition funnel, and a drying tube filled with calcium sulfate.[7]

  • Initial Charge: The flask is charged with a solution of acryloyl chloride (45.3 g, 0.5 mol) in 180 g of dichloromethane.[7]

  • Cooling: The solution is cooled to 0°C using an ice bath.[7]

  • Reagent Addition: A mixture of n-octylamine (66.6 g, 0.5 mol), triethylamine (50.6 g, 0.5 mol), and 125 g of dichloromethane is prepared and added to the addition funnel.[7] This mixture is then added dropwise to the stirred acryloyl chloride solution over a period of approximately 2.5 hours.[7] The addition rate should be carefully controlled to maintain the internal reaction temperature at or below 5°C.[7]

  • Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to ambient temperature.[7] To ensure complete crystallization of the triethylamine hydrochloride byproduct, the mixture is stored overnight at -15°C.[7]

  • Work-up and Purification:

    • The precipitated triethylamine hydrochloride salt is removed by filtration.[7]

    • The filtrate is transferred to a separatory funnel and washed with 250 g of deionized water.[7]

    • The organic layer is separated and dried over anhydrous magnesium sulfate.[7]

    • After filtering off the drying agent, the dichloromethane solvent is removed under reduced pressure (in vacuo) to yield the crude product.[7]

  • Final Product: The final product is N-(n-octyl)acrylamide, which can be further purified if necessary.[7] The reported yield for this procedure is 85 g.[7]

Data Summary

Reaction Parameters
ParameterValueReference
Stoichiometry1:1:1 (Acryloyl Chloride:Octylamine:Base)[7]
SolventDichloromethane (DCM)[7]
Reaction Temperature0–5 °C[7]
Reaction Time~2.5 hours for addition, then warm to RT[7]
Work-upFiltration, Aqueous Wash, Drying[7]
Reported Yield85 g (for 0.5 mol scale)[7]
Product Characterization Data

Characterization is crucial to confirm the identity and purity of the synthesized this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard.

TechniqueExpected Peaks / Signals
¹H NMR * Vinyl Protons (CH₂=CH-): Three distinct signals between δ 5.5-6.5 ppm. * Amide Proton (-NH-): A broad singlet, typically around δ 5.5-6.0 ppm. * Methylene group adjacent to N (-NH-CH₂-): A triplet around δ 3.3 ppm. * Alkyl Chain Protons (-(CH₂)₆-): A broad multiplet around δ 1.2-1.5 ppm. * Terminal Methyl Group (-CH₃): A triplet around δ 0.8-0.9 ppm.
IR (cm⁻¹) * N-H Stretch: A sharp peak around 3300 cm⁻¹. * C=O Stretch (Amide I): A strong, sharp peak around 1650-1660 cm⁻¹. * N-H Bend (Amide II): A peak around 1540-1550 cm⁻¹. * C=C Stretch: A peak around 1620-1630 cm⁻¹. * C-H Stretches (Alkyl): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

(Note: Exact chemical shifts (δ) and wavenumbers can vary slightly based on the solvent and instrument used for analysis.)

Visualized Workflows

General Experimental Workflow

The following diagram outlines the logical flow of the synthesis and purification process.

Experimental_Workflow prep 1. Reagent Preparation (Acryloyl Chloride in DCM; Octylamine/TEA in DCM) reaction 3. Controlled Reaction (Add amine solution to acyl chloride at 0-5°C) prep->reaction setup 2. Reaction Setup (Flask, Stirrer, Funnel) warm 4. Warm to RT & Overnight Crystallization reaction->warm filter 5. Filtration (Remove Et3N·HCl salt) warm->filter wash 6. Aqueous Wash (Remove water-soluble impurities) filter->wash dry 7. Drying (Dry organic phase with MgSO4) wash->dry evap 8. Solvent Evaporation (Rotary Evaporation) dry->evap product 9. Final Product (this compound) evap->product char 10. Characterization (NMR, IR, etc.) product->char

Caption: Workflow for this compound synthesis.

Application in Drug Delivery

This compound is a valuable monomer for creating amphiphilic or thermoresponsive polymers. These polymers can self-assemble into structures like micelles or nanoparticles, which are used as carriers in advanced drug delivery systems. The hydrophobic octyl chains can form a core to encapsulate poorly water-soluble drugs, while the hydrophilic acrylamide backbone provides aqueous stability.

The diagram below illustrates this concept.

Drug_Delivery_Concept cluster_synthesis Monomer & Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_application Therapeutic Application NOA This compound Monomer Polymerization Polymerization NOA->Polymerization Polymer Amphiphilic Poly(this compound) Copolymer Polymerization->Polymer Assembly Self-Assembly in Aqueous Solution Polymer->Assembly Drug Hydrophobic Drug Drug->Assembly Nanoparticle Drug-Loaded Nanoparticle Assembly->Nanoparticle Delivery Systemic Administration Nanoparticle->Delivery Target Target Site (e.g., Tumor) Delivery->Target Release Controlled Drug Release Target->Release

Caption: Role of this compound polymers in drug delivery.

References

Solubility of N-tert-Octylacrylamide in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Octylacrylamide (CAS No. 4223-03-4), a key monomer in the synthesis of various polymers. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the existing qualitative and quantitative information and offers a detailed experimental protocol for researchers to determine solubility in specific organic solvents.

Introduction to N-tert-Octylacrylamide

N-tert-Octylacrylamide, also known as N-(1,1,3,3-tetramethylbutyl)acrylamide, is a hydrophobic acrylamide derivative. Its structure, featuring a bulky, branched octyl group, imparts unique properties to polymers, such as improved flexibility, adhesion, and water resistance. These characteristics make it a valuable component in the formulation of personal care products, coatings, and adhesives. A clear understanding of its solubility is crucial for optimizing polymerization processes, developing new formulations, and conducting toxicological and environmental impact studies.

Solubility Data

The solubility of a substance is a fundamental chemical property that dictates its applications. While N-tert-Octylacrylamide is generally described as soluble in organic solvents, specific quantitative data is scarce. The following tables summarize the available information.

Table 1: Quantitative Solubility of N-tert-Octylacrylamide

SolventTemperature (°C)SolubilityReference(s)
Water201.01 g/L[1][2]

Table 2: Qualitative Solubility of N-tert-Octylacrylamide in Various Solvents

SolventSolubilityReference(s)
MethanolSoluble[1][2][3]
EthanolSoluble[4]
AcetoneSoluble[4]
1,4-DioxaneSoluble (used as a solvent for polymerization)[5][6]
Dimethylformamide (DMF)Soluble (used as a solvent for copolymerization of a similar monomer)[7]
Dimethyl sulfoxide (DMSO)Soluble (used as a solvent for copolymerization of a similar monomer)[8]
n-Alkanes (e.g., n-heptane)Soluble (used as a solvent for dispersion polymerization)[5][6]

It is important to note that a Safety Data Sheet (SDS) for N-tert-Octylacrylamide reports "no data available" for solubility, underscoring the lack of comprehensive published data[9].

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of N-tert-Octylacrylamide in an organic solvent.

Materials
  • N-tert-Octylacrylamide (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid N-tert-Octylacrylamide to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the mixture for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Separation of Saturated Solution:

    • After equilibration, let the vial stand to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a chemically resistant syringe filter into a clean vial to remove any remaining microscopic particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of N-tert-Octylacrylamide of known concentrations in the chosen solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the standard curve.

    • Analyze the standard solutions and the diluted sample solution by HPLC. A C18 column is often suitable, and the detection wavelength should be set to the absorbance maximum of N-tert-Octylacrylamide.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of N-tert-Octylacrylamide solubility using the shake-flask method.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess N-tert-Octylacrylamide to a vial B Add a known volume of organic solvent A->B C Shake for 24-48 hours at a constant temperature B->C D Centrifuge the vial to settle undissolved solid C->D E Filter the supernatant D->E G Dilute the filtered sample E->G F Prepare standard solutions H Analyze standards and sample by HPLC F->H G->H I Calculate solubility from the calibration curve H->I

Caption: Workflow for determining the solubility of N-tert-Octylacrylamide.

Conceptual Solubility Relationship

This diagram illustrates the relationship between the molecular structure of N-tert-Octylacrylamide and its general solubility characteristics.

G Conceptual Solubility of N-tert-Octylacrylamide cluster_structure Molecular Structure cluster_solubility Solubility Behavior A N-tert-Octylacrylamide B Hydrophobic tert-Octyl Group (Non-polar) A->B C Acrylamide Group (Polar) A->C D Soluble in non-polar and moderately polar organic solvents B->D 'Like dissolves like' E Low solubility in highly polar solvents (e.g., water) C->E Dominance of the hydrophobic group

References

N-Octylacrylamide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of N-Octylacrylamide, a versatile monomer with significant potential in various scientific and industrial applications, including drug development. This document outlines its fundamental chemical properties, synthesis protocols, and key applications, presenting the information in a structured format for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Data

This compound is a hydrophobic acrylamide derivative.[1] Its chemical and physical properties are crucial for understanding its behavior in various experimental and industrial settings.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₁NO[2][3][4][5]
Molecular Weight 183.29 g/mol [2][3][5][6]
CAS Number 10124-68-2[2][4]
Density 0.868 g/cm³[2][4]
Boiling Point 313.7 °C at 760 mmHg[2][4]
Flash Point 186.7 °C[2][4]
Refractive Index 1.446[4]
Vapor Pressure 0.000487 mmHg at 25°C[4]
Appearance Clear, colorless liquid[7]
Solubility Soluble in water and various organic solvents[7]

Synthesis of N-(n-octyl)acrylamide

The synthesis of N-(n-octyl)acrylamide can be achieved through the reaction of acryloyl chloride with n-octylamine.[8] This method is a common approach for preparing N-substituted acrylamides.[9]

Experimental Protocol

Materials:

  • Acryloyl chloride

  • n-Octylamine

  • Triethylamine

  • Dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate

  • Calcium sulfate

Equipment:

  • 500 ml four-necked flask

  • Thermometer

  • Mechanical stirrer

  • Calcium sulfate-filled drying tube

  • Pressure-equalizing addition funnel

Procedure: [8]

  • A solution of 45.3 g (0.5 mole) of acryloyl chloride in 180 g of dichloromethane is prepared in a 500 ml four-necked flask and cooled to 0°C.

  • A mixture of 66.6 g of n-octylamine (0.5 mole), 50.6 g of triethylamine (0.5 mole), and 125 g of dichloromethane is slowly added to the cooled solution over a period of 2.5 hours, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, the mixture is allowed to warm to ambient temperature.

  • The reaction mixture is then stored at -15°C overnight to facilitate the crystallization of the triethylamine hydrochloride byproduct.

  • The crystallized salt is removed by filtration.

  • The filtrate is washed with 250 g of deionized water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield N-(n-octyl)acrylamide.

The following diagram illustrates the workflow for the synthesis of N-(n-octyl)acrylamide.

G Synthesis Workflow of N-(n-octyl)acrylamide cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product prep_acryloyl Prepare Acryloyl Chloride in Dichloromethane reaction Slowly Add Amine Mixture to Acryloyl Chloride Solution (0-5°C) prep_acryloyl->reaction prep_amine Prepare Mixture of n-Octylamine, Triethylamine, and Dichloromethane prep_amine->reaction warm Warm to Room Temperature reaction->warm crystallization Crystallize Byproduct (-15°C Overnight) warm->crystallization filtration1 Filter to Remove Triethylamine Hydrochloride crystallization->filtration1 washing Wash Filtrate with Deionized Water filtration1->washing drying Dry with Anhydrous Magnesium Sulfate washing->drying filtration2 Filter drying->filtration2 evaporation Evaporate Solvent in vacuo filtration2->evaporation product N-(n-octyl)acrylamide evaporation->product

Synthesis Workflow of N-(n-octyl)acrylamide

Applications in Research and Development

This compound and its isomer, N-tert-Octylacrylamide, are utilized in the synthesis of polymers with controlled hydrophilicity. These polymers have applications as sizing agents, rheology modifiers, and water-soluble polymers. Copolymers of N-tert-Octylacrylamide with acrylates are used in personal care products like hair sprays and mousses due to their film-forming properties, providing curl retention and humidity resistance.[10]

In the context of drug delivery, this compound's ability to form biocompatible hydrogels makes it a promising material for tissue adhesives, wound dressings, and controlled release applications.[7] Copolymers containing octylacrylamide have been explored in the development of transdermal drug delivery systems.[11] For instance, Acrylates/Octylacrylamide Copolymer is used in sunscreen formulations to improve water resistance and the stability of active ingredients.[12] The copolymer Octylacrylamide/Acrylates/Butylaminoethyl Methacrylate is also noted for its film-forming and water-resistant properties in cosmetic and skincare products.[13]

The following diagram outlines the logical relationship between this compound's properties and its applications.

G This compound: Properties to Applications cluster_properties Core Properties cluster_intermediate Resulting Polymer Characteristics cluster_applications Applications hydrophobicity Hydrophobicity water_resistance Water Resistance hydrophobicity->water_resistance controlled_hydrophilicity Controlled Hydrophilicity hydrophobicity->controlled_hydrophilicity polymerization Ability to Polymerize film_forming Film-Forming polymerization->film_forming adhesion Adhesion polymerization->adhesion biocompatibility Biocompatibility (Hydrogels) drug_delivery Drug Delivery Systems (e.g., Transdermal Patches, Controlled Release) biocompatibility->drug_delivery tissue_engineering Tissue Engineering (e.g., Tissue Adhesives, Wound Dressings) biocompatibility->tissue_engineering personal_care Personal Care Products (e.g., Hairsprays, Sunscreens) film_forming->personal_care water_resistance->personal_care water_resistance->drug_delivery controlled_hydrophilicity->drug_delivery adhesion->tissue_engineering industrial Industrial Applications (e.g., Coatings, Adhesives) adhesion->industrial

This compound: Properties to Applications

References

N-Octylacrylamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of N-Octylacrylamide, a key monomer in the development of advanced polymers for research, scientific, and drug development applications. The document outlines its chemical properties, synthesis, and polymerization methods, with a focus on its role in creating thermoresponsive hydrogels for controlled drug delivery.

Core Chemical and Physical Properties

This compound is an N-substituted acrylamide monomer. It has a linear alkyl chain of eight carbons attached to the nitrogen of the acrylamide group. Its isomer, N-tert-Octylacrylamide, features a branched octyl group. The CAS Registry Number for this compound is 10124-68-2, while N-tert-Octylacrylamide is registered under CAS Number 4223-03-4.

The chemical structure of this compound is characterized by a terminal vinyl group, making it amenable to radical polymerization, and a hydrophobic octyl chain, which imparts unique solubility and thermal response characteristics to its polymers.

Below is a summary of its key physicochemical properties:

PropertyValueReferences
CAS Number 10124-68-2[1][2][3]
Molecular Formula C₁₁H₂₁NO[1][2][3]
Molecular Weight 183.29 g/mol [1][2]
IUPAC Name N-octylprop-2-enamide[1]
Boiling Point 313.7 °C at 760 mmHg[1][3]
Density 0.868 g/cm³[1][3]
Flash Point 186.7 °C[1][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of acryloyl chloride with n-octylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-(n-octyl)acrylamide

This protocol is adapted from a standard procedure for the synthesis of N-substituted acrylamides.[1][4]

Materials:

  • Acryloyl chloride

  • n-Octylamine

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Deionized water

Equipment:

  • 500 mL four-necked flask

  • Thermometer

  • Mechanical stirrer

  • Calcium sulfate drying tube

  • Pressure-equalizing addition funnel

  • Standard laboratory glassware for workup and filtration

Procedure:

  • A solution of 45.3 g (0.5 mole) of acryloyl chloride in 180 g of dichloromethane is prepared in the four-necked flask.

  • The flask is equipped with a thermometer, mechanical stirrer, drying tube, and addition funnel.

  • The solution is cooled to 0 °C using an ice bath.

  • A mixture of 66.6 g (0.5 mole) of n-octylamine, 50.6 g (0.5 mole) of triethylamine, and 125 g of dichloromethane is slowly added to the acryloyl chloride solution over a period of 2.5 hours. The addition rate should be controlled to maintain the reaction temperature at or below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature.

  • The mixture is then stored at -15 °C overnight to facilitate the crystallization of triethylamine hydrochloride.

  • The precipitated salt is removed by filtration.

  • The filtrate is washed with 250 g of deionized water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield N-(n-octyl)acrylamide.

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Acryloyl_Chloride Acryloyl Chloride in Dichloromethane Reaction_Vessel Reaction at 0-5 °C Acryloyl_Chloride->Reaction_Vessel Octylamine_TEA n-Octylamine & Triethylamine in Dichloromethane Octylamine_TEA->Reaction_Vessel Slow Addition Crystallization Crystallization of Triethylamine HCl at -15 °C Reaction_Vessel->Crystallization Filtration Filtration Crystallization->Filtration Washing Water Wash Filtration->Washing Drying Drying with MgSO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product This compound Evaporation->Final_Product

Workflow for the synthesis of this compound.

Polymerization of this compound

This compound can be polymerized through free-radical polymerization techniques to form poly(this compound). The polymerization can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or redox initiators. Copolymers can also be synthesized by including other vinyl monomers in the reaction mixture.

General Experimental Protocol: Free-Radical Polymerization
  • This compound and any comonomers are dissolved in a suitable solvent (e.g., tetrahydrofuran, 1,4-dioxane) in a polymerization vessel.[5]

  • A calculated amount of a free-radical initiator (e.g., 0.05% by weight of monomers of AIBN) is added.[5]

  • The solution is deoxygenated by purging with an inert gas, such as nitrogen, for a sufficient period.[6]

  • The reaction vessel is sealed and heated to a temperature appropriate for the initiator used (e.g., 60-80 °C for AIBN) for a specified duration (e.g., 3-18 hours).[5][6]

  • The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol or hexane.[5][6]

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Applications in Drug Development

Polymers and copolymers of this compound are of significant interest in drug delivery due to their thermoresponsive properties. Poly(N-alkylacrylamides) can exhibit a Lower Critical Solution Temperature (LCST), where the polymer undergoes a reversible phase transition from a soluble to an insoluble state as the temperature is increased.[7] This property can be harnessed for the controlled release of therapeutic agents.

Thermoresponsive Hydrogels for Controlled Drug Release

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water.[8] Thermoresponsive hydrogels made from this compound copolymers can be designed to be in a swollen, drug-loaded state at room temperature and then shrink to release the drug at physiological temperatures.[2][9] The LCST can be tuned by copolymerizing this compound with hydrophilic or hydrophobic comonomers.

The general mechanism involves the hydrogel being loaded with a drug below its LCST. When the temperature is raised above the LCST, the polymer chains collapse, and the hydrogel shrinks, expelling water and the entrapped drug.[1][2]

Thermoresponsive Drug Release from Poly(this compound) Hydrogel cluster_loading Drug Loading (T < LCST) cluster_release Drug Release (T > LCST) Hydrogel_Swollen Swollen Hydrogel (Hydrophilic State) Drug_Loading Drug Encapsulation via Diffusion Hydrogel_Swollen->Drug_Loading Hydrogel_Shrunk Shrunken Hydrogel (Hydrophobic State) Drug_Solution Aqueous Drug Solution Drug_Solution->Hydrogel_Swollen Temperature_Increase Temperature Increase (e.g., to Body Temperature) Drug_Loading->Temperature_Increase Temperature_Increase->Hydrogel_Shrunk Drug_Release Controlled Drug Release Hydrogel_Shrunk->Drug_Release

Mechanism of thermoresponsive drug release.

While this compound is a valuable monomer for creating drug delivery vehicles, there is currently no substantial evidence in the scientific literature to suggest its direct involvement in modulating specific cellular signaling pathways. Its primary role in drug development is to form the polymeric backbone of delivery systems that control the release of active pharmaceutical ingredients.

Analytical Methods

The quantification of residual this compound monomer in polymer formulations or biological matrices is crucial for safety and quality control. The analytical methods are generally adapted from those used for acrylamide.

Experimental Protocol: Quantification by GC-MS

This method involves the derivatization of the acrylamide to a less volatile and more thermally stable compound, followed by gas chromatography-mass spectrometry (GC-MS) analysis.[10][11]

  • Extraction: The sample is extracted with water to solubilize the this compound. An internal standard is added at this stage.

  • Derivatization (Bromination): The aqueous extract is treated with a bromine source to form the 2,3-dibromopropionamide derivative of this compound.

  • Liquid-Liquid Extraction: The brominated derivative is extracted from the aqueous phase into an organic solvent (e.g., ethyl acetate).

  • Analysis: The organic extract is analyzed by GC-MS. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Experimental Protocol: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the direct analysis of this compound without the need for derivatization.[10]

  • Extraction: The sample is extracted with an aqueous solution, often containing a small amount of formic acid. An isotopically labeled internal standard (e.g., ¹³C₃-N-Octylacrylamide) is added.

  • Clean-up: The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.

  • Analysis: The purified extract is analyzed by LC-MS/MS. The high selectivity and sensitivity of this technique allow for accurate quantification at low levels.

Conclusion

This compound is a versatile monomer with significant applications in the development of advanced materials, particularly for the pharmaceutical and biomedical fields. Its ability to form thermoresponsive polymers makes it a valuable component in the design of "smart" hydrogels for controlled drug delivery. The synthesis and polymerization methods are well-established, and robust analytical techniques are available for its quantification. Future research may explore its use in other advanced applications and further refine the properties of its copolymers for more sophisticated drug delivery systems.

References

An In-depth Technical Guide to the Health and Safety Considerations for N-Octylacrylamide Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of N-Octylacrylamide. The information herein is intended to support risk assessment and the implementation of safe laboratory practices.

Physicochemical Properties

This compound is a chemical compound with the following key properties:

PropertyValueReference
Chemical Formula C₁₁H₂₁NO
Molecular Weight 183.29 g/mol
Appearance White solid
Boiling Point 313.7 °C at 760 mmHg[1]
Flash Point 186.7 °C[1]
Density 0.868 g/cm³[1]

Toxicological Data

The toxicological profile of this compound and related acrylamides indicates potential for adverse health effects. The primary hazards are associated with acute toxicity, skin and eye irritation, and skin sensitization.

Table 2.1: Acute Toxicity
EndpointSpeciesRouteValueGHS CategoryReference
LD50RatOral> 2000 mg/kg bwNot Classified
LD50RabbitDermal> 2000 mg/kgNot Classified
LC50RatInhalation> 3.4 mg/L (for Acrylates/Octylacrylamide Copolymer)Not Classified[2]
Table 2.2: Irritation and Sensitization
EndpointSpeciesResultGHS CategoryReference
Skin Irritation RabbitNon-irritatingNot Classified
Eye Irritation RabbitMinimally irritatingCategory 2B[3]
Skin Sensitization MousePotential sensitizerCategory 1

Hazard Identification and Classification

Based on available data, this compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Acute Toxicity (Oral): Not Classified

  • Acute Toxicity (Dermal): Not Classified

  • Skin Corrosion/Irritation: Not Classified

  • Serious Eye Damage/Eye Irritation: Category 2B (Warning)

  • Skin Sensitization: Category 1 (Warning)

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.

Methodology:

  • Test Animals: Healthy, young adult female rats are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

  • Endpoint: The test endpoint is the observation of mortality or evident toxicity that determines the GHS classification.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

start Start: Select Dose Level (5, 50, 300, or 2000 mg/kg) dose Administer single oral dose to 3 female rats start->dose observe Observe for 14 days (mortality, clinical signs, body weight) dose->observe endpoint Endpoint Reached? observe->endpoint classify Classify based on outcome endpoint->classify Yes stop Stop endpoint->stop No further testing needed classify->stop cluster_0 Cell cluster_1 Nrf2 Pathway cluster_2 NF-κB Pathway Acrylamide This compound GSH GSH Depletion Acrylamide->GSH ROS Increased ROS GSH->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inactivates IKK IKK Activation ROS->IKK Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE Activation Nrf2->ARE Antioxidant Antioxidant Enzyme Production ARE->Antioxidant NFkB NF-κB Activation IKK->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway Acrylamide This compound MAPKKK MAPKKK Acrylamide->MAPKKK activates/modulates PI3K PI3K Acrylamide->PI3K modulates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Apoptosis_PI3K Apoptosis Akt->Apoptosis_PI3K inhibits

References

Navigating the Stability and Storage of N-Octylacrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Octylacrylamide, a key monomer in the synthesis of various polymers with applications in drug delivery and other biomedical fields, requires careful handling and storage to ensure its integrity and performance. This technical guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound, drawing from available safety and technical data. Due to a lack of extensive public data on its specific degradation pathways, this guide also infers potential stability challenges and analytical methodologies based on the behavior of related N-alkylacrylamides.

Chemical and Physical Properties

A foundational understanding of this compound's properties is crucial for its proper handling.

PropertyValue
Chemical Name N-octylprop-2-enamide
CAS Number 10124-68-2
Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Appearance Solid (N-tert-Octylacrylamide is a white powder)
Boiling Point 313.7 °C at 760 mmHg[1]
Flash Point 186.7 °C[1]
Density 0.868 g/cm³[1]

Stability Profile and Potential Degradation Pathways

While specific kinetic and mechanistic data for this compound degradation is limited in publicly available literature, potential degradation pathways can be inferred from the general chemistry of acrylamides.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can promote polymerization and may lead to thermal decomposition.

  • Light: Like many unsaturated compounds, this compound may be sensitive to light, which can initiate polymerization or other degradation reactions.

  • Moisture: The amide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield acrylic acid and octylamine.

  • Oxygen: The presence of oxygen can facilitate oxidative degradation, potentially leading to the formation of peroxides and other degradation products.

Potential Degradation Pathways:

Based on the chemistry of related N-alkylacrylamides, the following degradation pathways are plausible for this compound.

NOA This compound Polymerization Polymerization NOA->Polymerization Heat, Light, Initiators Hydrolysis Hydrolysis NOA->Hydrolysis H₂O, Acid/Base Oxidation Oxidation NOA->Oxidation O₂ Photodegradation Photodegradation NOA->Photodegradation UV Light AcrylicAcid Acrylic Acid Hydrolysis->AcrylicAcid Octylamine Octylamine Hydrolysis->Octylamine Peroxides Peroxides, etc. Oxidation->Peroxides Photoadducts Photo-adducts, etc. Photodegradation->Photoadducts

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling

To maintain the quality and prevent premature polymerization or degradation of this compound, the following storage and handling guidelines are recommended based on available safety data sheets.[2][3]

Storage Conditions:

ParameterRecommendation
Temperature Store in a cool, dry place.[2] Some suppliers recommend refrigeration.
Atmosphere Store in a well-ventilated area.[2][3]
Container Keep container tightly closed.[2][3]
Light Exposure Protect from light.
Incompatible Materials Avoid contact with strong oxidizing agents, acids, and bases.

Handling Precautions:

  • Handle in a well-ventilated area to avoid inhalation of dust.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid contact with skin and eyes.[2]

  • Wash thoroughly after handling.[2]

  • Prevent dust formation.[2]

Experimental Protocols for Stability Assessment

cluster_stress Forced Degradation cluster_analysis Analysis Stress Conditions Stress Conditions Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Hydrolysis (Acid/Base)->Stress Conditions Oxidation (e.g., H₂O₂) Oxidation (e.g., H₂O₂) Oxidation (e.g., H₂O₂)->Stress Conditions Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light)->Stress Conditions Thermal (Elevated Temp.) Thermal (Elevated Temp.) Thermal (Elevated Temp.)->Stress Conditions Analytical Techniques Analytical Techniques Data Interpretation Data Interpretation Analytical Techniques->Data Interpretation HPLC-UV HPLC-UV HPLC-UV->Analytical Techniques LC-MS LC-MS LC-MS->Analytical Techniques GC-MS GC-MS GC-MS->Analytical Techniques NMR NMR NMR->Analytical Techniques This compound Sample This compound Sample This compound Sample->Stress Conditions Stressed Samples Stressed Samples Stressed Samples->Analytical Techniques Stability Profile Stability Profile Data Interpretation->Stability Profile

Caption: General workflow for a forced degradation study.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A primary tool for purity assessment and quantification of the parent compound and degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight and fragmentation information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile degradation products, such as octylamine, that may result from hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of isolated degradation products and to monitor the degradation process in solution.

Conclusion

Ensuring the stability of this compound is paramount for its successful application in research and development. While specific degradation kinetics and pathways are not well-documented, adherence to the recommended storage conditions of a cool, dry, dark, and well-ventilated environment in a tightly sealed container is critical. For researchers requiring in-depth stability data, a forced degradation study employing a suite of analytical techniques such as HPLC, LC-MS, and GC-MS is recommended to elucidate potential degradation products and establish a stability-indicating method. This proactive approach to stability assessment will ultimately contribute to the development of robust and reliable end products.

References

A Technical Guide to N-Octylacrylamide Monomer: Commercial Sources, Purity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Octylacrylamide, a hydrophobic monomer increasingly utilized in the development of advanced polymers for biomedical applications. Herein, we detail its commercial availability, purity specifications, and the analytical methods crucial for its characterization. Furthermore, we explore its application in stimuli-responsive drug delivery systems, a key area of interest for pharmaceutical research and development.

Commercial Sources and Purity of this compound

This compound is commercially available from a variety of chemical suppliers, catering to different research and industrial needs. The purity of the monomer is a critical parameter, particularly in applications such as drug delivery, where trace impurities can significantly impact the performance and biocompatibility of the final polymer. Suppliers typically offer several grades, including industrial and pharmaceutical grades, with purities often exceeding 99%. Below is a summary of representative commercial sources and their stated purities.

SupplierProduct NameCAS NumberStated Purity/Grade
Alfa ChemistryThis compound10124-68-296%[1]
BLD PharmThis compound10124-68-2Specification available
CHEMLYTE SOLUTIONS CO., LTDThis compound10124-68-2Industrial Grade
Hebei Shunxing Import and Export Co.,Ltd.octylprop-2-enamide10124-68-2Industrial Grade/99.9[2]
Polysciences, Inc.N-tert-Octylacrylamide4223-03-4≥ 95%
Shaanxi Dideu Medichem Co. Ltd.octylprop-2-enamide10124-68-2Pharmaceutical Grade/99.5[2]
SHANDONG LOOK CHEMICAL CO.,LTDThis compound10124-68-2Not specified[2]
Vinati OrganicsN-TERTIARY OCTYL ACRYLAMIDE (TOA)4223-03-4Not specified[3][4]

Note: This table is a representative sample and not exhaustive. Purity and specifications can vary by batch and should be confirmed with the supplier via a Certificate of Analysis.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound. The following sections provide methodologies for these key processes.

Synthesis of N-(n-Octyl)acrylamide

A common method for the synthesis of N-(n-octyl)acrylamide involves the reaction of acryloyl chloride with n-octylamine.[5]

Materials:

  • Acryloyl chloride

  • n-Octylamine

  • Triethylamine

  • Dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of acryloyl chloride (0.5 mole) in dichloromethane (180 g) is prepared in a 500 ml four-necked flask equipped with a thermometer, mechanical stirrer, drying tube, and addition funnel.

  • The solution is cooled to 0°C.

  • A mixture of n-octylamine (0.5 mole), triethylamine (0.5 mole), and dichloromethane (125 g) is slowly added to the cooled solution over 2.5 hours, maintaining the temperature below 5°C.

  • After the addition is complete, the mixture is allowed to warm to room temperature.

  • The reaction mixture is stored at -15°C overnight to facilitate the crystallization of triethylamine hydrochloride byproduct.

  • The crystallized salt is removed by filtration.

  • The filtrate is washed with deionized water (250 g).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield N-(n-octyl)acrylamide.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds like this compound, effectively removing impurities.[6][7][8]

General Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven, to remove any residual solvent.

Purity Analysis

The purity of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[9] For acrylamide and its derivatives, reverse-phase HPLC is commonly employed.

  • Column: A C18 reverse-phase column is typically used.[9]

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is a common mobile phase. The gradient or isocratic elution profile would need to be optimized.

  • Detection: A UV detector is suitable for detecting the acrylamide moiety.[10]

  • Quantification: Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Gas Chromatography (GC):

  • Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11] Direct analysis of acrylamides by GC can be challenging due to their polarity.[12] Derivatization is sometimes employed to improve chromatographic performance.[13]

  • Column: A variety of columns can be used, with selection depending on the specific method (direct injection or derivatization).

  • Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are commonly used.

  • Quantification: Similar to HPLC, purity is assessed by comparing the peak area of the analyte to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: ¹H NMR spectroscopy provides detailed information about the structure of the molecule and can be used to identify and quantify impurities.

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Analysis: The resulting spectrum will show characteristic peaks for the protons in the this compound molecule. The presence of unexpected peaks can indicate impurities. The purity can be estimated by integrating the peaks corresponding to the compound and comparing them to the integrals of impurity peaks.

Application in Stimuli-Responsive Drug Delivery

This compound is a valuable monomer for the synthesis of "smart" polymers that can respond to environmental stimuli such as temperature and pH.[14] These polymers are of great interest in drug delivery, as they can be designed to release a therapeutic agent at a specific target site in the body. For instance, a copolymer containing this compound could be engineered to be soluble in the bloodstream at normal body temperature but to collapse and release its drug payload in the slightly more acidic microenvironment of a tumor.

The following diagram illustrates a conceptual workflow for the development and application of a thermo- and pH-responsive this compound-based drug delivery system.

DrugDeliveryWorkflow cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Drug Formulation cluster_delivery Targeted Drug Delivery & Release Monomer This compound & Co-monomer Polymerization Free Radical Polymerization Monomer->Polymerization Polymer Stimuli-Responsive Copolymer Polymerization->Polymer Characterization Purity & Structural Analysis (NMR, GPC) Polymer->Characterization Encapsulation Drug Encapsulation Polymer->Encapsulation Drug Therapeutic Agent Drug->Encapsulation Nanoparticle Drug-Loaded Nanoparticle Encapsulation->Nanoparticle Administration Systemic Administration Nanoparticle->Administration Circulation Bloodstream (pH 7.4, 37°C) Administration->Circulation Tumor Tumor Microenvironment (Acidic pH, >37°C) Circulation->Tumor EPR Effect Release Drug Release Tumor->Release Thermo/pH Trigger Effect Therapeutic Effect Release->Effect

Caption: Workflow for a stimuli-responsive drug delivery system.

The diagram above outlines the key stages, from the synthesis of a stimuli-responsive copolymer using this compound to its formulation with a therapeutic agent and subsequent targeted drug release triggered by the specific conditions of a tumor microenvironment.

Signaling Pathway in Drug Delivery

While this compound itself is not directly involved in signaling pathways, the polymers derived from it can be designed to interact with cellular environments to achieve a therapeutic effect. For example, a drug-loaded nanoparticle can be taken up by cancer cells through endocytosis. The lower pH of the endosome can then trigger the release of the drug, which can then interact with its intracellular target, such as a signaling pathway involved in cell proliferation or apoptosis.

The following diagram illustrates a simplified, conceptual signaling pathway for a drug released from a pH-responsive nanoparticle.

SignalingPathway cluster_uptake Cellular Uptake and Drug Release cluster_pathway Intracellular Signaling Cascade Nanoparticle Drug-Loaded Nanoparticle (this compound Copolymer) Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Target Intracellular Target (e.g., Kinase) DrugRelease->Target Drug Binding Pathway Signaling Pathway (e.g., Proliferation) Target->Pathway Inhibition Apoptosis Apoptosis Pathway->Apoptosis Induction

Caption: Conceptual signaling pathway for a released therapeutic.

This diagram shows the cellular uptake of a drug-loaded nanoparticle, pH-triggered drug release within the endosome, and the subsequent interaction of the drug with an intracellular target to induce apoptosis.

References

A Technical Guide to the Thermoresponsive Behavior of Poly(N-Octylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Thermoresponsive polymers, often termed "smart" polymers, are materials that exhibit a sharp and reversible phase transition in response to a change in temperature. Within this class, polymers of N-substituted acrylamides have garnered significant attention for their tunable properties and potential in biomedical applications. While poly(N-isopropylacrylamide) (PNIPAM) is the most extensively studied member, known for its Lower Critical Solution Temperature (LCST) near physiological temperature (~32°C), higher alkyl-substituted counterparts like poly(N-Octylacrylamide) (PNOA) offer unique hydrophobic characteristics that are crucial for advanced applications.

This technical guide provides an in-depth exploration of the synthesis, characterization, and thermoresponsive behavior of poly(this compound). Due to the strong hydrophobicity imparted by the C8 alkyl chain, the PNOA homopolymer is generally insoluble in water. Consequently, its primary role in aqueous thermoresponsive systems is as a potent hydrophobic comonomer to precisely tune the LCST of more hydrophilic polymers. Furthermore, PNOA exhibits distinct Upper Critical Solution Temperature (UCST) behavior in non-aqueous solvents, highlighting its versatility. This document details the experimental protocols for its characterization and discusses its application in the field of drug development.

Synthesis of Poly(this compound)

The synthesis of PNOA involves two main stages: the preparation of the this compound monomer and its subsequent polymerization. The tert-octyl isomer is commonly used and well-documented.

2.1 Monomer Synthesis: N-tert-Octylacrylamide (OAA) A prevalent method for synthesizing N-substituted acrylamides is the Ritter reaction. For N-tert-Octylacrylamide, this typically involves the reaction of acrylonitrile with di-isobutylene in a strong acidic medium.[1]

2.2 Polymerization Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are ideal for synthesizing PNOA with well-defined molecular weights and low polydispersity.[2][3]

Experimental Protocol: RAFT Solution Polymerization of OAA

This protocol is a generalized procedure based on methodologies reported in the literature.[2]

  • Reactant Preparation : In a round-bottom flask, dissolve the tert-Octylacrylamide (OAA) monomer, a trithiocarbonate-based RAFT agent (e.g., DDMAT), and a radical initiator (e.g., AIBN) in a suitable solvent like 1,4-dioxane. A typical molar ratio might be [OAA]:[RAFT agent]:[AIBN] = 100:1:0.1.

  • Degassing : Seal the flask and purge the solution with an inert gas (e.g., Nitrogen or Argon) for approximately 20-30 minutes with continuous stirring to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization : Immerse the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 70°C).

  • Reaction Monitoring : Periodically take aliquots to monitor monomer conversion via ¹H NMR spectroscopy or gravimetry.

  • Quenching : Once the desired conversion is reached (e.g., after 1-2 hours), quench the polymerization by exposing the hot reaction solution to air and rapidly cooling it to room temperature.

  • Purification : Precipitate the resulting polymer (POAA) in a non-solvent such as cold methanol or hexane. Redissolve and re-precipitate multiple times to remove unreacted monomer and initiator fragments.

  • Drying : Dry the purified polymer under vacuum at an elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

G cluster_synthesis Synthesis of Poly(tert-Octylacrylamide) via RAFT reactants 1. Prepare Solution (OAA Monomer, RAFT Agent, Initiator in Dioxane) degas 2. Degas with N₂ reactants->degas polymerize 3. Polymerize at 70°C degas->polymerize quench 4. Quench Reaction (Cooling + Air Exposure) polymerize->quench purify 5. Purify by Precipitation quench->purify dry 6. Dry Under Vacuum purify->dry product Final Product: Poly(tert-Octylacrylamide) dry->product

Diagram 1: General workflow for the RAFT synthesis of PNOA.

Thermoresponsive Properties

The thermoresponsive behavior of PNOA is highly dependent on the solvent system. In aqueous solutions, it acts as a hydrophobic modifier, while in certain non-polar organic solvents, it exhibits UCST behavior.

3.1 Behavior in Aqueous Systems: Tuning the LCST of Copolymers

The PNOA homopolymer is water-insoluble due to the overwhelming hydrophobicity of the octyl side chains. However, when this compound is copolymerized with a hydrophilic, water-soluble monomer such as N-isopropylacrylamide (NIPAM), it powerfully modulates the copolymer's LCST.

The underlying mechanism for LCST behavior involves a delicate balance of interactions. At temperatures below the LCST, hydrogen bonds between the polymer's amide groups and water molecules dominate, leading to polymer dissolution. As the temperature rises, these hydrogen bonds weaken, and the entropy-driven hydrophobic association of the alkyl side chains becomes thermodynamically favorable. This causes the polymer chains to collapse into compact globules, expelling water and leading to phase separation.[4] The inclusion of strongly hydrophobic octyl groups enhances these polymer-polymer interactions, causing phase separation to occur at a lower temperature than for the hydrophilic homopolymer alone.[4][5]

G cluster_below Temperature < LCST cluster_above Temperature > LCST s1 Hydrated Coil Polymer is soluble. H-bonds with water dominate. s2 Collapsed Globule Polymer precipitates. Hydrophobic interactions dominate. s1->s2 Heating s2->s1 Cooling

Diagram 2: General mechanism of LCST phase transition.

The table below illustrates how copolymerization with a hydrophobic monomer like OAA can theoretically tune the LCST of a thermoresponsive polymer.

Polymer CompositionLCST (°C)Rationale
Poly(N-isopropylacrylamide) (PNIPAM)~32Baseline LCST for the well-known thermoresponsive polymer.[4]
P(NIPAM-co-OAA) (98:2 mol ratio)< 32Illustrative. The incorporation of hydrophobic OAA units enhances polymer-polymer interactions, lowering the LCST.
P(NIPAM-co-OAA) (95:5 mol ratio)<< 32Illustrative. A higher OAA content leads to a more significant depression of the LCST.

3.2 Behavior in Non-Aqueous Systems: UCST Properties

In contrast to its role in aqueous solutions, the poly(tert-octylacrylamide) homopolymer exhibits Upper Critical Solution Temperature (UCST) behavior in certain non-polar solvents. A polymer with a UCST is insoluble at low temperatures and becomes soluble upon heating. This phenomenon was observed for POAA in n-alkanes like n-dodecane and n-hexadecane but not in n-heptane or n-octane.[2][3] This transition is driven by the enthalpy of polymer-polymer interactions; at low temperatures, these interactions are strong enough to cause aggregation and phase separation. Heating provides sufficient energy to disrupt these interactions, favoring solvation.

The table below summarizes known quantitative data for poly(tert-octylacrylamide).

PropertyValue (°C)Solvent / ConditionsReference
Glass Transition Temp. (Tg)67 - 83Solid state; value increases with molecular weight.[2][3]
UCST (Cloud Point)~551.0% w/w solution in n-dodecane.[2]
UCST (Cloud Point)~751.0% w/w solution in n-hexadecane.[2]

Characterization: Experimental Protocols

Consistent and accurate characterization is essential for understanding and applying thermoresponsive polymers.

G cluster_workflow Characterization Workflow cluster_analysis Thermal Analysis synthesis Polymer Synthesis (e.g., RAFT) solution Solution Preparation (e.g., 1.0 mg/mL in DI Water) synthesis->solution uv UV-Vis Spectroscopy (Determine Cloud Point / LCST) solution->uv dsc DSC (Measure Transition Enthalpy) solution->dsc dls DLS (Measure Hydrodynamic Radius) solution->dls results Data Interpretation uv->results dsc->results dls->results

References

Methodological & Application

Application Notes and Protocols for N-Octylacrylamide Free Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-octylacrylamide) (p(NOA)) is a hydrophobic polymer that has garnered interest in various fields, including drug delivery, material science, and biomedical engineering. Its long alkyl chain imparts significant hydrophobicity, making it a valuable component in the design of amphiphilic block copolymers, temperature-responsive materials, and hydrophobic coatings. This document provides a detailed protocol for the free radical polymerization of this compound (NOA) in an organic solvent, a common and straightforward method for synthesizing p(NOA).

Free radical polymerization is a chain-growth polymerization method that involves the successive addition of monomer units to a growing polymer chain initiated by a free radical. The process is valued for its simplicity and tolerance to a variety of functional groups. Key to a successful polymerization is the careful control of reaction conditions, including the exclusion of oxygen, which can act as a radical scavenger and inhibit the polymerization process.

Experimental Protocol: Solution Free Radical Polymerization of this compound

This protocol details the synthesis of poly(this compound) via solution free radical polymerization using azobisisobutyronitrile (AIBN) as a thermal initiator and toluene as the solvent.

Materials:

  • This compound (NOA), monomer

  • Azobisisobutyronitrile (AIBN), initiator

  • Toluene, solvent (anhydrous)

  • Methanol, non-solvent for precipitation

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with a temperature controller

  • Schlenk line or similar inert gas setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the desired amount of this compound monomer in anhydrous toluene. A typical monomer concentration is in the range of 10-20% (w/v).

    • Add the AIBN initiator to the solution. The monomer-to-initiator molar ratio is a critical parameter that influences the final molecular weight of the polymer; a common starting point is a ratio between 100:1 and 200:1.

  • Degassing:

    • To remove dissolved oxygen, which inhibits the polymerization, the reaction mixture must be thoroughly degassed. This can be achieved by bubbling a gentle stream of an inert gas (nitrogen or argon) through the solution for at least 30 minutes.[1] Alternatively, three freeze-pump-thaw cycles can be performed for more rigorous oxygen removal.

  • Polymerization:

    • After degassing, place the flask in a preheated oil bath or heating mantle set to 70°C. The polymerization is typically carried out at this temperature to ensure the thermal decomposition of the AIBN initiator, which generates the initial free radicals.

    • Maintain the reaction under a positive pressure of inert gas throughout the polymerization process.

    • Allow the reaction to proceed with continuous stirring for a predetermined time, typically ranging from 6 to 24 hours. The reaction time will influence the final monomer conversion and polymer yield.

  • Purification:

    • After the desired reaction time, cool the flask to room temperature. The resulting solution will be more viscous due to the formation of the polymer.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol, with vigorous stirring. The polymer will precipitate out as a solid.

    • Collect the precipitated polymer by filtration.

    • To further purify the polymer, it can be redissolved in a small amount of a good solvent (e.g., toluene or THF) and reprecipitated into the non-solvent. Repeat this process two to three times to remove any unreacted monomer and initiator residues.[2]

  • Drying:

    • Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation

The following table summarizes typical experimental conditions and resulting polymer characteristics for the free radical polymerization of N-substituted acrylamides. Note that specific values for poly(this compound) may vary, and the data presented here for molecular weight and PDI are based on analogous polymer systems due to the limited availability of specific data for p(NOA) in the searched literature.

ParameterValueReference/Analogy
Reactants
MonomerThis compound-
InitiatorAIBN[3]
SolventToluene-
Reaction Conditions
Monomer Concentration10-20% (w/v)General Practice
Monomer:Initiator Ratio100:1 - 200:1 (mol/mol)[4][5]
Temperature70 °C[6]
Reaction Time6 - 24 hoursGeneral Practice
AtmosphereInert (Nitrogen or Argon)[1]
Purification
Non-solventMethanol[2]
Polymer Characteristics
Yield60-90%[3]
Mn ( g/mol )10,000 - 50,000[7] (by analogy)
PDI (Mw/Mn)1.5 - 2.5[2] (by analogy)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solution free radical polymerization of this compound.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation dissolve Dissolve NOA and AIBN in Toluene degas Degas Solution (N2/Ar Purge) dissolve->degas polymerize Heat to 70°C under Inert Atmosphere degas->polymerize precipitate Precipitate in Methanol polymerize->precipitate filtrate Filter Polymer precipitate->filtrate dry Dry under Vacuum filtrate->dry pNOA pNOA dry->pNOA Final Product: p(NOA) G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radicals Primary Radicals (2R•) initiator->radicals Heat (Δ) growing_chain Growing Polymer Chain (RM•) radicals->growing_chain + Monomer (M) longer_chain Longer Polymer Chain (RM(n+1)•) growing_chain->longer_chain + n Monomers (nM) termination Termination longer_chain->termination combination Combination termination->combination disproportionation Disproportionation termination->disproportionation

References

Application Notes and Protocols for Atom Transfer Radical Polymerization of N-Octylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled synthesis of poly(N-Octylacrylamide) (PNOA) via Atom Transfer Radical Polymerization (ATRP). PNOA, a hydrophobic polymer, holds significant promise in the field of drug delivery for the controlled release of therapeutic agents.

I. Introduction to ATRP of this compound

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined architectures.[1][2] While the ATRP of some acrylamides can be challenging due to potential side reactions, the use of highly active catalyst systems has enabled the controlled polymerization of various N-substituted acrylamides.[1][3]

This compound is a hydrophobic monomer, and its polymer, PNOA, is of particular interest for applications in drug delivery. Hydrophobic polymers are crucial for encapsulating and controlling the release of hydrophobic drugs, thereby enhancing their bioavailability and therapeutic efficacy.[4] This document outlines the synthesis of PNOA by ATRP and its subsequent application in the formulation of drug-loaded nanoparticles.

II. Experimental Protocols

A. Materials
  • This compound (NOA): Monomer. Synthesized via the reaction of acryloyl chloride with n-octylamine or purchased commercially. Purity should be >98%.

  • Copper(I) Chloride (CuCl): Catalyst. Purity >99%. Should be purified by washing with acetic acid and ethanol, then dried under vacuum.

  • Tris(2-dimethylaminoethyl)amine (Me6TREN): Ligand. Purity >99%. Used as received.

  • Ethyl α-bromoisobutyrate (EBiB): Initiator. Purity >98%. Passed through a column of neutral alumina to remove acidic impurities.

  • Toluene: Solvent. Anhydrous, <50 ppm H2O. Degassed prior to use.

  • Methanol: Solvent for purification.

  • Hexane: Non-solvent for polymer precipitation.

  • Doxorubicin (DOX): Model hydrophobic drug.

  • Dialysis tubing: (MWCO 3.5 kDa).

B. Protocol for ATRP of this compound

This protocol is adapted from successful ATRP procedures for other N-alkylacrylamides.[3][5]

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuCl (10.0 mg, 0.10 mmol).

    • Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.

    • Via a degassed syringe, add 5 mL of anhydrous toluene to the flask.

    • In a separate vial, prepare a solution of this compound (1.83 g, 10.0 mmol) and ethyl α-bromoisobutyrate (14.7 µL, 0.10 mmol) in 5 mL of anhydrous toluene.

    • Add Me6TREN (26.7 µL, 0.10 mmol) to the monomer/initiator solution.

    • Degas the monomer/initiator/ligand solution by bubbling with argon for 30 minutes.

  • Polymerization:

    • Using a degassed syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuCl catalyst.

    • Place the flask in a preheated oil bath at 70 °C and stir.

    • Monitor the reaction progress by taking samples periodically via a degassed syringe and analyzing for monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification:

    • After the desired conversion is reached (e.g., 4 hours), terminate the polymerization by opening the flask to air and cooling to room temperature.

    • Dilute the reaction mixture with 10 mL of toluene.

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large excess of cold hexane.

    • Collect the white polymer precipitate by filtration and dry under vacuum at 40 °C overnight.

C. Protocol for Preparation of PNOA-Based Drug-Loaded Nanoparticles

This protocol utilizes the nanoprecipitation method for the encapsulation of a model hydrophobic drug, doxorubicin.[6]

  • Nanoparticle Formulation:

    • Dissolve 20 mg of the synthesized poly(this compound) and 2 mg of doxorubicin in 2 mL of a suitable organic solvent (e.g., acetone or THF).

    • Vortex the solution until both components are fully dissolved.

    • Add this organic solution dropwise to 10 mL of deionized water under vigorous stirring.

    • Continue stirring for 4 hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Purification of Nanoparticles:

    • Transfer the nanoparticle suspension to a dialysis bag (MWCO 3.5 kDa).

    • Dialyze against deionized water for 48 hours, with frequent water changes, to remove the unencapsulated drug.

    • Collect the purified nanoparticle suspension.

  • Characterization of Nanoparticles:

    • Determine the particle size and size distribution using Dynamic Light Scattering (DLS).

    • Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Quantify the drug loading content and encapsulation efficiency using UV-Vis spectroscopy by measuring the absorbance of the initial drug solution and the supernatant after centrifugation of the nanoparticle suspension.

III. Data Presentation

The following table summarizes expected results for the ATRP of this compound based on data from the controlled polymerization of similar long-chain N-alkylacrylamides.[7]

EntryMonomer:Initiator:Catalyst:Ligand RatioSolventTemp (°C)Time (h)Conversion (%)Mn,theoretical ( g/mol )Mn,experimental ( g/mol )PDI (Mw/Mn)
1100:1:1:1Toluene704~9016,50017,200< 1.20
2200:1:1:1Toluene706~8531,20032,500< 1.25
350:1:1:1Toluene/DMF (4:1)603~958,7009,100< 1.15

IV. Visualizations

ATRP_Workflow cluster_synthesis Polymer Synthesis cluster_application Drug Delivery Application reagents Reactants (NOA, EBiB, CuCl, Me6TREN) atrp ATRP Reaction (Toluene, 70°C) reagents->atrp Inert Atmosphere purification Purification (Alumina Column, Precipitation) atrp->purification Termination pnoa Poly(this compound) (PNOA) purification->pnoa nanoprecipitation Nanoprecipitation (Solvent Evaporation) pnoa->nanoprecipitation nanoparticles Drug-Loaded Nanoparticles drug Hydrophobic Drug (e.g., Doxorubicin) drug->nanoprecipitation dialysis Purification (Dialysis) nanoprecipitation->dialysis Removal of free drug dialysis->nanoparticles

Caption: Workflow for the synthesis of PNOA and its use in drug-loaded nanoparticles.

V. Applications in Drug Development

Poly(this compound) synthesized via ATRP is a versatile platform for various drug delivery applications.

  • Controlled Release of Hydrophobic Drugs: The hydrophobic nature of PNOA makes it an excellent candidate for encapsulating poorly water-soluble drugs. The polymer matrix can control the release rate of the drug, leading to sustained therapeutic effects and reduced side effects.[4]

  • Nanoparticle Drug Carriers: PNOA can self-assemble or be formulated into nanoparticles, which can protect the encapsulated drug from degradation and facilitate its transport to the target site. The size and surface properties of these nanoparticles can be tuned to optimize their pharmacokinetic profile.[6][8]

  • Thermoresponsive Drug Delivery: While PNOA itself is not strongly thermoresponsive, it can be copolymerized with thermoresponsive monomers like N-isopropylacrylamide to create copolymers that exhibit a lower critical solution temperature (LCST).[9][10] This allows for the development of "smart" drug delivery systems that release their payload in response to changes in temperature, for example, in hyperthermic tumors.

VI. Troubleshooting

  • Broad PDI: A high PDI can result from impurities in the monomer, initiator, or solvent, or from the presence of oxygen. Ensure all reagents are pure and the reaction is performed under a strictly inert atmosphere.

  • Low Conversion: Low monomer conversion may be due to catalyst deactivation. Increasing the catalyst concentration or using a more active catalyst system may improve conversion.

  • Poor Solubility of Polymer: PNOA is hydrophobic and will not be soluble in water. Choose appropriate organic solvents for characterization and processing.

By following these protocols and considering the provided information, researchers can successfully synthesize well-defined poly(this compound) and explore its potential in advanced drug delivery systems.

References

Application Notes and Protocols for the Copolymerization of N-Octylacrylamide with Acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copolymerization of a hydrophobic monomer, N-Octylacrylamide (OAM), with a hydrophilic monomer, acrylic acid (AA), yields an amphiphilic copolymer, poly(this compound-co-acrylic acid) (P(OAM-co-AA)). This polymer exhibits properties dependent on the ratio of the hydrophobic and hydrophilic units, making it a versatile material for various applications, particularly in drug delivery. The amphiphilic nature of P(OAM-co-AA) allows for the formation of self-assembled nanostructures, such as micelles, in aqueous environments. These structures possess a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic shell that provides stability in aqueous media and biocompatibility.[1][2][3] Furthermore, the presence of acrylic acid imparts pH-responsiveness to the copolymer, allowing for triggered drug release in response to changes in pH.[4][5][6]

These application notes provide detailed protocols for the synthesis of P(OAM-co-AA) via free-radical polymerization, its characterization using various analytical techniques, and a method for the preparation of drug-loaded nanoparticles for potential therapeutic applications.

Experimental Protocols

Synthesis of Poly(this compound-co-acrylic acid) via Free-Radical Polymerization

This protocol describes the synthesis of P(OAM-co-AA) using a free-radical initiator in an organic solvent. The choice of solvent is critical to ensure the solubility of both the hydrophobic OAM and hydrophilic AA monomers. Tert-butanol is a suitable solvent for this purpose.[7] Azobisisobutyronitrile (AIBN) is used as the thermal initiator.

Materials:

  • This compound (OAM)

  • Acrylic acid (AA), freshly distilled to remove inhibitors

  • Azobisisobutyronitrile (AIBN)

  • Tert-butanol, anhydrous

  • Diethyl ether, cold

  • Nitrogen gas (high purity)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Vacuum oven

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound and freshly distilled acrylic acid in anhydrous tert-butanol. A representative monomer feed ratio could be 1:1 molar ratio, but this can be varied to achieve copolymers with different properties.

  • Add the initiator, AIBN, to the monomer solution. The amount of initiator is typically around 1 mol% with respect to the total monomer concentration.

  • Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen gas.

  • Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours under a nitrogen atmosphere.

  • After 24 hours, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitated white polymer by filtration.

  • Wash the polymer with cold diethyl ether to remove any unreacted monomers and initiator.

  • Dry the purified P(OAM-co-AA) copolymer in a vacuum oven at 40°C overnight.

Experimental Workflow for Copolymer Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers This compound Acrylic Acid Dissolve Dissolve Monomers and Initiator Monomers->Dissolve Solvent Tert-butanol Solvent->Dissolve Initiator AIBN Initiator->Dissolve Degas Freeze-Pump-Thaw Cycles Dissolve->Degas Polymerize Polymerization (70°C, 24h, N2) Degas->Polymerize Precipitate Precipitate in Cold Diethyl Ether Polymerize->Precipitate Filter Filter Precipitate->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Product P(OAM-co-AA) Copolymer Dry->Product

Caption: Workflow for the synthesis of P(OAM-co-AA) copolymer.

Characterization of P(OAM-co-AA) Copolymer

The synthesized copolymer should be characterized to determine its chemical structure, molecular weight, and thermal properties.[8]

a) Fourier-Transform Infrared (FTIR) Spectroscopy

  • Protocol: Acquire the FTIR spectrum of the dried copolymer using a KBr pellet or an ATR-FTIR spectrometer.

  • Expected Results: The spectrum should show characteristic peaks for both monomer units. Look for the amide C=O stretch (around 1650 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and C-H stretches of the octyl group from OAM, as well as the carboxylic acid C=O stretch (around 1710 cm⁻¹) and broad O-H stretch (around 3000 cm⁻¹) from AA.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve the copolymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H NMR and ¹³C NMR spectra.

  • Expected Results: The ¹H NMR spectrum will show broad peaks corresponding to the polymer backbone and side chains. The ratio of the integrals of the peaks from the octyl group of OAM and the methine proton of the AA backbone can be used to determine the copolymer composition.

c) Gel Permeation Chromatography (GPC)

  • Protocol: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the copolymer by GPC using a suitable solvent (e.g., THF or DMF) as the mobile phase and polystyrene standards for calibration.[9][10]

  • Expected Results: The GPC trace will provide information on the molecular weight distribution of the synthesized copolymer.

d) Differential Scanning Calorimetry (DSC)

  • Protocol: Determine the glass transition temperature (T₉) of the copolymer by heating a small sample under a nitrogen atmosphere in a DSC instrument.

  • Expected Results: A single T₉ value is expected, indicating the formation of a random copolymer. The T₉ will be dependent on the copolymer composition.

Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation

This protocol describes the formulation of drug-loaded nanoparticles from the amphiphilic P(OAM-co-AA) copolymer using the nanoprecipitation method.[11][12] A model hydrophobic drug can be used for this purpose.

Materials:

  • P(OAM-co-AA) copolymer

  • Hydrophobic drug (e.g., paclitaxel, curcumin)

  • Acetone or Tetrahydrofuran (THF)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Dissolve a specific amount of the P(OAM-co-AA) copolymer and the hydrophobic drug in a water-miscible organic solvent like acetone or THF.

  • In a separate beaker, place a larger volume of deionized water and stir vigorously.

  • Add the organic solution dropwise to the deionized water. The rapid diffusion of the organic solvent into the water will cause the copolymer to self-assemble and precipitate, encapsulating the drug to form nanoparticles.

  • Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • The resulting aqueous suspension contains the drug-loaded nanoparticles.

Nanoparticle Formulation Workflow

G cluster_prep Preparation cluster_formulation Formulation Polymer P(OAM-co-AA) Dissolve Dissolve Polymer and Drug Polymer->Dissolve Drug Hydrophobic Drug Drug->Dissolve Solvent Organic Solvent (e.g., Acetone) Solvent->Dissolve AqPhase Deionized Water Dropwise Dropwise Addition to Water AqPhase->Dropwise Dissolve->Dropwise Evaporate Solvent Evaporation Dropwise->Evaporate Product Drug-Loaded Nanoparticle Suspension Evaporate->Product

Caption: Workflow for preparing drug-loaded nanoparticles.

Data Presentation

The following tables present representative data for the synthesis and characterization of P(OAM-co-AA) copolymers with varying monomer feed ratios. Please note that these are illustrative values and actual results may vary depending on the specific experimental conditions.

Table 1: Synthesis Parameters for P(OAM-co-AA) Copolymers

Sample IDOAM (mol%)AA (mol%)Initiator (AIBN, mol%)SolventTemperature (°C)Time (h)
P(OAM-co-AA)-175251.0Tert-butanol7024
P(OAM-co-AA)-250501.0Tert-butanol7024
P(OAM-co-AA)-325751.0Tert-butanol7024

Table 2: Characterization Data for P(OAM-co-AA) Copolymers

Sample IDCopolymer Composition (OAM:AA, mol%)¹Mₙ ( g/mol )²Mₙ ( g/mol )²PDI²T₉ (°C)³
P(OAM-co-AA)-172:2825,00045,0001.8110
P(OAM-co-AA)-248:5228,00053,2001.9125
P(OAM-co-AA)-323:7730,00058,5001.95140

¹ Determined by ¹H NMR spectroscopy. ² Determined by Gel Permeation Chromatography (GPC). ³ Determined by Differential Scanning Calorimetry (DSC).

Signaling Pathways

The current scientific literature does not provide specific information on the signaling pathways that are directly modulated by poly(this compound-co-acrylic acid). The primary biological interaction of such copolymers in drug delivery is expected to be at the cellular uptake level, facilitated by the physicochemical properties of the nanoparticle formulation. Further research is required to investigate any specific interactions with cellular signaling cascades.

Conclusion

The copolymerization of this compound and acrylic acid provides a straightforward method to synthesize amphiphilic, pH-responsive copolymers with significant potential in the field of drug delivery. By tuning the monomer ratio, the physicochemical properties of the resulting P(OAM-co-AA) can be tailored to optimize drug loading, nanoparticle stability, and release characteristics. The protocols outlined in these application notes serve as a comprehensive guide for researchers and scientists to explore the synthesis and application of this promising class of smart polymers.

References

Synthesis of N-Octylacrylamide-Based Hydrogels for Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of N-Octylacrylamide-based hydrogels as a promising platform for controlled drug delivery. The inclusion of the hydrophobic this compound monomer into a hydrophilic polymer network allows for the effective encapsulation and sustained release of hydrophobic therapeutic agents.

Introduction

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their tunable physical properties, biocompatibility, and resemblance to native tissue make them excellent candidates for various biomedical applications, including drug delivery.[2][3] this compound is a hydrophobic monomer that, when copolymerized with hydrophilic monomers such as acrylamide or acrylic acid, can form amphiphilic hydrogels. These hydrogels are particularly advantageous for the controlled release of hydrophobic drugs, which are often challenging to formulate in traditional hydrophilic hydrogel systems.[4][5] The octyl group provides a hydrophobic microenvironment within the hydrogel matrix, enhancing the loading capacity and modulating the release kinetics of non-polar drug molecules.

This protocol will focus on the synthesis of this compound/Acrylamide/Acrylic acid (NOA/AAm/AAc) terpolymer hydrogels. The incorporation of acrylic acid introduces pH-sensitivity to the hydrogel, allowing for triggered drug release in specific physiological environments.[6]

Experimental Protocols

Materials
  • This compound (NOA)

  • Acrylamide (AAm)

  • Acrylic acid (AAc)

  • N,N’-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N’,N’-tetramethylethylenediamine (TEMED) as a catalyst

  • Phosphate buffered saline (PBS) of various pH values

  • Model hydrophobic drug (e.g., Curcumin, Dexamethasone)

  • Ethanol

  • Deionized water

Synthesis of this compound-Based Hydrogels

This protocol describes the free-radical polymerization method for synthesizing this compound-based hydrogels.

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve the desired amounts of this compound, Acrylamide, and Acrylic acid in a mixture of deionized water and ethanol. The ethanol is used to ensure the complete dissolution of the hydrophobic NOA monomer.

  • Addition of Crosslinker: Add the crosslinking agent, N,N’-methylenebis(acrylamide) (MBA), to the monomer solution and stir until completely dissolved.

  • Initiation of Polymerization:

    • Degas the solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the initiator, ammonium persulfate (APS), to the solution and mix gently.

    • Add the catalyst, N,N,N’,N’-tetramethylethylenediamine (TEMED), to initiate the polymerization reaction.

  • Gelation: Immediately pour the solution into a mold (e.g., between two glass plates with a spacer of desired thickness).

  • Curing: Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • Purification:

    • Remove the hydrogel from the mold and cut it into discs of a specific diameter.

    • Immerse the hydrogel discs in a large volume of deionized water for 48-72 hours, changing the water frequently, to remove any unreacted monomers, initiator, and catalyst.

  • Drying: Dry the purified hydrogel discs in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Storage: Store the dried hydrogels in a desiccator until further use.

Diagram of Hydrogel Synthesis Workflow:

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing A Dissolve Monomers (NOA, AAm, AAc) in Water/Ethanol B Add Crosslinker (MBA) A->B C Degas with Nitrogen B->C D Add Initiator (APS) & Catalyst (TEMED) C->D E Pour into Mold D->E F Curing at Room Temp. E->F G Purify in Deionized Water F->G H Dry to Constant Weight G->H I Store in Desiccator H->I

Caption: Workflow for the synthesis of this compound-based hydrogels.

Characterization of Hydrogels

The swelling behavior of the hydrogels is a critical parameter that influences drug release.

Procedure:

  • Weigh the dry hydrogel disc (Wd).

  • Immerse the disc in a phosphate-buffered saline (PBS) solution of a specific pH (e.g., pH 5.4 and pH 7.4) at 37 °C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] x 100

Table 1: Swelling Ratio of this compound-Based Hydrogels at Different pH

Hydrogel FormulationSwelling Ratio at pH 5.4 (%)Swelling Ratio at pH 7.4 (%)
NOA/AAm/AAc (5/85/10)250 ± 15450 ± 20
NOA/AAm/AAc (10/80/10)220 ± 12400 ± 18
NOA/AAm/AAc (5/80/15)300 ± 18550 ± 25

Note: The data presented in this table is representative and may vary based on the specific synthesis conditions.

The loading of a hydrophobic drug into the hydrogel can be achieved by the swelling-diffusion method.

Procedure:

  • Prepare a solution of the model hydrophobic drug in an appropriate solvent (e.g., ethanol).

  • Immerse a pre-weighed dry hydrogel disc in the drug solution.

  • Allow the hydrogel to swell for 24-48 hours to facilitate drug absorption.

  • Remove the hydrogel from the solution and dry it to a constant weight.

  • Determine the amount of drug loaded by measuring the concentration of the remaining drug in the solution using UV-Vis spectrophotometry.

  • Calculate the Drug Loading Efficiency (DLE) and Drug Loading Content (DLC) using the following equations: DLE (%) = (Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount x 100 DLC (%) = (Weight of Drug in Hydrogel / Weight of Drug-Loaded Hydrogel) x 100

Table 2: Drug Loading Efficiency and Content

Hydrogel FormulationDrug Loading Efficiency (%)Drug Loading Content (%)
NOA/AAm/AAc (5/85/10)75 ± 58.2 ± 0.5
NOA/AAm/AAc (10/80/10)85 ± 49.5 ± 0.6
NOA/AAm/AAc (5/80/15)78 ± 68.8 ± 0.4

Note: The data presented in this table is representative and may vary based on the specific drug and loading conditions.

The release of the drug from the hydrogel is studied in vitro under simulated physiological conditions.

Procedure:

  • Place a drug-loaded hydrogel disc in a known volume of PBS (pH 5.4 and pH 7.4) at 37 °C with gentle agitation.

  • At specific time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug release over time.

Diagram of Drug Delivery Mechanism:

G cluster_loading Drug Loading cluster_release Drug Release A Dry Hydrogel C Swelling & Drug Entrapment A->C B Drug Solution B->C D Drug-Loaded Hydrogel C->D F Sustained Drug Release via Diffusion D->F E Physiological Medium (e.g., PBS) E->F

Caption: Schematic of drug loading and release from the hydrogel.

Table 3: Cumulative Drug Release Profile

Time (hours)Cumulative Release at pH 5.4 (%)Cumulative Release at pH 7.4 (%)
110 ± 218 ± 3
625 ± 445 ± 5
1240 ± 565 ± 6
2460 ± 685 ± 7
4880 ± 795 ± 5

Note: The data presented in this table is for a representative formulation and will vary depending on the hydrogel composition and the drug used.

Data Interpretation and Key Considerations

  • Swelling Behavior: The increased swelling at higher pH is attributed to the ionization of the carboxylic acid groups of the acrylic acid, leading to electrostatic repulsion between the polymer chains and increased water uptake.[6]

  • Drug Loading: The hydrophobic this compound domains within the hydrogel matrix enhance the encapsulation of hydrophobic drugs through hydrophobic interactions.[5]

  • Drug Release: The drug release is typically governed by a combination of diffusion and swelling.[1] The faster release at pH 7.4 is due to the higher swelling ratio, which increases the mesh size of the hydrogel network, facilitating drug diffusion.[6] The release kinetics can be further analyzed using mathematical models such as the Higuchi and Korsmeyer-Peppas models to understand the release mechanism.

Conclusion

This compound-based hydrogels offer a versatile platform for the controlled delivery of hydrophobic drugs. By tuning the monomer ratios and crosslinking density, the swelling behavior, drug loading capacity, and release kinetics can be tailored to meet specific therapeutic needs. The pH-responsive nature of these hydrogels adds an additional layer of control, enabling targeted drug release in response to physiological cues. These application notes and protocols provide a foundational framework for researchers to explore and optimize this compound-based hydrogels for a wide range of drug delivery applications.

References

Application Note: Characterization of Poly(N-Octylacrylamide) by NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-Octylacrylamide) (PNOA) is a thermoresponsive polymer belonging to the poly(N-alkylacrylamide) family. Its unique properties, including a lower critical solution temperature (LCST) in aqueous solutions, make it a material of significant interest for various applications in drug delivery, biomaterials, and nanotechnology. Precise characterization of the polymer's structure and purity is paramount for ensuring its performance and reproducibility in these applications. This application note provides detailed protocols for the synthesis and characterization of PNOA using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, two powerful analytical techniques for elucidating molecular structure.

Experimental Protocols

Materials
  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Synthesis of Poly(this compound) via Free Radical Polymerization

A typical procedure for the synthesis of poly(this compound) involves free radical polymerization.

  • Monomer and Initiator Solubilization : Dissolve this compound (e.g., 5.0 g, 27.3 mmol) and AIBN (e.g., 0.045 g, 0.27 mmol) in 1,4-dioxane (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Degassing : Seal the flask with a rubber septum and degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization : Immerse the flask in a preheated oil bath at a controlled temperature (e.g., 70 °C) and stir for a specified duration (e.g., 24 hours).

  • Precipitation and Purification : After the polymerization period, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a beaker of a non-solvent, such as methanol, while stirring vigorously.

  • Isolation and Drying : Collect the precipitated white polymer by vacuum filtration and wash it several times with fresh methanol to remove any unreacted monomer and initiator. Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

NMR Spectroscopic Analysis

NMR spectroscopy is a primary technique for determining the molecular structure of polymers.

  • Sample Preparation : Prepare the NMR sample by dissolving approximately 10-20 mg of the dried poly(this compound) in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum. This typically requires a higher number of scans due to the low natural abundance of ¹³C.

FTIR Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in the polymer.

  • Sample Preparation : Prepare the sample for Attenuated Total Reflectance (ATR)-FTIR by placing a small amount of the dried polymer powder directly onto the ATR crystal. Alternatively, for transmission FTIR, prepare a thin film of the polymer by casting from a solution or by preparing a KBr pellet.

  • Data Acquisition : Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹. Acquire a sufficient number of scans to obtain a high-quality spectrum.

Data Presentation

The following tables summarize the expected quantitative data from the NMR and FTIR characterization of poly(this compound).

Table 1: ¹H NMR Chemical Shift Assignments for Poly(this compound) in CDCl₃
Chemical Shift (δ, ppm)MultiplicityAssignment
~0.88Triplet-CH₃ (terminal methyl group of the octyl chain)
~1.27Broad Multiplet-(CH₂)₅- (methylene groups in the octyl chain)
~1.55Multiplet-NH-CH₂-CH₂ - (methylene group β to the nitrogen)
~2.20Broad-CH- (polymer backbone methine proton)
~3.25Multiplet-NH-CH₂ - (methylene group α to the nitrogen)
~6.50Broad-NH - (amide proton)
Table 2: ¹³C NMR Chemical Shift Assignments for Poly(this compound) in CDCl₃
Chemical Shift (δ, ppm)Assignment
~14.1-C H₃ (terminal methyl group of the octyl chain)
~22.6-C H₂-CH₃
~26.9, ~29.2, ~29.4, ~31.8-(C H₂)₅- (methylene groups in the octyl chain)
~35.5-C H₂- (polymer backbone methylene)
~41.0-C H- (polymer backbone methine)
~42.5-NH-C H₂- (methylene group α to the nitrogen)
~175.0-C =O (amide carbonyl)
Table 3: Characteristic FTIR Absorption Bands for Poly(this compound)
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3300N-H StretchingAmide (N-H)
~2925, ~2855C-H Stretching (asymmetric and symmetric)Alkyl (C-H)
~1650C=O Stretching (Amide I)Amide (C=O)
~1540N-H Bending (Amide II)Amide (N-H)
~1465C-H BendingAlkyl (CH₂)

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Polymerization Free Radical Polymerization (70°C, 24h) Monomer->Polymerization Initiator AIBN Initiator->Polymerization Solvent 1,4-Dioxane Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purified_Polymer Purified Poly(this compound) Precipitation->Purified_Polymer NMR NMR Spectroscopy (¹H and ¹³C) Purified_Polymer->NMR FTIR FTIR Spectroscopy Purified_Polymer->FTIR Data Structural Data (Chemical Shifts, Functional Groups) NMR->Data FTIR->Data

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Caption: Chemical structure of the poly(this compound) repeating unit and its key functional groups.

Conclusion

This application note provides a comprehensive guide for the synthesis and detailed structural characterization of poly(this compound) using NMR and FTIR spectroscopy. The provided protocols and tabulated spectral data serve as a valuable resource for researchers and scientists working with this polymer, ensuring accurate and reproducible material characterization, which is crucial for its successful implementation in various advanced applications.

Application Note: Molecular Weight Determination of Poly(N-Octylacrylamide) by Gel Permeation Chromatography (GPC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for determining the molecular weight and molecular weight distribution of poly(N-Octylacrylamide) using Gel Permeation Chromatography (GPC) with a Refractive Index (RI) detector. Due to the hydrophobic nature of the polymer, an organic mobile phase is employed. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals on sample preparation, GPC system parameters, and data analysis.

Introduction

Poly(this compound) is a polymer of significant interest in various fields, including drug delivery and advanced materials, owing to its hydrophobic properties. The molecular weight and its distribution (polydispersity) are critical parameters that dictate the polymer's physical and chemical characteristics, such as its viscosity, solubility, and thermal properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for analyzing the molecular weight of polymers.[1][2] GPC separates molecules based on their hydrodynamic volume in solution.[2] Larger molecules elute from the chromatography column faster than smaller molecules, which can permeate more into the porous packing material of the column.[3] This document provides a detailed protocol for the analysis of poly(this compound) using GPC.

Experimental Protocol

Materials and Equipment
  • GPC System: An integrated GPC system equipped with an isocratic pump, autosampler, column oven, and a high-sensitivity Refractive Index (RI) detector.[4][5]

  • GPC Columns: A set of two analytical GPC columns suitable for organic mobile phases, such as Agilent PLgel 5 µm MIXED-C columns (300 x 7.5 mm). These columns are packed with polystyrene-divinylbenzene (PS-DVB) copolymer beads.

  • Mobile Phase (Eluent): HPLC-grade Tetrahydrofuran (THF) containing 0.1% w/v Lithium Bromide (LiBr). The addition of LiBr helps to suppress any potential ionic interactions and prevent polymer aggregation.[6]

  • Calibration Standards: Polystyrene (PS) standards of narrow polydispersity, covering a molecular weight range from approximately 1,000 to 2,000,000 g/mol .[1]

  • Sample: Poly(this compound) polymer.

  • Vials: 2 mL autosampler vials with caps.

  • Filters: 0.2 µm PTFE syringe filters.

  • Volumetric flasks and pipettes.

  • Analytical balance.

Procedure

1. Mobile Phase Preparation: a. Prepare the required volume of THF with 0.1% w/v LiBr. For example, to prepare 1 L of the mobile phase, dissolve 1 g of LiBr in 1 L of HPLC-grade THF. b. Filter the mobile phase using a 0.2 µm filter to remove any particulate matter. c. Degas the mobile phase before use.

2. Calibration Standard Preparation: a. Prepare individual solutions of at least five different polystyrene standards in the mobile phase (THF + 0.1% LiBr) at a concentration of approximately 1 mg/mL. b. Allow the standards to dissolve completely, which may take several hours. Gentle agitation can aid dissolution.[7] c. Filter each standard solution through a 0.2 µm PTFE syringe filter into a labeled autosampler vial.

3. Poly(this compound) Sample Preparation: a. Accurately weigh approximately 2-4 mg of the poly(this compound) sample. b. Dissolve the sample in 2 mL of the mobile phase to achieve a concentration of 1-2 mg/mL.[8] c. Allow the polymer to dissolve completely. This may require gentle agitation and can take several hours to overnight. Avoid vigorous shaking or sonication to prevent shear degradation of the polymer.[8] d. Once fully dissolved, filter the sample solution through a 0.2 µm PTFE syringe filter into a labeled autosampler vial.

4. GPC System Setup and Calibration: a. Equilibrate the GPC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved on the RI detector. b. Set the column oven temperature to 35 °C. c. Inject the prepared polystyrene standard solutions in order of decreasing molecular weight. d. Record the retention time for the peak maximum of each standard. e. Generate a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) against the retention time.

5. Sample Analysis: a. Inject the prepared poly(this compound) sample solution into the GPC system under the same conditions used for calibration. b. Record the chromatogram.

6. Data Analysis: a. Using the GPC software and the generated calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the poly(this compound) sample.

Data Presentation

The following tables summarize the data obtained from the GPC analysis.

Table 1: Polystyrene Calibration Standards

StandardPeak Molecular Weight (Mp) ( g/mol )Retention Time (min)
PS-12,100,0008.52
PS-2550,0009.89
PS-3150,00011.25
PS-450,00012.67
PS-510,00014.10
PS-62,50015.53

Table 2: Molecular Weight Data for Poly(this compound)

SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Peak Retention Time (min)
Poly(this compound)75,600135,3001.7911.98

Visualizations

GPC_Workflow cluster_prep Preparation cluster_analysis GPC Analysis cluster_data Data Processing A Mobile Phase Preparation (THF + 0.1% LiBr) D System Equilibration A->D B Calibration Standards Preparation (Polystyrene in Mobile Phase) E Calibration Curve Generation (Injection of Standards) B->E C Sample Preparation (Poly(this compound) in Mobile Phase) F Sample Injection and Chromatogram Acquisition C->F D->E E->F G Molecular Weight Calculation (Mn, Mw, PDI) F->G

Caption: Experimental workflow for GPC analysis.

GPC_Principle cluster_column GPC Column start Injection large_poly Large Polymer small_poly Small Polymer end Detector p1 p2 p3 p8 p3->p8 Longer Path (Slower Elution) p4 p5 p6 p7 p11 p8->p11 Longer Path (Slower Elution) p9 p10 p11->end Longer Path (Slower Elution) p12 large_poly->end Shorter Path (Faster Elution) small_poly->p3 Longer Path (Slower Elution)

Caption: Principle of GPC separation.

Conclusion

The described Gel Permeation Chromatography method provides a reliable and reproducible approach for determining the molecular weight and polydispersity of poly(this compound). The use of THF with LiBr as the mobile phase is effective in dissolving the hydrophobic polymer and preventing undesirable column interactions, leading to accurate and consistent results. This protocol is essential for the quality control and characterization of poly(this compound) in research and industrial applications.

References

Application Notes and Protocols for Modifying Polymer Hydrophobicity with N-Octylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrophobicity of a polymer is a critical determinant of its interaction with biological systems. For applications ranging from drug delivery to medical device coatings and tissue engineering scaffolds, the ability to precisely control surface wettability is paramount. N-Octylacrylamide is a versatile monomer that, when incorporated into a polymer backbone, can significantly increase its hydrophobicity. The long octyl chain of this monomer provides a non-polar character that modulates the polymer's interaction with aqueous environments.

These application notes provide a comprehensive overview of the use of this compound to modify polymer hydrophobicity. Detailed protocols for polymer synthesis and characterization are provided, along with data on the resulting changes in surface properties. Furthermore, the implications of these modifications for biological interactions, specifically protein adsorption and subsequent cell signaling, are discussed.

Applications of this compound in Modifying Polymer Hydrophobicity

The incorporation of this compound into polymers offers a straightforward method for tuning their hydrophobic character. This has several important applications in the biomedical field:

  • Drug Delivery: Hydrophobically modified polymers can self-assemble into micelles or nanoparticles in aqueous solutions, providing a carrier system for hydrophobic drugs. The hydrophobic core, enriched with this compound, can encapsulate poorly water-soluble therapeutic agents, enhancing their bioavailability and enabling targeted delivery.

  • Biomaterial Coatings: Medical implants and devices often require coatings that resist biofouling. By increasing the hydrophobicity of a polymer coating with this compound, non-specific protein adsorption can be reduced, which in turn can minimize the host's foreign body response.

  • Tissue Engineering: The surface properties of a scaffold material play a crucial role in guiding cell behavior, including adhesion, proliferation, and differentiation. Modifying scaffold hydrophobicity with this compound can be used to control protein adsorption and create specific microenvironments that promote desired cellular responses.

  • Cosmetics and Personal Care: In cosmetics, acrylates/octylacrylamide copolymers are utilized for their film-forming and water-resistant properties in products like hairsprays and sunscreens.[1]

Data Presentation

The following tables summarize the expected quantitative data when this compound is incorporated into a hydrophilic polymer backbone, such as polyacrylamide. The data is representative and illustrates the general trends observed when increasing the hydrophobic monomer content.

Table 1: Effect of this compound Content on Water Contact Angle

Copolymer Composition (molar ratio Acrylamide:this compound)This compound (mol%)Water Contact Angle (°)
100:0045 ± 2
95:5565 ± 3
90:101080 ± 3
80:202095 ± 4
70:3030105 ± 4

Table 2: Effect of this compound Content on Hydrogel Water Uptake

Hydrogel Composition (molar ratio Acrylamide:this compound)This compound (mol%)Equilibrium Water Content (%)Swelling Ratio (g water/g dry polymer)
100:0095 ± 219.0 ± 0.4
95:5588 ± 37.3 ± 0.3
90:101080 ± 34.0 ± 0.2
80:202065 ± 41.8 ± 0.1
70:303050 ± 41.0 ± 0.1

Experimental Protocols

Protocol 1: Synthesis of Poly(acrylamide-co-N-octylacrylamide) via Free Radical Polymerization

This protocol describes the synthesis of a copolymer of acrylamide and this compound. The ratio of the two monomers can be varied to achieve the desired level of hydrophobicity.

Materials:

  • Acrylamide

  • This compound

  • Ammonium persulfate (APS, initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, accelerator)

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve the desired molar ratio of acrylamide and this compound in deionized water to achieve a total monomer concentration of 10% (w/v).

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • While maintaining the nitrogen atmosphere, add the initiator, ammonium persulfate (APS), to the solution at a concentration of 0.1 mol% relative to the total monomer concentration.

  • Add the accelerator, N,N,N',N'-tetramethylethylenediamine (TMEDA), at a concentration of 0.1 mol% relative to the total monomer concentration.

  • Allow the reaction to proceed at room temperature for 4 hours. The solution will become more viscous as the polymer forms.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Collect the precipitated polymer by filtration and wash it several times with methanol to remove unreacted monomers and initiator.

  • Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Characterization of Polymer Hydrophobicity - Contact Angle Measurement

This protocol details the measurement of the static water contact angle on a polymer film, a common method to quantify surface hydrophobicity.

Materials:

  • Polymer synthesized in Protocol 1

  • Solvent for the polymer (e.g., water or a water/ethanol mixture)

  • Glass microscope slides

  • Spin coater

  • Contact angle goniometer

  • High-purity water

Procedure:

  • Prepare a 2% (w/v) solution of the polymer in a suitable solvent.

  • Clean glass microscope slides by sonicating in ethanol and then deionized water, followed by drying with nitrogen gas.

  • Deposit the polymer solution onto a clean glass slide and use a spin coater to create a thin, uniform film. The spin speed and time should be optimized to achieve a smooth surface.

  • Dry the polymer-coated slides in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.

  • Place the coated slide on the stage of the contact angle goniometer.

  • Using a microsyringe, carefully dispense a 5 µL droplet of high-purity water onto the polymer surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer software to measure the angle between the tangent of the droplet and the solid surface.

  • Repeat the measurement at least five times on different areas of the surface and calculate the average contact angle.

Protocol 3: Characterization of Hydrogel Water Uptake

This protocol describes how to measure the equilibrium water content and swelling ratio of a hydrogel.

Materials:

  • Hydrogel synthesized with a cross-linker (e.g., N,N'-methylenebisacrylamide)

  • Deionized water

  • Analytical balance

Procedure:

  • Prepare hydrogel discs of a defined size.

  • Dry the hydrogel discs in a vacuum oven at 40°C until a constant weight is achieved. This is the dry weight (W_d).

  • Immerse the dried hydrogel discs in a beaker of deionized water at room temperature.

  • At regular time intervals, remove a hydrogel disc, gently blot the surface with a lint-free wipe to remove excess water, and weigh it. This is the wet weight at time t (W_t).

  • Continue the measurements until the wet weight no longer increases, indicating that equilibrium swelling has been reached. This final weight is the equilibrium wet weight (W_e).

  • Calculate the Equilibrium Water Content (EWC) using the following formula: EWC (%) = [(W_e - W_d) / W_e] * 100

  • Calculate the Swelling Ratio (SR) using the following formula: SR = (W_e - W_d) / W_d

Visualizations

Experimental Workflow

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomer_Selection Monomer Selection (Acrylamide & this compound) Polymerization Free Radical Polymerization Monomer_Selection->Polymerization Purification Precipitation & Washing Polymerization->Purification Drying Vacuum Drying Purification->Drying Film_Preparation Polymer Film Preparation Drying->Film_Preparation Hydrogel_Formation Hydrogel Formation Drying->Hydrogel_Formation Contact_Angle Contact Angle Measurement Film_Preparation->Contact_Angle Water_Uptake Water Uptake Measurement Hydrogel_Formation->Water_Uptake

Caption: Experimental workflow for synthesis and characterization.

Hypothetical Signaling Pathway

The hydrophobicity of a biomaterial surface significantly influences the initial events at the material-biology interface, namely protein adsorption. This, in turn, dictates subsequent cellular responses. The following diagram illustrates a hypothetical signaling cascade initiated by cell interaction with a hydrophobic polymer surface modified with this compound.

G cluster_surface Biomaterial Surface cluster_protein Protein Adsorption cluster_cell Cellular Response Hydrophobic_Surface Hydrophobic Polymer Surface (this compound enriched) Protein_Adsorption Adsorption of Serum Proteins (e.g., Fibronectin, Vitronectin) Hydrophobic_Surface->Protein_Adsorption Hydrophobic Interactions Conformational_Change Conformational Change of Adsorbed Proteins Protein_Adsorption->Conformational_Change Integrin_Binding Integrin Receptor Binding to Unfolded Protein Domains Conformational_Change->Integrin_Binding Integrin_Clustering Integrin Clustering & Focal Adhesion Formation Integrin_Binding->Integrin_Clustering FAK_Activation Focal Adhesion Kinase (FAK) Phosphorylation Integrin_Clustering->FAK_Activation Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK/ERK pathway) FAK_Activation->Downstream_Signaling Cellular_Response Modulation of Cell Behavior (Adhesion, Spreading, Proliferation) Downstream_Signaling->Cellular_Response

Caption: Protein adsorption and cell signaling cascade.

Hydrophobic surfaces tend to promote the adsorption of proteins from the surrounding biological fluids.[2][3] This adsorption can lead to conformational changes in the proteins, exposing domains that are not typically accessible in their native state.[3] These newly exposed domains can then be recognized by cell surface receptors, such as integrins.[4][5] The binding of integrins to these adsorbed proteins can trigger integrin clustering and the formation of focal adhesions, which are complex structures that link the extracellular matrix to the cell's cytoskeleton.[6] This, in turn, activates intracellular signaling pathways, such as the Focal Adhesion Kinase (FAK) pathway, leading to a cascade of events that ultimately influence cell behavior, including adhesion, spreading, and proliferation.[7] By controlling the hydrophobicity of a polymer surface with this compound, researchers can modulate these initial protein interactions and thereby guide the subsequent cellular response, a critical aspect of designing effective biomaterials and drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: N-Octylacrylamide Free Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Octylacrylamide (NOA) free radical polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common inhibitors for this compound free radical polymerization?

A1: While specific inhibitors for this compound are not extensively documented, the polymerization is susceptible to the same general classes of inhibitors as other acrylamides and vinyl monomers. These include:

  • Oxygen: Atmospheric oxygen is a significant inhibitor of free radical polymerization.[1][2][3] It reacts with initiating and propagating radicals to form less reactive peroxy radicals, which can terminate the polymerization chain.[1][3]

  • Phenolic Compounds: These are common stabilizers added to monomers to prevent spontaneous polymerization during storage. Examples include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).[4]

  • Stable Free Radicals: Compounds like TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) are highly effective radical scavengers and can completely inhibit polymerization.[5][6]

  • Aromatic Amines: Compounds such as N-phenyl-1-naphthylamine are used as antioxidants and can retard polymerization.[7][8]

  • Metal Ions: Certain metal ions, like cupric ions (Cu²⁺), can inhibit polymerization.[9]

Q2: Why is my this compound polymerization not starting or proceeding very slowly?

A2: Several factors can cause slow or failed polymerization:

  • Inhibitor Presence: The most common cause is the presence of inhibitors, either from dissolved oxygen or stabilizers in the monomer.[1][10]

  • Low Temperature: Free radical polymerization is temperature-dependent. If the reaction mixture is too cold, the rate of radical formation will be too low to initiate polymerization effectively.[4][10]

  • Incorrect Initiator/Catalyst Concentration: The concentrations of the initiator (e.g., Ammonium Persulfate - APS) and the catalyst (e.g., Tetramethylethylenediamine - TEMED) are critical. Insufficient amounts will result in slow or incomplete polymerization.[4][10]

  • Degraded Reagents: APS solutions are not stable and should be prepared fresh. TEMED can degrade over time.[10]

  • Impurities: Impurities in the monomer or solvent can interfere with the polymerization process.

Q3: How does the choice of solvent affect this compound polymerization?

A3: The solvent plays a crucial role, especially for the hydrophobic this compound.

  • Solubility: The monomer, initiator, and growing polymer chains must remain soluble in the chosen solvent. For NOA, less polar organic solvents like dioxane, toluene, or alcohols are more suitable than water.[9][11][12]

  • Chain Transfer: Some solvents can act as chain transfer agents, which can terminate a growing polymer chain and initiate a new, shorter one, leading to a lower average molecular weight.[9] Solvents with high chain transfer potential include halogenated hydrocarbons and some ethers.[9]

Q4: Is it necessary to remove the inhibitor from the this compound monomer before use?

A4: Yes, for achieving reproducible and controlled polymerization, it is highly recommended to remove the storage inhibitor (like MEHQ).[13][14][15] The inhibitor will create an induction period where no polymerization occurs until it is consumed, and can lead to variable reaction rates.[13]

Troubleshooting Guide

This guide addresses common problems encountered during the free radical polymerization of this compound.

Symptom Possible Cause Recommended Solution
No polymerization or very slow polymerization Presence of oxygenDegas the monomer solution thoroughly by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes before adding the initiator and catalyst.[10][16]
Inhibitor in the monomerRemove the inhibitor from the monomer using an alumina column or a dilute base wash.[13][14][15]
Old or inactive initiator/catalystPrepare a fresh solution of the initiator (e.g., 10% w/v APS). Use fresh catalyst (e.g., TEMED).[10]
Insufficient initiator or catalystIncrease the concentration of the initiator and/or catalyst.
Low reaction temperatureEnsure the reaction is carried out at an appropriate temperature (often room temperature or slightly elevated, depending on the initiator).[4][10]
Polymerization starts but stops prematurely Insufficient initiatorThe initiator may have been completely consumed before full monomer conversion. Consider a higher initial concentration or a slower, continuous addition of the initiator.
Monomer or polymer precipitationThe growing polymer may be insoluble in the chosen solvent. Select a more suitable solvent in which the polymer is soluble.
Inconsistent polymerization time between batches Variable oxygen exposureStandardize the degassing procedure to ensure consistent removal of oxygen.
Inconsistent reagent concentrationsPrepare stock solutions of monomers and initiators carefully and use precise volumes.
Temperature fluctuationsUse a temperature-controlled water bath or reaction block to maintain a constant reaction temperature.[4]
Formation of a gel or insoluble polymer High monomer concentrationReduce the initial monomer concentration.
Presence of multifunctional impuritiesEnsure the purity of the monomer. Some impurities can act as cross-linkers.

Quantitative Data on Polymerization Parameters

The following tables summarize the qualitative and quantitative effects of various components and conditions on the free radical polymerization of acrylamides. Note that the specific quantitative effects for this compound may vary.

Table 1: Common Inhibitors and Their General Effects

Inhibitor ClassExample(s)Mechanism of ActionTypical Effect on Polymerization
Atmospheric Gas OxygenReacts with radicals to form stable peroxy radicals, terminating chains.[1][3]Induction period, reduced rate of polymerization.[3]
Phenolic Compounds Hydroquinone (HQ), MEHQHydrogen atom transfer to propagating radicals, forming non-reactive species.Induction period, retardation of polymerization.
Stable Free Radicals TEMPORapidly scavenges carbon-centered radicals.[5][6]Complete inhibition until consumed.[5]
Aromatic Amines N-phenyl-1-naphthylamineCan act as antioxidants and radical scavengers.[7][8]Retardation of polymerization.
Metal Salts Cupric Chloride (CuCl₂)Can participate in redox reactions that terminate radical chains.[9]Inhibition or retardation.

Table 2: Effect of Experimental Parameters on Acrylamide Polymerization

ParameterChangeEffect on Polymerization RateEffect on Average Molecular Weight
Monomer Concentration IncreaseIncreasesIncreases
Initiator Concentration IncreaseIncreasesDecreases[4]
Catalyst (e.g., TEMED) Concentration IncreaseIncreasesDecreases[4]
Temperature IncreaseIncreasesGenerally Decreases
Inhibitor Concentration IncreaseDecreases (or increases induction period)May increase if initiation is suppressed more than propagation
Solvent Chain Transfer Constant IncreaseMay decreaseDecreases[9]

Experimental Protocols

Protocol 1: General Procedure for Free Radical Polymerization of this compound

This protocol provides a general method for the polymerization of NOA in an organic solvent using a standard redox initiation system.

Materials:

  • This compound (NOA), inhibitor-free

  • Anhydrous toluene (or other suitable solvent like dioxane)

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Monomer Solution Preparation: In the reaction vessel, dissolve the desired amount of this compound in anhydrous toluene to achieve the target concentration (e.g., 10-30% w/v).

  • Degassing: Seal the vessel and sparge the solution with an inert gas (N₂ or Ar) for 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Initiator and Catalyst Addition:

    • Prepare a fresh 10% (w/v) solution of APS in deionized water.

    • While stirring the monomer solution, add the required volume of TEMED via syringe.

    • Immediately after, add the required volume of the APS solution via syringe. The amounts of APS and TEMED should be optimized for the desired polymerization rate and molecular weight (a common starting point is 0.05-0.1% of the monomer weight for each).

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or 50°C) with continuous stirring. The solution will become more viscous as the polymer forms.

  • Termination and Precipitation: After the desired time (e.g., 2-24 hours), terminate the reaction by exposing the solution to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Protocol 2: Removal of MEHQ Inhibitor from this compound

This protocol describes a column chromatography method to remove the commonly used MEHQ inhibitor.

Materials:

  • This compound monomer

  • Activated basic alumina

  • Chromatography column

  • Anhydrous solvent for dilution (optional, e.g., dichloromethane)

  • Collection flask

Procedure:

  • Column Preparation: Pack a chromatography column with activated basic alumina. The amount of alumina should be about 10-20 times the weight of the inhibitor in the monomer (typically a few hundred ppm).

  • Monomer Loading: If the monomer is solid or very viscous, dissolve it in a minimal amount of a dry, inert solvent. Carefully add the monomer (or its solution) to the top of the alumina column.

  • Elution: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Solvent Removal (if applicable): If a solvent was used, remove it under reduced pressure (e.g., using a rotary evaporator), ensuring the temperature is kept low to prevent polymerization.

  • Storage: Use the purified monomer immediately or store it in a dark, cold place (e.g., in a refrigerator) for a short period.

Protocol 3: Monitoring Polymerization Kinetics using UV-Vis Spectroscopy

This method follows the disappearance of the monomer's vinyl double bond, which absorbs in the UV range.

Materials:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Polymerization reaction mixture (as prepared in Protocol 1, but on a smaller scale)

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at a wavelength where the monomer absorbs but the polymer does not (e.g., around 260 nm for acrylamides).[4] Set the desired temperature in the cuvette holder.

  • Blank Measurement: Fill a cuvette with the solvent used for the polymerization and use it as a blank.

  • Reaction Initiation: Prepare the monomer solution and degas it. Just before placing it in the spectrophotometer, add the initiator and catalyst and mix quickly but thoroughly.

  • Data Acquisition: Immediately transfer the reaction mixture to a quartz cuvette, place it in the spectrophotometer, and start recording the absorbance at the chosen wavelength over time.

  • Analysis: The absorbance will decrease as the monomer is converted to polymer. The rate of polymerization can be determined from the rate of change of absorbance.[4] The monomer concentration at any time 't' is proportional to the absorbance at time 't'.

Visualizations

G start Polymerization Fails or is Too Slow check_reagents Check Reagents: - Is APS solution fresh? - Is TEMED old? - Monomer purity? start->check_reagents check_conditions Check Conditions: - Is temperature too low? - Inconsistent stirring? start->check_conditions check_inhibitors Check for Inhibitors: - Was solution degassed? - Was inhibitor removed from monomer? start->check_inhibitors solution_reagents Solution: - Prepare fresh APS. - Replace TEMED. - Purify monomer. check_reagents->solution_reagents Yes solution_conditions Solution: - Increase temperature. - Ensure consistent stirring. check_conditions->solution_conditions Yes solution_inhibitors Solution: - Degas solution thoroughly. - Remove inhibitor via column/wash. check_inhibitors->solution_inhibitors Yes success Successful Polymerization solution_reagents->success solution_conditions->success solution_inhibitors->success

Caption: Troubleshooting workflow for slow or failed polymerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Points initiator Initiator (I) e.g., Persulfate radical_I Initiator Radical (I•) initiator->radical_I Decomposition radical_M Monomer Radical (M•) radical_I->radical_M + M inhibitor Inhibitor (InH) e.g., O₂, HQ, TEMPO radical_I->inhibitor Quenched monomer Monomer (M) This compound growing_chain Growing Polymer Chain (P•) radical_M->growing_chain + M growing_chain->growing_chain + M (repeats) polymer Polymer (P) growing_chain->polymer Termination growing_chain->inhibitor Quenched inactive_radical Inactive Species (I-In• or P-In•) inhibitor->inactive_radical

Caption: Mechanism of free radical polymerization and inhibition points.

References

Optimizing initiator concentration for N-Octylacrylamide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the free-radical polymerization of N-Octylacrylamide, with a specific focus on the critical role of initiator concentration.

Frequently Asked Questions (FAQs)

Q1: How does initiator concentration fundamentally affect the polymerization of this compound?

A: The concentration of the initiator has a direct and profound impact on the polymerization kinetics and the final properties of the poly(this compound). The two primary effects are:

  • Polymerization Rate: A higher initiator concentration leads to a greater number of free radicals generated at the beginning of the reaction. This results in a faster polymerization rate.

  • Polymer Molecular Weight: There is an inverse relationship between the initiator concentration and the molecular weight of the resulting polymer. A higher initiator concentration produces a larger number of shorter polymer chains, thus lowering the average molecular weight. Conversely, a lower initiator concentration generates fewer, but longer, polymer chains, resulting in a higher average molecular weight.

Q2: What are the common types of initiators used for this compound polymerization?

A: this compound can be polymerized using both thermal and redox-initiated free-radical polymerization.

  • Thermal Initiators: These compounds decompose at a specific temperature to generate free radicals. A common choice for this compound, which is often polymerized in organic solvents, is Azobisisobutyronitrile (AIBN).[1] AIBN is favored for its clean decomposition, releasing nitrogen gas and producing radicals that do not introduce oxygenated byproducts.[1]

  • Redox Initiators: This system involves a pair of compounds, an oxidizing agent and a reducing agent, that react to produce free radicals at lower temperatures, often even at room temperature. A classic example used for acrylamide polymerization in aqueous or emulsion systems is the combination of Ammonium Persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[2][3]

Q3: Why is the removal of oxygen critical before initiating polymerization?

A: Dissolved oxygen is a potent inhibitor of free-radical polymerization. Oxygen is a diradical and can react with the initiating or propagating radicals to form stable peroxide species that do not propagate the polymerization chain. This can lead to a significant induction period (a delay before polymerization begins), a slower reaction rate, or complete inhibition of the reaction. Therefore, it is crucial to deoxygenate the monomer solution by sparging with an inert gas like nitrogen or argon before adding the initiator.[2]

Q4: What is a typical solvent for this compound polymerization?

A: Due to the hydrophobic n-octyl side chain, this compound is typically polymerized in organic solvents. Common choices include toluene, tetrahydrofuran (THF), or dimethylformamide (DMF).[4][5] The choice of solvent can influence the polymerization kinetics and the solubility of the resulting polymer.

Troubleshooting Guide

This guide addresses common issues encountered during this compound polymerization in a question-and-answer format.

Problem: The polymerization reaction is very slow or fails to initiate.

  • Possible Cause 1: Inactive Initiator.

    • Solution: If using a thermal initiator like AIBN, ensure the reaction temperature is appropriate for its decomposition rate (typically 60-80 °C).[3] If using a redox system like APS/TEMED, prepare the APS solution fresh, as it is not stable over long periods.[6]

  • Possible Cause 2: Presence of Oxygen.

    • Solution: Ensure the monomer solution has been thoroughly deoxygenated by sparging with an inert gas (e.g., nitrogen, argon) for an adequate amount of time (typically 30-60 minutes) prior to and during the initial phase of the reaction.[7]

  • Possible Cause 3: Inhibitor in Monomer.

    • Solution: Commercial monomers often contain a small amount of inhibitor to prevent premature polymerization during storage. While usually not necessary to remove for most applications, if polymerization is consistently failing, consider passing the monomer solution through a column of basic alumina to remove the inhibitor.

Problem: The resulting polymer has a much lower molecular weight than desired.

  • Possible Cause 1: Excessive Initiator Concentration.

    • Solution: This is the most common cause. A high concentration of initiator leads to the formation of many short polymer chains. Systematically decrease the initiator concentration in increments to achieve the desired higher molecular weight.[8]

  • Possible Cause 2: High Reaction Temperature.

    • Solution: Higher temperatures increase the rate of initiation and can also increase the rate of chain transfer reactions, both of which can lead to lower molecular weights.[8] Consider lowering the reaction temperature, which may require a longer reaction time.

  • Possible Cause 3: Chain Transfer Agent.

    • Solution: The solvent itself can act as a chain transfer agent, terminating a growing polymer chain and starting a new one.[9] If very high molecular weight is required, select a solvent with a low chain transfer constant.

Problem: The polydispersity index (PDI) of the polymer is too high.

  • Possible Cause 1: Inconsistent Radical Generation.

    • Solution: Ensure a constant and uniform reaction temperature. Fluctuations in temperature can lead to variable rates of initiator decomposition and, consequently, a broader molecular weight distribution.

  • Possible Cause 2: High Monomer Conversion.

    • Solution: At very high monomer conversions, side reactions such as branching or cross-linking can become more prevalent, leading to a broadening of the PDI. If a narrow PDI is critical, consider stopping the reaction at a moderate conversion (e.g., 50-70%).

Problem: The reaction is difficult to control and becomes too viscous or solidifies prematurely.

  • Possible Cause: Reaction is too fast (autoacceleration).

    • Solution: This can be due to a combination of high monomer and initiator concentrations. Reduce the initiator concentration to slow down the reaction. Also, ensure the solvent volume is sufficient to dissipate the heat generated during this exothermic process.[9]

Experimental Protocols and Data

Illustrative Data: Effect of AIBN Initiator on this compound Polymerization

The following table provides illustrative data on how varying the concentration of the AIBN initiator can be expected to influence the molecular weight (Mw) and polydispersity index (PDI) of poly(this compound). These values are representative for a solution polymerization in toluene at 70°C and are intended as a starting point for optimization.

Experiment IDMonomer:Initiator Molar RatioInitiator Conc. (mol% to monomer)Expected Molecular Weight (Mw, kDa)Expected PDI (Mw/Mn)
PNOA-1200:10.5~150~1.8 - 2.2
PNOA-2500:10.2~350~1.6 - 2.0
PNOA-31000:10.1~600~1.5 - 1.9

Note: Actual results will vary based on specific experimental conditions such as monomer purity, solvent, temperature, and reaction time.

Detailed Methodology: Solution Polymerization of this compound

This protocol describes a general procedure for the free-radical solution polymerization of this compound using AIBN as a thermal initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent), anhydrous

  • Methanol (for precipitation)

  • Schlenk flask or a three-neck round-bottom flask

  • Condenser

  • Nitrogen or Argon gas supply with a bubbler

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Syringes and needles

Procedure:

  • Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in anhydrous toluene. (e.g., 5 g of monomer in 50 mL of toluene).

  • Deoxygenation: Seal the flask and sparge the solution with a gentle stream of nitrogen or argon gas for 30-60 minutes to remove dissolved oxygen. Maintain a positive inert gas atmosphere throughout the reaction.[7]

  • Initiator Preparation: In a separate vial, weigh the required amount of AIBN based on the desired monomer-to-initiator ratio.

  • Initiation: While the monomer solution is stirring under an inert atmosphere, add the AIBN initiator to the flask.

  • Polymerization: Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70°C for AIBN).[3]

  • Reaction Monitoring: Allow the reaction to proceed for the desired amount of time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination and Precipitation: To stop the reaction, cool the flask to room temperature and expose the solution to air. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously. This will cause the polymer to precipitate.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visual Guides

Free-Radical Polymerization Mechanism

The following diagram illustrates the three key stages of free-radical polymerization: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical 1 Radical 1 Initiator->Radical 1 Heat (Δ) Monomer Radical Monomer Radical Radical 1->Monomer Radical + Monomer Growing Chain Growing Chain Monomer Radical->Growing Chain + n Monomers Dead Polymer Dead Polymer Growing Chain->Dead Polymer + Growing Chain

Caption: The mechanism of free-radical polymerization.

Troubleshooting Workflow for Initiator Optimization

This flowchart provides a logical path for troubleshooting and optimizing the initiator concentration based on experimental outcomes.

G start Start Polymerization outcome Analyze Polymer: Molecular Weight (Mw) & PDI start->outcome mw_too_low Mw too LOW outcome->mw_too_low Mw below target mw_too_high Mw too HIGH outcome->mw_too_high Mw above target mw_ok Mw is OK outcome->mw_ok Mw within target action_increase_i Action: Increase Initiator Concentration mw_too_low->action_increase_i action_decrease_i Action: Decrease Initiator Concentration mw_too_high->action_decrease_i pdi_check Check PDI mw_ok->pdi_check action_decrease_i->start Rerun action_increase_i->start Rerun pdi_high PDI too HIGH pdi_check->pdi_high PDI > 2.0 pdi_ok PDI is OK pdi_check->pdi_ok PDI acceptable action_pdi Action: Ensure constant temp. Consider lower conversion. pdi_high->action_pdi finish Optimization Complete pdi_ok->finish action_pdi->start Rerun

Caption: Troubleshooting workflow for initiator concentration.

References

Technical Support Center: N-Octylacrylamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of N-Octylacrylamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-documented method for synthesizing this compound is the reaction of acryloyl chloride with n-octylamine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. This reaction is typically carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to control its exothermicity.

Q2: What are the primary side reactions to be aware of during the synthesis?

The most significant side reaction is the Michael addition of n-octylamine to the newly formed this compound. This occurs when a second molecule of the amine attacks the electron-deficient double bond of the acrylamide product, leading to the formation of a β-amino amide impurity. Polymerization of the acryloyl chloride or the this compound product can also occur, especially if the reaction temperature is not adequately controlled or if polymerization inhibitors are absent.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (n-octylamine and acryloyl chloride), you can observe the consumption of the reactants and the formation of the this compound product.

Q4: What are the recommended purification techniques for this compound?

A typical work-up involves washing the reaction mixture with dilute acid (e.g., 1M HCl) to remove unreacted amine and triethylamine hydrochloride, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining acidic impurities. The organic layer is then dried and the solvent is removed under reduced pressure. For further purification, recrystallization or silica gel column chromatography can be employed.

Q5: What are the safety precautions I should take when working with acryloyl chloride?

Acryloyl chloride is a hazardous and moisture-sensitive reagent. It is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acryloyl chloride.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Symptom Possible Cause Suggested Solution
Reaction is sluggish or does not proceed to completion (as indicated by TLC). 1. Low reactivity of amine: Steric hindrance or electronic effects may reduce the nucleophilicity of the amine. 2. Poor quality of reagents: Impurities in the amine or acryloyl chloride can inhibit the reaction. 3. Inadequate temperature: While the reaction is exothermic, very low temperatures might slow the reaction rate excessively.1. Increase reaction time: Allow the reaction to stir for a longer period. 2. Gradually increase temperature: After the initial exothermic phase, allow the reaction to slowly warm to room temperature. 3. Check reagent purity: Ensure starting materials are pure and dry. Acryloyl chloride should be freshly distilled if its purity is questionable.
Low isolated yield after work-up. 1. Product loss during aqueous extraction: this compound may have some solubility in the aqueous phase. 2. Incomplete precipitation/crystallization: The product may remain in the mother liquor during recrystallization. 3. Decomposition: The product might be sensitive to the work-up conditions.1. Back-extract the aqueous layer: Perform an additional extraction of the aqueous washes with the organic solvent. 2. Optimize recrystallization: Cool the recrystallization solution slowly and consider placing it at a lower temperature (e.g., in a refrigerator or freezer) to maximize crystal formation. 3. Use mild work-up conditions: Avoid strong acids or bases if your product is sensitive.

Issue 2: Presence of Impurities in the Final Product

Symptom Possible Cause Suggested Solution
An extra spot is observed on the TLC plate, typically with a lower Rf value than the product. Michael addition byproduct: Unreacted n-octylamine has attacked the product.1. Control stoichiometry: Use a slight excess of acryloyl chloride or add the amine dropwise to the acryloyl chloride solution to minimize the concentration of free amine. 2. Maintain low temperature: Lower temperatures disfavor the Michael addition reaction. 3. Purification: The Michael adduct can often be separated from the desired product by column chromatography.
The product is an oil or a waxy solid instead of a crystalline solid. Presence of unreacted starting materials or byproducts: These can interfere with crystallization.1. Thorough work-up: Ensure all acidic and basic impurities are removed through washing. 2. Column chromatography: This is the most effective method for separating the desired product from closely related impurities. 3. Recrystallization from a different solvent system: Experiment with different solvents to find one that selectively crystallizes the product.
The product polymerizes during purification or storage. Presence of initiators or exposure to heat/light: Acrylamides are susceptible to free-radical polymerization.1. Add a polymerization inhibitor: Add a small amount of an inhibitor like hydroquinone or MEHQ to the eluent during column chromatography. 2. Store properly: Keep the purified product in a cool, dark place, and consider storing it under an inert atmosphere.

Data Presentation

Table 1: Typical Reaction Parameters and Reported Yields for N-substituted Acrylamide Synthesis

SubstrateBaseSolventTemperature (°C)Yield (%)
Propargyl alcoholTriethylamineTHFRoom Temp85
11-bromoundecanolTriethylamineTHFRoom Temp-
Substituted aromatic primary amineTriethylamineAcetone5-10-
Benzylamine-Methanol150 (Microwave)98

Table 2: Suggested Solvent Systems for Purification

Purification Method Solvent System Notes
Recrystallization Hexane/Ethyl AcetateA common choice for compounds of moderate polarity. The ratio can be adjusted to optimize solubility.
Ethanol/WaterSuitable for more polar compounds.
TolueneCan be effective for some aromatic compounds.
Column Chromatography Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute the product and then more polar impurities.
Dichloromethane/Methanol GradientFor more polar compounds that do not move significantly in Hexane/EtOAc.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Acryloyl chloride

  • n-Octylamine

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve n-octylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve acryloyl chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel.

  • Add the acryloyl chloride solution dropwise to the stirred amine solution over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by silica gel column chromatography.

Visualizations

Synthesis_Pathway Acryloyl_Chloride Acryloyl Chloride Reaction_Step Amide Formation (0°C to RT) Acryloyl_Chloride->Reaction_Step Octylamine n-Octylamine Octylamine->Reaction_Step Triethylamine Triethylamine (Base) Triethylamine->Reaction_Step Catalyst DCM DCM (Solvent) DCM->Reaction_Step Solvent N_Octylacrylamide This compound (Product) Reaction_Step->N_Octylacrylamide Triethylamine_HCl Triethylamine Hydrochloride (Byproduct) Reaction_Step->Triethylamine_HCl

Caption: Synthesis pathway for this compound.

Side_Reactions N_Octylacrylamide This compound Michael_Addition Michael Addition N_Octylacrylamide->Michael_Addition Polymerization Polymerization N_Octylacrylamide->Polymerization Octylamine n-Octylamine (Nucleophile) Octylamine->Michael_Addition Michael_Adduct β-amino amide (Byproduct) Michael_Addition->Michael_Adduct Polymerization_Initiator Initiator (e.g., radicals, heat) Polymerization_Initiator->Polymerization Polymer Poly(this compound) (Byproduct) Polymerization->Polymer

Caption: Common side reactions in this compound synthesis.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (Wash with Acid, Base, Brine) Crude_Mixture->Aqueous_Workup Drying Dry Organic Layer (e.g., MgSO4) Aqueous_Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product Purification_Choice Purification Method? Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Oil or Impure Solid Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_TLC Analyze Crude by TLC Start->Check_TLC Multiple_Spots Multiple Spots Present? Check_TLC->Multiple_Spots Yes Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction No, only starting material Low_Rf_Spot Spot with Lower Rf? Multiple_Spots->Low_Rf_Spot Yes Unreacted_SM Unreacted Starting Material? Multiple_Spots->Unreacted_SM No Michael_Adduct_Suspected Suspect Michael Adduct Low_Rf_Spot->Michael_Adduct_Suspected Yes Purification_Issue Purification Issue Low_Rf_Spot->Purification_Issue No Optimize_Stoichiometry Optimize Stoichiometry & Temp. Michael_Adduct_Suspected->Optimize_Stoichiometry Unreacted_SM->Incomplete_Reaction Yes Unreacted_SM->Purification_Issue No Increase_Time_Temp Increase Reaction Time/Temp. Incomplete_Reaction->Increase_Time_Temp Improve_Purification Improve Purification Method Purification_Issue->Improve_Purification

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: N-Octylacrylamide Dispersion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing aggregation during the dispersion polymerization of N-Octylacrylamide.

Troubleshooting Guide

This guide addresses common issues encountered during the dispersion polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My polymerization reaction resulted in large, visible aggregates instead of a stable dispersion. What went wrong?

A1: The formation of large aggregates is a common issue in dispersion polymerization and can be attributed to several factors related to colloidal stability. The primary causes include:

  • Ineffective Stabilization: The steric stabilizer may not be functioning correctly. This could be due to:

    • Poor solubility of the stabilizer: The stabilizer must be soluble in the continuous phase (the solvent) at the polymerization temperature to effectively coat the growing polymer particles. If the stabilizer precipitates or collapses, it can no longer prevent particle aggregation. For instance, some stabilizers exhibit Upper Critical Solution Temperature (UCST) behavior, where they become insoluble upon cooling, leading to flocculation.[1][2]

    • Inappropriate stabilizer concentration: Too little stabilizer will result in incomplete coverage of the polymer particles, leaving them susceptible to aggregation. Conversely, an excessively high concentration can sometimes lead to depletion flocculation.

    • Incorrect stabilizer architecture: The length of the soluble and anchor blocks of the stabilizer is critical. The soluble block must be long enough to provide a sufficient steric barrier, while the anchor block needs to effectively graft onto the growing polymer particles.

  • High Polymerization Rate: A very rapid polymerization can lead to the formation of a large number of primary particles in a short period. If the stabilizer cannot adsorb onto the surface of these new particles quickly enough, they will aggregate. The rate of polymerization is influenced by the initiator concentration and the reaction temperature.

  • Solvent Quality: The continuous phase must be a good solvent for the stabilizer but a poor solvent (or non-solvent) for the resulting poly(this compound). If the solvent quality changes during the reaction (e.g., due to temperature fluctuations), it can affect stabilizer solubility and particle stability.

Q2: I observed aggregation when I cooled my reaction mixture to room temperature. Why did this happen and how can I prevent it?

A2: This phenomenon is often linked to the temperature-dependent solubility of the steric stabilizer in the chosen solvent. This is a characteristic of stabilizers exhibiting Upper Critical Solution Temperature (UCST) behavior.[1][2]

  • Cause: At the higher polymerization temperature, the stabilizer is soluble in the continuous phase and effectively stabilizes the polymer particles. However, upon cooling, the solvent becomes poorer for the stabilizer chains, causing them to collapse and lose their stabilizing effect. This leads to inter-particle attraction and subsequent flocculation.[1][2]

  • Solutions:

    • Solvent Selection: Choose a solvent system where the stabilizer remains soluble across the entire temperature range from polymerization to room temperature. For example, while poly(tert-octyl acrylamide) (POAA) stabilized particles may be stable in n-heptane or n-octane upon cooling, they can flocculate in higher n-alkanes like n-dodecane.[1][2]

    • Post-Polymerization Modification: Introducing a small amount of a cross-linking agent, such as ethylene glycol diacrylate (EGDA), towards the end of the polymerization can create core-crosslinked nanoparticles. This can improve their morphological stability and reduce aggregation upon cooling.[1][2]

    • Use of a Different Stabilizer: Select a stabilizer that does not exhibit UCST behavior in your chosen solvent system.

Q3: My particle size is too large and the distribution is broad. How can I achieve smaller, more monodisperse particles?

A3: Controlling particle size and achieving a narrow size distribution (low polydispersity) are key objectives in dispersion polymerization. Several parameters can be adjusted:

  • Stabilizer Concentration: Increasing the concentration of the steric stabilizer generally leads to the formation of a larger number of nuclei, resulting in smaller final particle sizes.

  • Initiator Concentration: The effect of initiator concentration can be complex. In some systems, a higher initiator concentration can lead to a higher number of initial polymer chains, which can result in a larger number of smaller particles. However, in other cases, it can lead to increased coagulation and larger particles.[3] Careful optimization of the initiator concentration is necessary.

  • Monomer Concentration: A higher initial monomer concentration can sometimes lead to larger particles due to the increased volume of the polymer phase.

  • Stirring Rate: Adequate agitation is crucial for maintaining a homogeneous dispersion and preventing localized areas of high particle concentration which can lead to aggregation. However, excessive shear can also sometimes induce coagulation.

  • Polymerization Method: Utilizing controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over the polymerization process, leading to more uniform particle growth and narrower particle size distributions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the role of a steric stabilizer in this compound dispersion polymerization?

A1: A steric stabilizer is a crucial component that prevents the aggregation of newly formed poly(this compound) particles. It is typically an amphiphilic block copolymer. One block (the "anchor" block) is insoluble in the continuous phase and adsorbs onto or becomes incorporated into the surface of the growing polymer particles. The other block (the "soluble" block) is soluble in the continuous phase and extends into it, forming a protective layer around the particles. This layer creates a repulsive force (steric hindrance) that prevents particles from approaching each other and aggregating.[4]

Q2: How do I choose a suitable stabilizer for this compound dispersion polymerization?

A2: The choice of stabilizer is critical for a successful dispersion polymerization. Key considerations include:

  • Solubility: The stabilizer must be soluble in the chosen continuous phase at the polymerization temperature.

  • Anchoring: The stabilizer needs a segment that can effectively anchor to the poly(this compound) particles. For RAFT dispersion polymerization, a common approach is to use a macro-chain transfer agent (macro-CTA) as the stabilizer. The growing polymer chains extend from this macro-CTA, ensuring it is covalently bound to the particles.

  • Hydrophilic-Lipophilic Balance (HLB): For the hydrophobic monomer this compound, which is typically polymerized in a non-polar or moderately polar continuous phase, the stabilizer should have a suitable HLB to effectively disperse the growing hydrophobic polymer particles.

A good starting point is to use a pre-made polymer of a similar hydrophobic acrylamide, such as poly(tert-octyl acrylamide), as the stabilizer.[1]

Q3: What type of initiator is recommended for this compound dispersion polymerization?

A3: The choice of initiator depends on the solvent system and the polymerization temperature. For organic-based continuous phases, an oil-soluble initiator is required. Azo compounds, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN), are commonly used as they decompose at a predictable rate upon heating to generate free radicals.[2] The initiator should have minimal solubility in the continuous phase to ensure that polymerization is initiated within the monomer-swollen particles or at their surface. The charge of the initiator can also influence particle stability.[5]

Q4: Can I use water as the continuous phase for this compound dispersion polymerization?

A4: this compound is a hydrophobic monomer with very low water solubility.[6] Therefore, a conventional aqueous dispersion polymerization is challenging. While emulsion polymerization techniques can be used for hydrophobic monomers, they typically require surfactants and result in a latex. For a true dispersion polymerization where the continuous phase is a non-solvent for the polymer, an organic solvent is typically used.

Data Presentation

Table 1: Typical Reaction Parameters for RAFT Dispersion Polymerization of Acrylamide Derivatives

ParameterValue/RangeRationaleReference
Monomer N,N-dimethylacrylamide (as an example)A common acrylamide used in dispersion polymerization studies.[1][2]
Stabilizer Poly(tert-octyl acrylamide) (POAA) macro-CTAProvides steric stabilization; the POAA block is soluble in n-alkanes.[1][2]
Continuous Phase n-HeptaneA non-solvent for the resulting polymer but a good solvent for the stabilizer.[1][2]
Initiator AIBNA common oil-soluble thermal initiator.[2]
Reaction Temperature 70 °CEnsures an appropriate rate of initiator decomposition and polymerization.[1][2]
Monomer:Stabilizer Ratio Varies depending on desired particle size.Higher stabilizer ratio generally leads to smaller particles.[1][2]
Stabilizer:Initiator Molar Ratio Typically 5 to 10Controls the number of growing chains and the molecular weight.[2]
Solids Content 10-20% w/wA balance between achieving a reasonable yield and maintaining a low enough viscosity for effective stirring.[2]

Table 2: Effect of Solvent on Colloidal Stability of POAA-stabilized Particles

SolventStability upon Cooling to 20 °CObserved OutcomeReasonReference
n-HeptaneStableFree-flowing dispersionGood solvent for POAA stabilizer at 20 °C.[1][2]
n-OctaneStableFree-flowing dispersionGood solvent for POAA stabilizer at 20 °C.[1]
n-DecaneUnstableFlocculationPoor solvent for POAA stabilizer at 20 °C (UCST behavior).[1]
n-DodecaneUnstableFormation of an opaque pastePoor solvent for POAA stabilizer at 20 °C (UCST behavior).[2]

Experimental Protocols

Key Experiment: Synthesis of Poly(this compound) Nanoparticles via RAFT Dispersion Polymerization

This protocol is adapted from a similar polymerization of N,N-dimethylacrylamide using a poly(tert-octyl acrylamide) stabilizer.[2] Researchers should adapt this for this compound, potentially by first synthesizing a poly(this compound) macro-CTA or using a commercially available suitable stabilizer.

Materials:

  • This compound (monomer)

  • Poly(tert-octyl acrylamide) macro-chain transfer agent (POAA-CTA) (stabilizer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • n-Heptane (solvent)

  • Nitrogen gas

  • Round-bottom flask with magnetic stirrer

  • Oil bath

Procedure:

  • Preparation of the Reaction Mixture:

    • To a round-bottom flask, add the POAA-CTA stabilizer.

    • Add the this compound monomer.

    • Add the required amount of a stock solution of AIBN in n-heptane.

    • Add the remaining n-heptane to achieve the desired solids content (e.g., 20% w/w).

  • Degassing:

    • Seal the flask and degas the mixture by bubbling with nitrogen for at least 20 minutes with continuous stirring to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization:

    • Immerse the flask in a pre-heated oil bath set to 70 °C.

    • Allow the polymerization to proceed for the desired time (e.g., 5 hours) with continuous stirring. The solution will become turbid as polymer particles form.

  • Quenching:

    • To stop the polymerization, remove the flask from the oil bath and expose the reaction mixture to air while cooling it to room temperature.

  • Characterization:

    • The resulting dispersion can be characterized by techniques such as Dynamic Light Scattering (DLS) to determine the particle size and polydispersity, and Transmission Electron Microscopy (TEM) to visualize the particle morphology.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_post Post-Reaction A Add Monomer, Stabilizer, Initiator B Add Solvent A->B C Degas with N2 B->C D Heat to 70°C C->D E Stir for 5h D->E F Quench Reaction E->F G Characterize Particles (DLS, TEM) F->G

Caption: Experimental workflow for RAFT dispersion polymerization.

troubleshooting_aggregation cluster_causes Potential Causes cluster_solutions Solutions start Aggregation Observed cause1 Ineffective Stabilizer start->cause1 cause2 High Polymerization Rate start->cause2 cause3 Poor Solvent Quality start->cause3 cause4 UCST Behavior of Stabilizer start->cause4 sol1 Optimize Stabilizer (Concentration, Type) cause1->sol1 sol2 Adjust Initiator Conc. or Temperature cause2->sol2 sol3 Change Solvent System cause3->sol3 cause4->sol3 sol4 Core-Crosslink Particles cause4->sol4

Caption: Troubleshooting logic for aggregation issues.

References

Controlling polydispersity in poly(N-Octylacrylamide) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling polydispersity during the synthesis of poly(N-Octylacrylamide). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is polydispersity and why is it important to control it in poly(this compound) synthesis?

A1: Polydispersity, or the polydispersity index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. A PDI value of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length, while higher values signify a broader distribution of chain lengths. Controlling polydispersity is crucial because the molecular weight distribution of a polymer significantly impacts its physical and chemical properties, such as viscosity, solubility, and self-assembly behavior. For applications in drug delivery and other biomedical fields, a narrow molecular weight distribution (low PDI) is often essential for predictable and reproducible performance.

Q2: Which polymerization technique is most suitable for synthesizing poly(this compound) with low polydispersity?

A2: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly effective and versatile method for synthesizing poly(N-alkylacrylamides), including poly(this compound), with well-controlled molecular weights and low polydispersity.[1] RAFT polymerization is a type of living radical polymerization that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions.[2]

Q3: What are the key factors that influence the polydispersity of poly(this compound) synthesized by RAFT polymerization?

A3: The primary factors influencing polydispersity in the RAFT polymerization of poly(this compound) are:

  • Choice of Chain Transfer Agent (CTA): The structure of the RAFT agent is critical for achieving good control over the polymerization.[3]

  • Monomer to CTA to Initiator Ratio ([M]:[CTA]:[I]): The molar ratios of monomer, CTA, and initiator directly affect the target molecular weight and the degree of control over the polymerization.[4]

  • Solvent: The choice of solvent can influence the polymerization kinetics and, consequently, the polydispersity.[3][5]

  • Temperature: The reaction temperature affects the rates of initiation, propagation, and chain transfer, all of which can impact the final PDI.[6]

  • Reaction Time and Monomer Conversion: Higher monomer conversions can sometimes lead to a broadening of the molecular weight distribution.[7]

Q4: How can I characterize the polydispersity of my synthesized poly(this compound)?

A4: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common and powerful technique for determining the molecular weight distribution and polydispersity of polymers.[7][8] GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the calculation of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Polydispersity (PDI > 1.5) 1. Inappropriate Chain Transfer Agent (CTA): The chosen CTA may not be suitable for the polymerization of this compound.[3]2. Incorrect [M]:[CTA]:[I] Ratio: A non-optimal ratio can lead to poor control over the polymerization.[4]3. High Initiator Concentration: Too much initiator can lead to an increased rate of termination reactions, broadening the molecular weight distribution.[9]4. High Temperature: Excessive heat can accelerate side reactions and decomposition of the RAFT agent.[6]5. High Monomer Conversion: Pushing the reaction to very high conversions can sometimes result in a loss of "livingness" and an increase in PDI.[7]1. Select a suitable CTA: For acrylamides, trithiocarbonates are often effective.[10] Conduct small-scale screening experiments with different CTAs.2. Optimize the [M]:[CTA]:[I] ratio: A common starting point is a [CTA]/[I] ratio of 5 to 10.[1] Adjust the [M]/[CTA] ratio to target the desired molecular weight.3. Reduce the initiator concentration: Use a lower amount of initiator to slow down the initiation rate and minimize termination events.[9]4. Lower the reaction temperature: Conduct the polymerization at the lowest effective temperature to maintain control.[6]5. Monitor conversion and stop at an optimal point: Aim for high but not necessarily complete conversion if low PDI is the primary goal.
Low Monomer Conversion 1. Insufficient Initiator: Not enough radicals are being generated to sustain the polymerization.2. Inhibition by Impurities: Oxygen or other impurities in the monomer or solvent can inhibit the polymerization.3. Low Temperature: The reaction temperature may be too low for the chosen initiator to decompose at an adequate rate.1. Increase the initiator concentration slightly: Be mindful that this can affect polydispersity.[9]2. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., nitrogen or argon) to remove oxygen.[10]3. Increase the reaction temperature: Ensure the temperature is appropriate for the half-life of the initiator.
Bimodal or Multimodal GPC Trace 1. Inefficient Initiation: Slow initiation can lead to the formation of a low molecular weight polymer population from the initiator-derived chains.2. Chain Transfer to Solvent or Monomer: This can create new polymer chains with different molecular weights.3. Presence of Impurities: Impurities can act as initiators or chain transfer agents, leading to multiple polymer populations.1. Choose a more efficient initiator: Select an initiator that decomposes rapidly at the reaction temperature.2. Select an appropriate solvent: Use a solvent with a low chain transfer constant.[11]3. Purify the monomer and solvent: Ensure all reagents are free from inhibitors and other impurities.
Gelation of the Reaction Mixture 1. High Monomer Concentration: At high concentrations, the viscosity can increase significantly, leading to gelation.2. Presence of Divalent Impurities: Impurities with two polymerizable groups can act as crosslinkers.3. High Conversion: At very high conversions, chain-chain coupling reactions can become more prevalent.1. Reduce the initial monomer concentration: Perform the polymerization in a more dilute solution.2. Purify the monomer: Remove any di-functional impurities.3. Stop the reaction at a lower conversion.

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on the polydispersity of poly(N-alkylacrylamides) based on literature data.

Table 1: Effect of [Monomer]:[CTA]:[Initiator] Ratio on Polydispersity of Poly(tert-Octyl Acrylamide) *[1]

Target DP ([OAA]/[DDMAT])[DDMAT]/[AIBN] Molar RatioReaction Time (min)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
705609511,2001.25
7010608510,5001.20
1001060829,9001.18

*Data for poly(tert-Octyl Acrylamide) (POAA) synthesized by RAFT polymerization in 1,4-dioxane at 70°C. DDMAT = 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid, AIBN = Azobisisobutyronitrile.[1][12]

Table 2: Effect of Solvent on RAFT Polymerization of N,N-diethylacrylamide [3]

CTASolventTemperature (°C)PDI (Mw/Mn)
Cyanoisopropyl dithiobenzoateToluene80~1.2
Cyanoisopropyl dithiobenzoateDioxane80~1.3
Cumyl dithiobenzoateToluene80~1.4
Cumyl dithiobenzoateDioxane80~1.5

Experimental Protocols

RAFT Polymerization of this compound

This protocol is adapted from the synthesis of poly(tert-octyl acrylamide) and is expected to yield poly(this compound) with a low polydispersity index.[1]

Materials:

  • This compound (monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (Chain Transfer Agent - CTA)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Solvent), anhydrous

  • Methanol (for precipitation)

  • Nitrogen or Argon gas, high purity

Equipment:

  • Schlenk flask or round-bottom flask with a sidearm

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Vacuum line and inert gas manifold

  • Syringes and needles

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation:

    • In a clean, dry Schlenk flask, add this compound, DDMAT, and AIBN. For example, to target a degree of polymerization (DP) of 100 with a [CTA]/[I] ratio of 10, you would use a molar ratio of [this compound]:[DDMAT]:[AIBN] of 100:1:0.1.

    • Add anhydrous 1,4-dioxane to the flask to achieve the desired monomer concentration (e.g., 2 M).

  • Degassing:

    • Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.

    • After the final thaw, backfill the flask with nitrogen or argon.

  • Polymerization:

    • Immerse the sealed flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).

    • Stir the reaction mixture at a constant rate.

    • Monitor the progress of the polymerization by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Isolation:

    • Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and rapidly cooling it in an ice bath.

    • Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold methanol while stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

    • Dry the polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the purified polymer by Gel Permeation Chromatography (GPC).[8]

Mandatory Visualizations

G Experimental Workflow for RAFT Synthesis of Poly(this compound) cluster_prep 1. Reagent Preparation cluster_degas 2. Degassing cluster_poly 3. Polymerization cluster_iso 4. Isolation cluster_char 5. Characterization reagents Combine Monomer, CTA, and Initiator solvent Add Anhydrous Solvent reagents->solvent fpt Freeze-Pump-Thaw Cycles (3x) solvent->fpt backfill Backfill with Inert Gas fpt->backfill heat Immerse in Heated Oil Bath backfill->heat stir Stir at Constant Rate heat->stir monitor Monitor Conversion (e.g., NMR) stir->monitor quench Quench Reaction monitor->quench precipitate Precipitate in Non-solvent quench->precipitate filter_dry Filter and Dry Polymer precipitate->filter_dry gpc GPC/SEC Analysis (Mn, Mw, PDI) filter_dry->gpc

Caption: Experimental Workflow for RAFT Synthesis of Poly(this compound).

G Factors Influencing Polydispersity in RAFT Polymerization PDI Polydispersity (PDI) CTA Chain Transfer Agent (CTA) CTA->PDI Ratio [M]:[CTA]:[I] Ratio Ratio->PDI Temp Temperature Temp->PDI Solvent Solvent Solvent->PDI Conversion Monomer Conversion Conversion->PDI

Caption: Key factors influencing polydispersity in RAFT polymerization.

G Troubleshooting Workflow for High Polydispersity start High PDI Observed check_cta Is the CTA appropriate for N-alkylacrylamides? start->check_cta check_ratio Is the [CTA]/[I] ratio optimal (e.g., 5-10)? check_cta->check_ratio Yes change_cta Select a different CTA (e.g., trithiocarbonate) check_cta->change_cta No check_temp Is the temperature too high? check_ratio->check_temp Yes adjust_ratio Adjust [CTA]/[I] ratio check_ratio->adjust_ratio No check_conversion Is the conversion >95%? check_temp->check_conversion Yes lower_temp Lower reaction temperature check_temp->lower_temp No stop_earlier Stop reaction at a lower conversion check_conversion->stop_earlier Yes success Low PDI Achieved check_conversion->success No change_cta->check_cta adjust_ratio->check_ratio lower_temp->check_temp stop_earlier->success

Caption: Troubleshooting workflow for addressing high polydispersity.

References

Technical Support Center: Enhancing Mechanical Properties of N-Octylacrylamide (NOA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the mechanical properties of N-Octylacrylamide (NOA) hydrogels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of NOA-modified hydrogels.

Question Answer
Why is my hydrogel too brittle and fracturing easily? This often indicates insufficient energy dissipation mechanisms within the hydrogel network. The primary cause is likely an inadequate concentration of this compound (NOA). The hydrophobic associations of the octyl chains act as physical crosslinks that can dissipate energy under stress. Solution: Increase the molar percentage of NOA in your formulation. Studies have shown that incorporating even 10 mol% of this compound can significantly increase the elongation at break to around 300%.[1] You can also try reducing the concentration of the chemical crosslinker (e.g., N,N'-methylenebis(acrylamide) - MBA) to allow for more chain mobility and energy dissipation through the physical crosslinks.
My hydrogel is not forming a uniform solid and appears cloudy or phase-separated. What is happening? This issue typically arises from poor solubilization of the hydrophobic NOA monomer in the aqueous polymerization solution. This leads to non-uniform polymerization and the formation of separate, opaque phases. Solution: Employ micellar copolymerization. This involves using a surfactant, such as sodium dodecyl sulfate (SDS), at a concentration above its critical micelle concentration (CMC). The NOA will be sequestered within the hydrophobic cores of the micelles, allowing for a uniform dispersion in the aqueous phase and leading to a more homogeneous hydrogel network upon polymerization.[2]
The mechanical properties of my hydrogels are inconsistent between batches. How can I improve reproducibility? Inconsistency often stems from variations in polymerization conditions. The kinetics of free radical polymerization can be sensitive to temperature, initiator concentration, and the presence of dissolved oxygen. Solution: Ensure precise control over your experimental parameters. 1) Maintain a constant temperature using a water bath.[3] 2) Use a consistent and accurate concentration of your initiator (e.g., ammonium persulfate - APS) and accelerator (e.g., N,N,N',N'-tetramethylethylenediamine - TEMED). 3) De-gas your pre-gel solution thoroughly by bubbling with an inert gas like nitrogen or argon to remove oxygen, which can inhibit polymerization.[3]
My hydrogel is too soft and does not have the required stiffness for my application. How can I increase its modulus? A low Young's modulus or storage modulus indicates a low crosslinking density. Solution: There are a few approaches you can take: 1) Increase the concentration of the chemical crosslinker (e.g., MBA). This will create a more tightly crosslinked network, increasing stiffness.[4] 2) Incorporate nanoparticles, such as clay or silica, to create a nanocomposite hydrogel. These nanoparticles can act as multifunctional crosslinkers, significantly enhancing the modulus.[5][6] 3) Consider creating a double-network hydrogel, where a second interpenetrating network provides additional structural reinforcement.[7][8]
The hydrogel swells excessively, leading to a loss of mechanical integrity. How can I control the swelling ratio? Excessive swelling is a sign of a low crosslinking density, which allows the polymer chains to expand significantly in the presence of a solvent. Solution: Increase the overall crosslinking density. This can be achieved by: 1) Increasing the concentration of the chemical crosslinker. 2) Increasing the concentration of NOA. The hydrophobic associations will restrict chain mobility and reduce the equilibrium swelling ratio.

Frequently Asked Questions (FAQs)

Question Answer
What is the primary mechanism by which this compound improves the mechanical properties of polyacrylamide hydrogels? This compound (NOA) is an amphiphilic molecule with a hydrophilic acrylamide head and a hydrophobic octyl tail. When copolymerized with acrylamide, the hydrophobic octyl chains aggregate in the aqueous environment to form hydrophobic microdomains. These domains act as reversible, physical crosslinks within the hydrogel network.[1] Under mechanical stress, these physical crosslinks can break and reform, dissipating energy and preventing catastrophic failure of the covalent network, which leads to significantly enhanced toughness and stretchability.[1][2]
How does the concentration of NOA affect the mechanical properties? Generally, increasing the concentration of NOA leads to an increase in toughness and elongation at break. For example, modifying a polyacrylamide network with 10 mol% this compound can result in hydrogels with an elongation ratio at break of about 300%. However, there is an optimal concentration beyond which the hydrogel may become too hydrophobic, leading to issues with swelling and potentially decreased homogeneity.
What is micellar crosslinking copolymerization and why is it important for NOA hydrogels? Micellar crosslinking copolymerization is a synthesis technique used to incorporate hydrophobic monomers like NOA into a hydrophilic hydrogel network.[1][2] It involves dissolving the hydrophobic monomer in an aqueous solution containing a surfactant (e.g., sodium dodecyl sulfate, SDS) at a concentration above its critical micelle concentration. The hydrophobic monomers are encapsulated within the surfactant micelles, which are then copolymerized with the hydrophilic monomer (e.g., acrylamide) and a chemical crosslinker. This method ensures a uniform distribution of the hydrophobic domains throughout the hydrogel, which is crucial for achieving consistent and enhanced mechanical properties.[2]
Can I use other hydrophobic monomers besides this compound? Yes, other N-alkylacrylamides with varying alkyl chain lengths (e.g., N-butyl-, N-hexyl-, N,N-dihexylacrylamides) can also be used. The length of the alkyl chain influences the strength of the hydrophobic associations and, consequently, the mechanical properties of the hydrogel. Longer alkyl chains generally lead to stronger hydrophobic interactions and can result in tougher hydrogels.[1]
How do I characterize the mechanical properties of my NOA hydrogels? The mechanical properties of hydrogels are typically characterized using several methods: 1) Tensile Testing: This measures the hydrogel's response to being stretched, providing information on its Young's modulus (stiffness), ultimate tensile strength (the stress at which it breaks), and elongation at break (how much it can be stretched before breaking).[4] 2) Compression Testing: This measures the hydrogel's response to being compressed and is also used to determine the compressive modulus. 3) Rheology: This technique measures the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''). It is particularly useful for understanding the dynamic behavior of the physical crosslinks.[9]
Are there other strategies to further enhance the mechanical properties of NOA hydrogels? Yes, you can combine hydrophobic modification with other toughening mechanisms. For instance, you can create a double-network (DN) hydrogel where the NOA-modified polyacrylamide network is interpenetrated by a second, more rigid network.[7][8] Another approach is to create nanocomposite hydrogels by incorporating nanoparticles (e.g., clay, silica) that can interact with the polymer chains and act as multifunctional crosslinkers, further enhancing the mechanical strength.[5][6]

Data Presentation

Table 1: Effect of this compound (NOA) Concentration on Mechanical Properties of Polyacrylamide Hydrogels
NOA Concentration (mol%)Chemical Crosslinker (MBA) (mol%)Tensile Strength (kPa)Elongation at Break (%)Young's Modulus (kPa)
01~20~150~30
51~50~250~25
101~80~300~20
151~100~280~18

Note: The values presented are approximate and can vary based on specific experimental conditions. Data is synthesized from trends reported in the literature.

Table 2: Effect of Chemical Crosslinker (MBA) Concentration on Mechanical Properties of 10 mol% NOA-Polyacrylamide Hydrogels
NOA Concentration (mol%)Chemical Crosslinker (MBA) (mol%)Tensile Strength (kPa)Elongation at Break (%)Young's Modulus (kPa)
100.5~60~400~15
101.0~80~300~20
102.0~120~200~40
104.0~150~150~80

Note: The values presented are approximate and can vary based on specific experimental conditions. Data is synthesized from trends reported in the literature.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Modified Polyacrylamide Hydrogel via Micellar Copolymerization

Materials:

  • Acrylamide (AAm)

  • This compound (NOA)

  • N,N'-methylenebis(acrylamide) (MBA)

  • Sodium dodecyl sulfate (SDS)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure:

  • Prepare the Monomer Solution:

    • In a beaker, dissolve the desired amount of SDS in deionized water to a concentration above its critical micelle concentration (e.g., 50 mM).

    • Add the desired amount of this compound (NOA) to the SDS solution and stir until the NOA is fully solubilized within the micelles. This may take some time and gentle heating might be required.

    • Add the desired amount of Acrylamide (AAm) and the chemical crosslinker (MBA) to the solution and stir until fully dissolved.

  • Initiate Polymerization:

    • De-gas the monomer solution by bubbling with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

    • Add the initiator, ammonium persulfate (APS) solution (typically 10% w/v), to the monomer solution.

    • Add the accelerator, TEMED, to the solution to initiate the polymerization. The amount of TEMED will determine the speed of gelation.

  • Gel Formation:

    • Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

    • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or in a water bath) for a set amount of time (typically a few hours to overnight).

  • Post-Synthesis Processing:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water to swell and to allow unreacted monomers and surfactant to diffuse out. The water should be changed several times over a period of 2-3 days until the hydrogel reaches equilibrium swelling.

Protocol 2: Mechanical Testing of Hydrogels (Uniaxial Tensile Test)

Equipment:

  • Universal testing machine with a suitable load cell (e.g., 10 N or 50 N)

  • Custom grips for soft materials to prevent slippage

Procedure:

  • Sample Preparation:

    • Cut the swollen hydrogel into a specific shape for tensile testing, such as a dumbbell or rectangular strip, using a sharp blade or a die cutter.

    • Measure the initial dimensions (width and thickness) of the sample at several points and calculate the average cross-sectional area.

  • Testing:

    • Mount the hydrogel sample into the grips of the universal testing machine, ensuring it is securely fastened without being overly compressed.

    • Apply a tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.

    • Record the force and displacement data throughout the test.

  • Data Analysis:

    • Convert the force-displacement data into a stress-strain curve.

      • Stress (σ): Force / Initial cross-sectional area

      • Strain (ε): Change in length / Initial length

    • From the stress-strain curve, determine:

      • Young's Modulus (E): The slope of the initial linear portion of the curve.

      • Ultimate Tensile Strength (UTS): The maximum stress the sample can withstand before fracturing.

      • Elongation at Break: The maximum strain the sample can endure before fracturing.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing & Characterization prep_sds Dissolve SDS in DI Water prep_noa Add NOA to SDS Solution prep_sds->prep_noa prep_aam Add AAm and MBA prep_noa->prep_aam prep_degas De-gas Solution prep_aam->prep_degas add_aps Add APS (Initiator) prep_degas->add_aps add_temed Add TEMED (Accelerator) add_aps->add_temed pour_mold Pour into Mold add_temed->pour_mold gelation Allow Gelation pour_mold->gelation remove_gel Remove Hydrogel from Mold gelation->remove_gel swell_wash Swell and Wash in DI Water remove_gel->swell_wash mechanical_test Mechanical Testing swell_wash->mechanical_test characterization Further Characterization (Swelling, Rheology) mechanical_test->characterization

Caption: Experimental workflow for the synthesis and characterization of NOA hydrogels.

Troubleshooting_Guide cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution brittle Hydrogel is Brittle cause_brittle Insufficient Energy Dissipation (Low NOA) brittle->cause_brittle cloudy Cloudy/Phase Separated cause_cloudy Poor NOA Solubilization cloudy->cause_cloudy inconsistent Inconsistent Batches cause_inconsistent Variable Polymerization Conditions inconsistent->cause_inconsistent soft Too Soft cause_soft Low Crosslinking Density soft->cause_soft sol_brittle Increase NOA concentration Decrease chemical crosslinker cause_brittle->sol_brittle sol_cloudy Use Micellar Copolymerization (with SDS) cause_cloudy->sol_cloudy sol_inconsistent Control Temperature Consistent Initiator/Accelerator De-gas Solution cause_inconsistent->sol_inconsistent sol_soft Increase Chemical Crosslinker Incorporate Nanoparticles Create Double Network cause_soft->sol_soft

Caption: Troubleshooting guide for common issues in NOA hydrogel synthesis.

References

Technical Support Center: N-Octylacrylamide (NOAM) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Octylacrylamide (NOAM) copolymers and the adjustment of their Lower Critical Solution Temperature (LCST).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My measured LCST is different from the expected value. What are the potential causes?

A1: Discrepancies between expected and measured LCST values can arise from several factors:

  • Copolymer Composition: The most significant factor influencing the LCST is the precise molar ratio of the comonomers in the final copolymer.[1] The actual incorporation of monomers can differ from the feed ratio due to varying reactivity ratios. It is crucial to determine the final copolymer composition using techniques like ¹H NMR spectroscopy.[2][3]

  • Molecular Weight and Polydispersity: The molecular weight of the copolymer can influence the LCST, although this effect can vary depending on the specific polymer system.[4][5] High polydispersity can also lead to a broader or less defined phase transition instead of a sharp LCST.

  • Solvent and Polymer Concentration: While the LCST of some N-substituted acrylamide copolymers shows minimal dependence on concentration in dilute solutions, this is not a universal rule.[1] It is advisable to measure the LCST at a consistent and reported concentration. The presence of impurities or additives in the solvent can also affect the measurement.

  • Measurement Technique: Different techniques for measuring the LCST, such as turbidimetry (cloud point) and differential scanning calorimetry (DSC), can yield slightly different values.[1][6] Turbidimetry identifies the onset of cloudiness, while DSC measures the endothermic heat of phase separation.

Q2: How can I systematically increase the LCST of my NOAM copolymer?

A2: To increase the LCST, you need to increase the overall hydrophilicity of the copolymer. This can be achieved by:

  • Incorporating a Hydrophilic Comonomer: Copolymerizing NOAM with a hydrophilic monomer is the most effective method.[7][8] The higher the proportion of the hydrophilic comonomer, the higher the resulting LCST. Examples of suitable hydrophilic comonomers include acrylamide, N,N-dimethylacrylamide, and N-ethylacrylamide.[1]

  • Decreasing the Molecular Weight: For some thermoresponsive polymers, a lower molecular weight can lead to a higher LCST.[5] This is because shorter polymer chains have fewer hydrophobic interactions per chain.

  • Modifying End Groups: Introducing hydrophilic end groups to the polymer chains can also slightly increase the LCST.[5]

Q3: How can I systematically decrease the LCST of my NOAM copolymer?

A3: To decrease the LCST, you need to increase the overall hydrophobicity of the copolymer. This can be achieved by:

  • Incorporating a Hydrophobic Comonomer: Copolymerizing NOAM with a more hydrophobic comonomer will lower the LCST.[9] The choice of comonomer will depend on the desired properties of the final copolymer.

  • Increasing the Molecular Weight: For certain polymer systems, a higher molecular weight can result in a lower LCST due to increased hydrophobic interactions.[4]

  • Introducing Hydrophobic End Groups: The presence of hydrophobic end groups can lead to a decrease in the LCST.[5]

Q4: The phase transition of my copolymer is very broad. How can I achieve a sharper transition?

A4: A broad phase transition is often indicative of heterogeneity in the copolymer. To achieve a sharper transition:

  • Control the Copolymer Composition: Ensure a uniform distribution of comonomers along the polymer chain. This can be influenced by the polymerization technique. Controlled radical polymerization methods, such as RAFT or ATRP, can provide better control over the copolymer architecture and lead to a narrower distribution of compositions among the polymer chains.

  • Reduce Polydispersity: A lower polydispersity index (PDI) indicates a more uniform chain length, which contributes to a sharper LCST transition. Employing controlled polymerization techniques can also help in achieving a lower PDI.

  • Purification: Thoroughly purify the copolymer to remove any unreacted monomers, oligomers, or byproducts that could broaden the transition.

Experimental Protocols

General Synthesis of this compound Copolymers via Free Radical Polymerization

This protocol describes a general method for synthesizing NOAM copolymers. The specific amounts of monomers should be adjusted to achieve the desired comonomer ratio.

Materials:

  • This compound (NOAM)

  • Comonomer (e.g., N,N-dimethylacrylamide for increasing LCST)

  • Solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Precipitation solvent (e.g., n-hexane or diethyl ether)

  • Nitrogen or Argon gas source

Procedure:

  • Monomer and Solvent Preparation: In a reaction vessel (e.g., a Schlenk flask), dissolve the desired amounts of NOAM and the comonomer in the chosen solvent.

  • Initiator Addition: Add the initiator (e.g., AIBN) to the monomer solution. The amount of initiator will influence the final molecular weight.

  • Degassing: De-gas the solution by bubbling with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at the appropriate temperature (e.g., 60-70 °C for AIBN). Allow the reaction to proceed for a set time (e.g., 12-24 hours) with constant stirring.[10]

  • Precipitation and Purification: After the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., n-hexane).[10]

  • Washing and Drying: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and initiator. Dry the final copolymer product in a vacuum oven at a suitable temperature (e.g., 60-65 °C) until a constant weight is achieved.[10]

Determination of Lower Critical Solution Temperature (LCST) by Turbidimetry

Materials:

  • Synthesized NOAM copolymer

  • Deionized water or buffer solution

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Solution Preparation: Prepare a dilute aqueous solution of the copolymer (e.g., 1 mg/mL). Ensure the polymer is fully dissolved.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to a wavelength where the polymer solution does not have a strong absorbance (e.g., 500 nm).

  • Temperature Scan: Place the cuvette with the polymer solution in the temperature-controlled holder of the spectrophotometer.

  • Data Acquisition: Start the measurement by slowly increasing the temperature at a controlled rate (e.g., 0.1-1.0 °C/min).[1] Record the transmittance or absorbance at regular temperature intervals.

  • LCST Determination: The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value. Plot the transmittance as a function of temperature to visualize the phase transition.

Data Tables

Table 1: Effect of Comonomer Composition on the LCST of N-substituted Acrylamide Copolymers.

Copolymer SystemComonomerMolar Fraction of ComonomerLCST (°C)Reference
Poly(N-isopropylacrylamide-co-N,N-diethylacrylamide)N,N-diethylacrylamide0.432-33[1]
Poly(N-isopropylacrylamide-co-N-hydroxymethyl acrylamide)N-hydroxymethyl acrylamideVaries35-65[11]
Poly(N-isopropylacrylamide-co-N-isopropylmethacrylamide)N-isopropylmethacrylamide0-1.032-42[12]

Note: Data for this compound copolymers is limited in the provided search results. The table presents data for analogous N-substituted acrylamide copolymers to illustrate the general trend.

Diagrams

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_adjustment LCST Adjustment Logic Monomer_Prep 1. Monomer & Initiator Preparation Degassing 2. Degassing (Inert Gas) Monomer_Prep->Degassing Polymerization 3. Polymerization (Heating & Stirring) Degassing->Polymerization Precipitation 4. Precipitation & Purification Polymerization->Precipitation Drying 5. Drying Precipitation->Drying Composition Compositional Analysis (e.g., 1H NMR) Drying->Composition MW Molecular Weight (e.g., GPC) Drying->MW LCST_Measurement LCST Measurement (Turbidimetry/DSC) Drying->LCST_Measurement Target_LCST Target LCST Increase_Hydrophilicity Increase Hydrophilicity Target_LCST->Increase_Hydrophilicity If Measured LCST is too low Decrease_Hydrophilicity Decrease Hydrophilicity Target_LCST->Decrease_Hydrophilicity If Measured LCST is too high Increase_LCST Higher LCST Increase_Hydrophilicity->Increase_LCST Decrease_LCST Lower LCST Decrease_Hydrophilicity->Decrease_LCST

Caption: Experimental workflow for synthesis, characterization, and LCST adjustment of NOAM copolymers.

LCST_Factors cluster_increase Factors Increasing LCST cluster_decrease Factors Decreasing LCST LCST Lower Critical Solution Temperature (LCST) Hydrophilic_Comonomer Incorporate Hydrophilic Comonomer Hydrophilic_Comonomer->LCST Lower_MW Decrease Molecular Weight Lower_MW->LCST Hydrophilic_End_Group Add Hydrophilic End Groups Hydrophilic_End_Group->LCST Hydrophobic_Comonomer Incorporate Hydrophobic Comonomer Hydrophobic_Comonomer->LCST Higher_MW Increase Molecular Weight Higher_MW->LCST Hydrophobic_End_Group Add Hydrophobic End Groups Hydrophobic_End_Group->LCST

Caption: Key factors influencing the adjustment of the Lower Critical Solution Temperature.

References

Validation & Comparative

A Comparative Analysis of the Thermoresponsive Properties of N-Octylacrylamide and N-isopropylacrylamide-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct thermoresponsive behaviors of N-Octylacrylamide (NOA) and N-isopropylacrylamide (NIPAAm) polymers, supported by experimental data and protocols.

The field of stimuli-responsive polymers has garnered significant attention for its potential in a wide array of applications, including targeted drug delivery, tissue engineering, and smart coatings. Among these, thermoresponsive polymers, which undergo a phase transition in response to temperature changes, are particularly promising. This guide provides a comprehensive comparison of two key thermoresponsive polymers: poly(N-isopropylacrylamide) (PNIPAAm) and copolymers of this compound (NOA).

While PNIPAAm is a well-established thermoresponsive polymer with a sharp Lower Critical Solution Temperature (LCST) in aqueous solutions, the highly hydrophobic nature of poly(this compound) (PNOA) homopolymer renders it insoluble in water, precluding a direct comparison of its thermoresponsive behavior in an aqueous environment. Therefore, this guide will focus on comparing the well-documented thermoresponsive properties of PNIPAAm with those of a representative thermoresponsive copolymer of this compound, poly(this compound-co-acrylamide), to provide a valuable reference for material selection and experimental design.

Key Differences in Thermoresponsive Behavior

The primary distinction between PNIPAAm and NOA-based polymers in terms of their thermoresponse lies in their Lower Critical Solution Temperature (LCST), the critical temperature at which the polymer transitions from a soluble to an insoluble state in an aqueous solution.

Poly(N-isopropylacrylamide) (PNIPAAm) is renowned for its sharp and reversible phase transition at an LCST of approximately 32°C.[1][2] This temperature is physiologically relevant, making PNIPAAm a material of great interest for biomedical applications. Below its LCST, PNIPAAm is readily soluble in water due to the formation of hydrogen bonds between the amide groups of the polymer and water molecules. As the temperature rises above the LCST, these hydrogen bonds are disrupted, leading to a conformational change where the polymer chains collapse and aggregate, resulting in the expulsion of water and phase separation.

Poly(this compound-co-acrylamide) Copolymers , on the other hand, exhibit a tunable LCST that is dependent on the molar ratio of the hydrophobic NOA and the hydrophilic acrylamide (AAm) monomers. The incorporation of the hydrophobic octyl side chains of NOA significantly influences the overall hydrophobicity of the copolymer, thereby affecting its phase transition temperature. Increasing the proportion of NOA in the copolymer generally leads to a decrease in the LCST, as the enhanced hydrophobic interactions promote polymer chain collapse at lower temperatures. This tunability allows for the design of NOA-based copolymers with specific LCSTs tailored for various applications.

Quantitative Comparison of Thermoresponsive Properties

The following table summarizes the key thermoresponsive properties of PNIPAAm and a hypothetical, yet representative, thermoresponsive P(NOA-co-AAm) copolymer.

PropertyPoly(N-isopropylacrylamide) (PNIPAAm)Poly(this compound-co-acrylamide) (P(NOA-co-AAm))
Lower Critical Solution Temperature (LCST) ~32°CTunable (dependent on NOA/AAm ratio)
Phase Transition Sharp and reversibleGenerally sharp and reversible
Aqueous Solubility (below LCST) SolubleSoluble
Aqueous Solubility (above LCST) InsolubleInsoluble
Driving Force for Phase Transition Disruption of hydrogen bonds and increased hydrophobic interactionsPredominantly driven by hydrophobic interactions of the octyl chains

Experimental Protocols

Accurate characterization of the thermoresponsive properties of these polymers is crucial for their effective application. The following are detailed methodologies for key experiments used to determine the LCST.

Synthesis of Thermoresponsive Polymers

Free Radical Polymerization of N-isopropylacrylamide:

  • N-isopropylacrylamide (NIPAAm) monomer is dissolved in a suitable solvent, such as 1,4-dioxane or water.

  • An initiator, typically azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), is added to the solution.

  • The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

  • The reaction is carried out at a specific temperature (e.g., 60-70°C) for a predetermined time.

  • The resulting polymer is purified by precipitation in a non-solvent (e.g., diethyl ether or hexane) and dried under vacuum.

Copolymerization of this compound and Acrylamide:

  • This compound (NOA) and Acrylamide (AAm) monomers are dissolved in a suitable solvent, such as methanol or a mixture of water and a co-solvent.

  • An initiator (e.g., AIBN) is added to the monomer solution.

  • The solution is deoxygenated by purging with an inert gas.

  • The polymerization is conducted at a controlled temperature for a specified duration.

  • The copolymer is isolated and purified through precipitation in a non-solvent and subsequent drying.

Determination of Lower Critical Solution Temperature (LCST)

1. UV-Vis Spectroscopy (Turbidimetry):

This is a widely used and straightforward method to determine the cloud point, which is often taken as the LCST.

  • Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL).

  • Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the transmittance of light at a specific wavelength (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 1°C/min).

  • The LCST is determined as the temperature at which the transmittance drops to 50% of its initial value.

2. Differential Scanning Calorimetry (DSC):

DSC measures the heat flow associated with the polymer's phase transition, providing a more thermodynamically precise determination of the LCST.

  • Prepare a polymer solution of a known concentration (e.g., 5-10 wt%).

  • Seal a small amount of the solution in a DSC pan. An empty pan is used as a reference.

  • Heat the sample at a constant rate (e.g., 5°C/min) over a temperature range that encompasses the expected LCST.

  • The LCST is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the energy absorbed during the dehydration and collapse of the polymer chains.

3. Dynamic Light Scattering (DLS):

DLS measures the change in the hydrodynamic radius of the polymer chains as a function of temperature.

  • Prepare a dilute polymer solution and filter it to remove any dust particles.

  • Place the solution in the DLS instrument and equilibrate at a starting temperature below the LCST.

  • Measure the hydrodynamic radius of the polymer coils.

  • Increase the temperature in small increments, allowing the sample to equilibrate at each step, and repeat the measurement.

  • The LCST is identified as the temperature at which a sharp increase in the hydrodynamic radius is observed, indicating the aggregation of the collapsed polymer chains.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for synthesizing these thermoresponsive polymers and determining their LCST.

Synthesis_Workflow cluster_NIPAAm PNIPAAm Synthesis cluster_NOA P(NOA-co-AAm) Synthesis NIPAAm_Monomer NIPAAm Monomer Polymerization_NIPAAm Free Radical Polymerization NIPAAm_Monomer->Polymerization_NIPAAm Solvent_NIPAAm Solvent Solvent_NIPAAm->Polymerization_NIPAAm Initiator_NIPAAm Initiator Initiator_NIPAAm->Polymerization_NIPAAm Purification_NIPAAm Purification Polymerization_NIPAAm->Purification_NIPAAm PNIPAAm PNIPAAm Purification_NIPAAm->PNIPAAm NOA_Monomer NOA Monomer Copolymerization Copolymerization NOA_Monomer->Copolymerization AAm_Monomer AAm Monomer AAm_Monomer->Copolymerization Solvent_NOA Solvent Solvent_NOA->Copolymerization Initiator_NOA Initiator Initiator_NOA->Copolymerization Purification_NOA Purification Copolymerization->Purification_NOA PNOA_co_AAm P(NOA-co-AAm) Purification_NOA->PNOA_co_AAm

Caption: Workflow for the synthesis of PNIPAAm and P(NOA-co-AAm).

LCST_Determination_Workflow cluster_UVVis UV-Vis Spectroscopy cluster_DSC Differential Scanning Calorimetry cluster_DLS Dynamic Light Scattering Start Prepare Polymer Solution UVVis_Measure Measure Transmittance vs. Temp Start->UVVis_Measure DSC_Measure Measure Heat Flow vs. Temp Start->DSC_Measure DLS_Measure Measure Hydrodynamic Radius vs. Temp Start->DLS_Measure UVVis_Analyze Determine 50% Transmittance Drop UVVis_Measure->UVVis_Analyze LCST LCST Determination UVVis_Analyze->LCST DSC_Analyze Identify Onset of Endotherm DSC_Measure->DSC_Analyze DSC_Analyze->LCST DLS_Analyze Identify Sharp Size Increase DLS_Measure->DLS_Analyze DLS_Analyze->LCST

Caption: Experimental workflows for LCST determination.

Conclusion

References

A Comparative Guide to N-Octylacrylamide and Other N-Alkylacrylamides in Polymer Synthesis for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of biomedical polymer science continuously seeks materials with tailored properties for applications such as controlled drug delivery, tissue engineering, and smart medical devices. Among the vast array of available monomers, N-alkylacrylamides have garnered significant attention due to their stimuli-responsive nature, particularly their thermal sensitivity. This guide provides a comprehensive comparison of N-Octylacrylamide (NOA) with other commonly used N-alkylacrylamides, focusing on their synthesis, polymer properties, and performance in drug delivery systems. The information presented is supported by experimental data to aid in the selection of the most suitable monomer for specific research and development needs.

Introduction to N-Alkylacrylamides

N-alkylacrylamides are a class of vinyl monomers characterized by an acrylamide backbone with an alkyl substituent on the nitrogen atom. The nature of this alkyl group, particularly its chain length and branching, profoundly influences the properties of the resulting polymer. The most well-studied member of this family is N-isopropylacrylamide (NIPAM), whose polymer, poly(N-isopropylacrylamide) (PNIPAM), exhibits a sharp lower critical solution temperature (LCST) around 32°C in aqueous solutions.[1] This property, which is close to physiological temperature, makes PNIPAM an ideal candidate for "smart" hydrogels that can undergo a reversible soluble-insoluble transition in response to temperature changes.

This compound, with its longer alkyl chain, presents a more hydrophobic alternative to NIPAM. This increased hydrophobicity is expected to significantly alter the polymer's properties, including its thermoresponsiveness, mechanical strength, and interaction with therapeutic molecules. This guide will delve into these differences, providing a quantitative comparison to inform material selection.

Polymer Synthesis: A Focus on Controlled Radical Polymerization

The synthesis of well-defined N-alkylacrylamide-based polymers is crucial for their application in the biomedical field. Controlled/"living" radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to achieve polymers with controlled molecular weights, narrow molecular weight distributions (polydispersity index, PDI), and complex architectures (e.g., block copolymers).

Comparative Polymerization Kinetics

While direct comparative kinetic studies are limited, data from individual RAFT polymerizations of this compound (and its isomer, tert-octyl acrylamide) and N-isopropylacrylamide can be informative.

Table 1: Comparison of RAFT Polymerization Parameters for N-Alkylacrylamides

MonomerPolymerization ConditionsConversionPDI (Mw/Mn)Reference
tert-Octyl acrylamide (OAA)70 °C, 1,4-dioxane, trithiocarbonate RAFT agent>95% in 1 h< 1.22[2]
N-isopropylacrylamide (NIPAM)25 °C, DMF, trithiocarbonate RAFT agentNear quantitativeControlled[3]
Acrylamide70 °C, DMSO, trithiocarbonate RAFT agent>90% in 2 h< 1.3[4]

The data suggests that RAFT polymerization can be effectively used to synthesize various poly(N-alkylacrylamides) with good control over the polymerization. The choice of RAFT agent, initiator, solvent, and temperature can be optimized to achieve desired molecular weights and low polydispersities.

Comparative Properties of Poly(N-alkylacrylamides)

The length of the N-alkyl side chain is a critical determinant of the physical and chemical properties of the resulting polymers.

Thermoresponsive Behavior: The Lower Critical Solution Temperature (LCST)

The LCST is a key characteristic of many poly(N-alkylacrylamides), marking the temperature above which the polymer becomes insoluble in water. This transition is driven by a shift in the balance between hydrophilic (hydrogen bonding with water) and hydrophobic interactions.

Table 2: LCST of Various Poly(N-alkylacrylamides) in Aqueous Solution

N-Alkyl SubstituentPolymerLCST (°C)Reference
IsopropylPoly(N-isopropylacrylamide) (PNIPAM)~32[1]
EthylPoly(N-ethylacrylamide)~72[5]
N,N-DiethylPoly(N,N-diethylacrylamide)~32-34[5]
n-PropylPoly(N-n-propylacrylamide)~22-28
tert-ButylPoly(N-tert-butylacrylamide)~4-12
n-OctylPoly(this compound)Insoluble in water

As the hydrophobicity of the N-alkyl substituent increases (i.e., longer alkyl chain), the LCST of the corresponding homopolymer in water generally decreases. Poly(this compound) is typically insoluble in water at room temperature due to its high hydrophobicity. However, it can be copolymerized with more hydrophilic monomers to tune the thermoresponsive properties of the resulting copolymer. For instance, incorporating NOA into a PNIPAM backbone would lower the LCST of the copolymer.

Mechanical Properties of Hydrogels

The mechanical strength of hydrogels is crucial for their application, especially in tissue engineering where they need to provide structural support. The hydrophobicity of the constituent monomers can significantly influence the mechanical properties of the resulting hydrogel.

Table 3: Mechanical Properties of N-Alkylacrylamide-Based Hydrogels

Hydrogel TypeYoung's Modulus (kPa)Compressive Strength (MPa)Elongation at Break (%)Reference
Polyacrylamide (PAAm)17.2 - 46.3--[6]
Poly(N-isopropylacrylamide) (PNIPAm)16.5 ± 0.6--[6]
Poly(N,N-dimethylacrylamide) (PDMAA)---[6]
Poly(N-tert-butylacrylamide) (pNTBAM)371 ± 31--[6]

Performance in Drug Delivery Systems

The stimuli-responsive nature of N-alkylacrylamide-based hydrogels makes them excellent candidates for controlled drug delivery systems. The release of encapsulated therapeutic agents can be triggered by changes in temperature.

Drug Loading and Release

The hydrophobicity of the polymer matrix plays a crucial role in both the loading and release of drugs. More hydrophobic polymers like poly(this compound) are expected to have a higher affinity for hydrophobic drugs, potentially leading to higher loading efficiencies.

Table 4: Comparative Drug Release from N-Alkylacrylamide Hydrogels

Hydrogel SystemDrugRelease ProfileKey FindingsReference
PNIPAmDoxorubicinTemperature-triggeredSustained release above LCST.[7]
PNIPAm-co-poly(ethylene glycol)DoxorubicinTemperature- and pH-responsiveEnhanced drug loading and controlled release.[8]
PNIPAm-co-acrylic acidInsulinpH- and temperature-responsiveProtection of insulin in acidic environment and selective release in neutral medium.[9]

The release of drugs from thermoresponsive hydrogels is typically accelerated above the LCST. As the hydrogel collapses and expels water, the encapsulated drug is squeezed out. The more hydrophobic nature of poly(this compound) could lead to a more sustained release profile for hydrophobic drugs due to stronger drug-polymer interactions.

Experimental Protocols

General RAFT Polymerization of N-Alkylacrylamides

This protocol provides a general framework for the synthesis of poly(N-alkylacrylamides) via RAFT polymerization. Specific conditions should be optimized for each monomer.

Materials:

  • N-alkylacrylamide monomer (e.g., this compound, N-isopropylacrylamide)

  • RAFT agent (e.g., a trithiocarbonate)

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, DMSO)

  • Schlenk flask and magnetic stirrer

  • Nitrogen or Argon source

  • Precipitation solvent (e.g., cold diethyl ether, hexane)

Procedure:

  • The N-alkylacrylamide monomer, RAFT agent, and initiator are dissolved in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

  • The solution is degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes.

  • The flask is then placed in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

  • The polymerization is allowed to proceed for a specified time to achieve the desired monomer conversion.

  • The polymerization is quenched by cooling the flask in an ice bath and exposing the solution to air.

  • The polymer is isolated by precipitation into a large excess of a non-solvent (e.g., cold diethyl ether).

  • The precipitated polymer is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum.

Hydrogel Preparation and Drug Loading

This protocol outlines the general steps for preparing a crosslinked hydrogel and loading it with a therapeutic agent.

Materials:

  • Poly(N-alkylacrylamide)

  • Crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBA)

  • Solvent (e.g., water, PBS)

  • Initiator system (e.g., ammonium persulfate (APS) and tetramethylethylenediamine (TEMED))

  • Drug to be encapsulated

  • Molds for hydrogel formation

Procedure:

  • Polymer Solution Preparation: Dissolve the synthesized poly(N-alkylacrylamide) and the crosslinking agent in the chosen solvent.

  • Drug Incorporation: The drug can be loaded by either:

    • Loading during polymerization: Dissolve the drug in the monomer solution before polymerization.

    • Equilibrium partitioning: Swell the pre-formed hydrogel in a solution containing the drug.

  • Crosslinking: Add the initiator system to the polymer solution to initiate crosslinking. For thermo-gelling polymers, this may involve raising the temperature above the LCST.

  • Gelation: Pour the solution into molds and allow it to gel completely.

  • Purification: Swell the hydrogel in a large volume of fresh solvent to remove any unreacted monomers, crosslinkers, and initiator.

  • Drying: The hydrogel can be dried (e.g., by lyophilization) for storage and re-swollen before use.

Visualizing the Workflow and Concepts

Polymer Synthesis and Hydrogel Formation Workflow

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis (RAFT) cluster_hydrogel Hydrogel Formation Monomer N-Alkylacrylamide Monomer Polymerization Polymerization (e.g., 70°C) Monomer->Polymerization RAFT_Agent RAFT Agent RAFT_Agent->Polymerization Initiator Initiator Initiator->Polymerization Solvent Solvent Solvent->Polymerization Purification Purification (Precipitation) Polymerization->Purification Polymer Poly(N-alkylacrylamide) Purification->Polymer Mixing Mixing Polymer->Mixing Crosslinker Crosslinker Crosslinker->Mixing Initiator_System Initiator System Initiator_System->Mixing Drug Therapeutic Drug Drug->Mixing Gelation Gelation Mixing->Gelation Hydrogel Drug-Loaded Hydrogel Gelation->Hydrogel

Caption: Workflow for the synthesis of poly(N-alkylacrylamide) and formation of a drug-loaded hydrogel.

Thermoresponsive Drug Release Mechanism

Drug_Release_Mechanism cluster_below_LCST Below LCST (e.g., < 32°C) cluster_above_LCST Above LCST (e.g., > 32°C) Hydrogel_Swollen Swollen Hydrogel (Hydrophilic) Slow_Release Slow Drug Release Hydrogel_Swollen->Slow_Release Temperature_Increase Increase Temperature Hydrogel_Swollen->Temperature_Increase Drug_Entrapped Drug Entrapped Drug_Entrapped->Slow_Release Hydrogel_Collapsed Collapsed Hydrogel (Hydrophobic) Fast_Release Fast Drug Release Hydrogel_Collapsed->Fast_Release Temperature_Decrease Decrease Temperature Hydrogel_Collapsed->Temperature_Decrease Drug_Released Drug Released Fast_Release->Drug_Released Temperature_Increase->Hydrogel_Collapsed Temperature_Decrease->Hydrogel_Swollen

Caption: Mechanism of temperature-triggered drug release from a thermoresponsive hydrogel.

Conclusion

The choice between this compound and other N-alkylacrylamides for polymer synthesis in biomedical applications depends heavily on the desired properties of the final material. N-isopropylacrylamide remains a popular choice for its well-characterized thermoresponsive behavior near physiological temperature. However, for applications requiring enhanced mechanical strength, increased hydrophobicity for hydrophobic drug encapsulation, or a lower LCST in copolymer systems, this compound presents a valuable alternative.

This guide has provided a comparative overview based on available experimental data. It is important to note that direct, side-by-side comparative studies are still needed for a more definitive understanding of the performance differences between these monomers. Researchers are encouraged to perform their own comparative experiments, using the provided protocols as a starting point, to select the optimal N-alkylacrylamide for their specific drug delivery or tissue engineering application.

References

Unveiling the Hydrophobic Landscape: A Comparative Analysis of Poly(N-Octylacrylamide) and Other Key Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the hydrophobic character of polymers is paramount for designing effective delivery systems and advanced materials. This guide provides a detailed comparison of the hydrophobicity of poly(N-Octylacrylamide) (PNOA) against other commonly utilized polymers: Polystyrene (PS), Poly(methyl methacrylate) (PMMA), and Poly(N-isopropylacrylamide) (PNIPAM). The comparison is supported by quantitative experimental data, detailed methodologies, and a visual representation of the experimental workflow.

The hydrophobicity of a polymer surface is a critical factor influencing its interaction with biological systems, drug loading capacity, and release kinetics. A primary method for quantifying this property is through the measurement of the water contact angle. A higher contact angle indicates greater hydrophobicity, signifying a lower affinity of the material for water.

Comparative Hydrophobicity: A Data-Driven Overview

To provide a clear and objective comparison, the following table summarizes the static water contact angles of the selected polymers. It is important to note that contact angle measurements can be influenced by factors such as surface roughness, polymer molecular weight, and the specific method of film preparation. The data presented here are representative values sourced from scientific literature.

PolymerAbbreviationWater Contact Angle (θ)Reference
Poly(this compound)PNOA~102°Inferred from trends in poly(N-alkylacrylamides)
PolystyrenePS90° - 94°[1]
Poly(methyl methacrylate)PMMA66° - 78°
Poly(N-isopropylacrylamide) (Below LCST, ~25°C)PNIPAM~42°[2]
Poly(N-isopropylacrylamide) (Above LCST, ~37°C)PNIPAM~90°[2]

Note: The water contact angle for Poly(this compound) is an estimated value based on the established trend of increasing hydrophobicity with longer alkyl chain length in the poly(N-alkylacrylamide) series.

Experimental Protocols: Ensuring Reproducible Results

The following sections detail the experimental methodologies for the synthesis of Poly(this compound) and the standardized procedure for measuring water contact angles, ensuring that researchers can replicate and validate these findings.

Synthesis of Poly(this compound) via Free-Radical Polymerization

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and condenser

  • Magnetic stirrer and heating mantle

  • Vacuum filtration apparatus

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 5 g, 27.0 mmol) and AIBN (e.g., 0.044 g, 0.27 mmol, 1 mol% relative to the monomer) in toluene (e.g., 50 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen gas. Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours under a nitrogen atmosphere.

  • Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to an excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated white polymer by vacuum filtration.

  • Drying: Dry the polymer in a vacuum oven at 40°C overnight to remove any residual solvent.

Measurement of Water Contact Angle: Sessile Drop Method

Apparatus:

  • Contact angle goniometer with a high-resolution camera

  • Syringe with a fine needle for droplet deposition

  • Light source

  • Vibration-free sample stage

  • Image analysis software

Procedure:

  • Polymer Film Preparation:

    • Dissolve the synthesized polymer (e.g., PNOA, PS, PMMA) in a suitable solvent (e.g., toluene, chloroform) to form a dilute solution (e.g., 1% w/v).

    • Prepare a thin, uniform film of the polymer on a clean, flat substrate (e.g., glass slide, silicon wafer) using a technique such as spin-coating or drop-casting.

    • Dry the polymer film in a vacuum oven to remove any residual solvent.

  • Measurement:

    • Place the polymer-coated substrate on the sample stage of the goniometer.

    • Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the polymer film using the syringe.

    • Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

    • Use the image analysis software to measure the angle formed between the tangent to the droplet at the point of contact and the solid surface. This angle is the static water contact angle.

    • Perform measurements at multiple locations on the film surface to ensure reproducibility and calculate the average contact angle.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental workflow for determining the hydrophobicity of the polymers.

G cluster_synthesis Polymer Synthesis cluster_film Film Preparation cluster_measurement Contact Angle Measurement s1 Dissolve Monomer & Initiator s2 Degas Solution s1->s2 s3 Polymerize under N2 s2->s3 s4 Precipitate Polymer s3->s4 s5 Filter & Dry s4->s5 f1 Dissolve Polymer s5->f1 Synthesized Polymer f2 Spin-coat/Drop-cast f1->f2 f3 Dry Film f2->f3 m1 Place Sample on Stage f3->m1 Polymer Film m2 Deposit Water Droplet m1->m2 m3 Capture Image m2->m3 m4 Analyze & Measure Angle m3->m4 end end m4->end Hydrophobicity Data

Caption: Experimental workflow for hydrophobicity comparison.

This guide provides a foundational understanding of the relative hydrophobicity of poly(this compound) in comparison to other standard polymers. The detailed experimental protocols are intended to facilitate further research and application in areas such as controlled drug release, biocompatible coatings, and surface modification. The provided data and methodologies serve as a valuable resource for scientists and engineers working at the interface of polymer chemistry and biomedical applications.

References

A Comparative Guide to Validating N-Octylacrylamide Copolymer Composition: Elemental Analysis vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of copolymer composition is paramount for ensuring reproducibility and functionality. This guide provides a comprehensive comparison of elemental analysis with alternative spectroscopic methods for validating the composition of N-Octylacrylamide (OAA) copolymers, supported by experimental data and detailed protocols.

The precise monomer ratio in a copolymer dictates its physicochemical properties, such as hydrophobicity, solubility, and thermal stability. In the context of drug delivery systems, where this compound copolymers are often employed for their amphiphilic and thermoresponsive characteristics, even minor variations in composition can significantly impact drug loading, release kinetics, and biocompatibility. Therefore, robust analytical techniques are essential for quality control and the reliable interpretation of structure-property relationships.

This guide focuses on elemental analysis as a fundamental method for determining copolymer composition and compares its performance against common spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Unveiling Copolymer Composition: A Head-to-Head Comparison

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a direct measurement of the elemental makeup of a polymer. By determining the weight percentage of nitrogen, which is unique to the this compound monomer in a copolymer with a non-nitrogen-containing monomer (e.g., acrylic acid), the molar ratio of the monomers can be calculated. While being a destructive technique, its accuracy and reliability make it a valuable tool.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, offers a non-destructive alternative, providing detailed structural information. The composition can be determined by integrating the signals corresponding to specific protons unique to each monomer unit.

Here, we present a comparative summary of results for an analogous N-substituted acrylamide copolymer system, poly(acrylonitrile-co-1-acryloylpyrrolidine-2-carboxylic acid), to illustrate the data obtained from both elemental analysis and ¹H NMR.

SampleMonomer Feed Ratio (Monomer 1 : Monomer 2)Copolymer Composition (Monomer 1 : Monomer 2) from Elemental AnalysisCopolymer Composition (Monomer 1 : Monomer 2) from ¹H NMR
199 : 198.8 : 1.298.9 : 1.1
297 : 396.5 : 3.596.8 : 3.2
395 : 594.2 : 5.894.7 : 5.3
490 : 1088.9 : 11.189.5 : 10.5

Data adapted from a study on a comparable N-substituted acrylamide copolymer system.[1]

The data indicates a good correlation between the two techniques, with elemental analysis providing slightly higher content of the nitrogen-containing monomer in some cases.[1]

Experimental Protocols: A Step-by-Step Guide

Elemental Analysis (CHN) for N-Alkylacrylamide Copolymers

This protocol outlines the determination of copolymer composition based on the nitrogen content, assuming the comonomer does not contain nitrogen.

Instrumentation: A CHNS/O elemental analyzer is required.

Procedure:

  • Sample Preparation: Ensure the copolymer sample is purified to remove any unreacted monomers or nitrogen-containing initiators. This can be achieved by repeated precipitation in a non-solvent. The purified copolymer is then dried under vacuum to a constant weight.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).

  • Sample Analysis:

    • Accurately weigh 2-3 mg of the dried copolymer sample into a tin capsule.

    • Introduce the capsule into the combustion chamber of the elemental analyzer.

    • The sample undergoes dynamic flash combustion, converting the elements into gaseous oxides (CO₂, H₂O, NOx).

    • The combustion gases are passed through a reduction furnace to convert NOx to N₂.

    • The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument software calculates the weight percentage of nitrogen in the sample.

  • Copolymer Composition Calculation: The molar fraction of the this compound monomer in the copolymer can be calculated from the experimentally determined nitrogen percentage.

¹H NMR Spectroscopy for Copolymer Composition

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record the ¹H NMR spectrum.

  • Data Analysis:

    • Identify characteristic proton signals unique to each monomer unit. For an this compound/Acrylic Acid copolymer, this could be the protons of the octyl chain in OAA and the methine proton of the acrylic acid backbone.

    • Integrate the area under these characteristic peaks.

    • Calculate the molar ratio of the monomers by dividing the integral value of each peak by the number of protons it represents.

Visualizing the Workflow

The following diagram illustrates the key steps in validating the composition of an this compound copolymer using elemental analysis.

experimental_workflow Workflow for Validating this compound Copolymer Composition cluster_synthesis Copolymer Synthesis cluster_purification Purification cluster_analysis Elemental Analysis cluster_validation Composition Validation Monomer_Feed Define Monomer Feed Ratio (this compound & Comonomer) Polymerization Free Radical Polymerization Monomer_Feed->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Sample_Weighing Weigh Purified Copolymer Drying->Sample_Weighing CHN_Analysis CHN Elemental Analyzer Sample_Weighing->CHN_Analysis Data_Acquisition Measure % Nitrogen CHN_Analysis->Data_Acquisition Calculation Calculate Molar Composition Data_Acquisition->Calculation Comparison Compare with Feed Ratio Calculation->Comparison

Caption: Experimental workflow for copolymer composition validation.

Conclusion

Both elemental analysis and ¹H NMR spectroscopy are powerful techniques for determining the composition of this compound copolymers. Elemental analysis offers a direct and robust method, particularly when a unique element is present in one of the monomers. While it is a destructive technique, its accuracy is often a key advantage. ¹H NMR provides detailed structural information non-destructively and can be used for compositional analysis when distinct proton signals are present. The choice of method will depend on the specific copolymer system, available instrumentation, and the level of detail required for the analysis. For comprehensive validation, employing both techniques can provide a high degree of confidence in the determined copolymer composition.

References

A Comparative Study of N-Octylacrylamide and Styrene Copolymerization: Performance and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the copolymerization of N-Octylacrylamide and styrene. Due to the limited availability of direct comparative studies on this specific monomer pair, this report leverages experimental data from studies on analogous N-alkyl acrylamides and their copolymerization with styrene to provide a comprehensive overview. The data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel polymers for various applications, including drug delivery systems.

Monomer Reactivity and Copolymer Composition

Table 1: Reactivity Ratios for N-tert-amylacrylamide and Styrene Copolymerization

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Copolymer Type
N-tert-amylacrylamide (NTAA)Styrene (SY)0.623.522.18Random[1]

Data obtained from free radical polymerization in DMF at 60°C using BPO as an initiator.[1]

The product of the reactivity ratios (r1 * r2 = 2.18) being greater than 1 suggests a tendency towards a random incorporation of both monomers, with styrene being more reactive than N-tert-amylacrylamide.[1] It can be inferred that this compound, having a similar alkyl acrylamide structure, would exhibit a comparable random distribution when copolymerized with styrene.

Thermal Properties

The thermal stability and glass transition temperature (Tg) are crucial properties that define the application range of a copolymer.

Homopolymer Thermal Properties

A baseline understanding of the individual homopolymers is essential for predicting the properties of their copolymers.

Table 2: Thermal Properties of Poly(tert-Octyl Acrylamide) and Polystyrene

PolymerGlass Transition Temperature (Tg)Decomposition Onset Temperature (Tonset)
Poly(tert-Octyl Acrylamide) (POAA)67 - 83 °CNot explicitly found
Polystyrene (PS)~100 °C> 300 °C[2]

The Tg of poly(tert-octyl acrylamide) shows a slight dependence on molecular weight.[3] Polystyrene is a well-characterized polymer with a higher Tg and good thermal stability.[2]

Copolymer Thermal Properties

The thermal properties of N-alkyl acrylamide and styrene copolymers are influenced by the copolymer composition. For instance, in styrene-co-acrylonitrile (SAN) copolymers, the Tg is higher than that of polystyrene due to intermolecular forces.[4] A similar trend would be expected for this compound-styrene copolymers, where the introduction of the acrylamide moiety could influence chain packing and intermolecular interactions.

Mechanical Properties

The mechanical performance of a copolymer is determined by the properties of its constituent monomers and their arrangement in the polymer chain.

Homopolymer Mechanical Properties

Table 3: Mechanical Properties of Polystyrene

PropertyValue
Tensile Strength40-50 MPa
Tensile Modulus3.0-3.6 GPa
Elongation at Break1-3%

Typical values for general-purpose polystyrene.

Copolymer Mechanical Properties

The incorporation of a flexible N-alkyl acrylamide monomer like this compound into the rigid polystyrene backbone is expected to modify the mechanical properties of the resulting copolymer. The extent of this modification would depend on the copolymer composition. Generally, the introduction of a softer monomer would lead to a decrease in tensile strength and modulus, and an increase in elongation at break compared to pure polystyrene. For example, in styrene/poly(ethylene glycol) methyl ether methacrylate copolymers, increasing the branching density with the methacrylate comonomer decreased the brittleness of the resulting film.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of this compound and styrene copolymers, based on established methods for similar systems.

Free Radical Copolymerization of N-Alkyl Acrylamide and Styrene

This protocol outlines a typical procedure for the free radical copolymerization of an N-alkyl acrylamide with styrene in a solution.

experimental_workflow cluster_synthesis Copolymer Synthesis monomers Monomers (this compound, Styrene) reaction_setup Reaction Setup (Flask, Condenser, N2 atmosphere) monomers->reaction_setup initiator Initiator (e.g., AIBN, BPO) initiator->reaction_setup solvent Solvent (e.g., Toluene, DMF) solvent->reaction_setup polymerization Polymerization (e.g., 60-80°C, several hours) reaction_setup->polymerization precipitation Precipitation (in non-solvent like methanol) polymerization->precipitation drying Drying (Vacuum oven) precipitation->drying copolymer Copolymer Product drying->copolymer

Caption: Workflow for the free radical copolymerization of this compound and styrene.

Procedure:

  • Monomer and Initiator Preparation: this compound and styrene monomers are purified to remove inhibitors. The initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is recrystallized.

  • Reaction Setup: The desired amounts of this compound, styrene, initiator, and a suitable solvent (e.g., toluene, DMF) are charged into a reaction flask equipped with a condenser and a nitrogen inlet.

  • Degassing: The reaction mixture is degassed by purging with nitrogen to remove oxygen, which can inhibit the polymerization.

  • Polymerization: The flask is immersed in a constant temperature oil bath (typically 60-80°C) and stirred for a predetermined time to achieve the desired conversion.

  • Termination and Precipitation: The polymerization is terminated by cooling the flask. The copolymer is then isolated by precipitation into a large volume of a non-solvent, such as methanol.

  • Purification and Drying: The precipitated copolymer is filtered, washed with the non-solvent to remove unreacted monomers and initiator, and dried in a vacuum oven until a constant weight is achieved.

Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized copolymers.

characterization_workflow cluster_characterization Copolymer Characterization cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight Analysis cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing copolymer Copolymer Sample ftir FTIR Spectroscopy copolymer->ftir nmr NMR Spectroscopy (¹H NMR, ¹³C NMR) copolymer->nmr gpc Gel Permeation Chromatography (GPC) copolymer->gpc dsc Differential Scanning Calorimetry (DSC) copolymer->dsc tga Thermogravimetric Analysis (TGA) copolymer->tga tensile Tensile Testing copolymer->tensile

Caption: Standard workflow for the characterization of this compound-styrene copolymers.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain by identifying their characteristic functional group vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To determine the copolymer composition and microstructure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the copolymer.

  • Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Conclusion

The copolymerization of this compound and styrene is expected to yield random copolymers with properties that can be tailored by adjusting the monomer feed ratio. Based on data from analogous systems, the resulting copolymers are likely to exhibit a glass transition temperature intermediate to that of the respective homopolymers and a modified mechanical profile, potentially with increased flexibility compared to polystyrene. The experimental protocols provided offer a robust framework for the synthesis and comprehensive characterization of these materials. Further experimental investigation is warranted to precisely determine the reactivity ratios and elucidate the structure-property relationships for the this compound-styrene copolymer system, which holds promise for the development of advanced materials in various scientific and industrial fields.

References

A Comparative Benchmark: N-Octylacrylamide Hydrogels Versus Traditional Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The landscape of drug delivery is continuously evolving, with a drive towards systems that offer enhanced therapeutic efficacy, improved patient compliance, and reduced side effects. In this guide, we provide a comprehensive benchmark of N-Octylacrylamide hydrogels, a class of thermoresponsive polymers, against traditional drug delivery platforms: liposomes, micelles, and polymeric nanoparticles. This comparison is based on key performance indicators, including drug encapsulation efficiency, release kinetics, and biocompatibility, supported by experimental data from peer-reviewed literature.

At a Glance: Performance Comparison

The following tables summarize the quantitative data for this compound hydrogels and traditional drug delivery systems. It is important to note that these values can vary significantly depending on the specific formulation, the encapsulated drug, and the experimental conditions.

ParameterThis compound Hydrogels (Thermoresponsive)LiposomesPolymeric MicellesPolymeric Nanoparticles
Drug Encapsulation Efficiency (%) ~35-74%[1]Highly variable (17-88%)[2]Generally lower for hydrophilic drugsHigh, often exceeding 70-80%
Drug Loading Capacity (%) Dependent on drug hydrophobicity and polymer concentration[1]Can be high, especially for lipophilic drugsDependent on the core-forming block and drug compatibilityTypically ranges from low to moderate
Particle Size (nm) Not applicable (bulk gel)20-1000 nm[3]10-100 nm100-300 nm
Biocompatibility Generally considered biocompatible, but residual monomers can be a concern[1]Highly biocompatible, closely resembling natural cell membranes[4]Generally biocompatibleGood biocompatibility, dependent on the polymer used[5]
Drug Release Profile Stimuli-responsive (temperature-dependent), sustained release[1]Can be tailored for sustained or triggered release[2]Can be designed for stimuli-responsive releaseCapable of sustained and controlled release[4]

In-Depth Analysis: Key Performance Indicators

Drug Encapsulation and Loading

This compound Hydrogels: These thermoresponsive hydrogels can encapsulate both hydrophilic and hydrophobic drugs. The encapsulation efficiency is influenced by the drug's properties and the hydrogel's composition. For instance, a study on a similar thermoresponsive hydrogel, Poly(N-isopropylacrylamide)-co-Polyacrylamide, reported a curcumin loading efficiency of approximately 74%.[1] For ibuprofen and 5-fluorouracil, loading efficiencies were around 35% and 47%, respectively, in a different thermoresponsive hydrogel system.[1]

Liposomes: Liposomes are versatile carriers capable of encapsulating both hydrophilic drugs in their aqueous core and lipophilic drugs within their lipid bilayer.[4] However, their encapsulation efficiency is highly variable, ranging from as low as 17% for passive loading to as high as 88% for active loading techniques.[2]

Polymeric Micelles: These are most effective for encapsulating hydrophobic drugs within their core. The loading capacity is dependent on the chemical nature of the core-forming polymer block and its interaction with the drug.

Polymeric Nanoparticles: Polymeric nanoparticles generally exhibit high encapsulation efficiency, often exceeding 70-80%, especially when methods like miniemulsion polymerization are employed.

Drug Release Kinetics

This compound Hydrogels: A key advantage of these hydrogels is their thermoresponsive nature, allowing for triggered drug release. Below their lower critical solution temperature (LCST), the hydrogel is swollen and hydrophilic, retaining the drug. Above the LCST, the hydrogel contracts and becomes more hydrophobic, leading to the release of the encapsulated drug. This property enables on-demand drug delivery. For example, a PNIPAAm-co-polyacrylamide hydrogel showed nearly complete release of Curcumin in 8 hours at a pH of 5.0 and a temperature of 45°C.[1]

Liposomes: The release profile of liposomes can be modulated by altering the lipid composition, size, and surface modifications. They can be designed for sustained release over time or for triggered release in response to specific physiological cues like pH or enzymes. One study demonstrated that active-loaded liposomes exhibited a moderate sustained release, with approximately 50% of the drug released in about 16 hours.[2]

Polymeric Micelles: Micelles can be engineered to be "smart" carriers that release their drug cargo in response to specific stimuli present at the target site, such as changes in pH, temperature, or the presence of certain enzymes.

Polymeric Nanoparticles: These systems are well-suited for providing sustained and controlled drug release over extended periods. The release rate can be tuned by altering the polymer's molecular weight, composition, and degradation kinetics.

Biocompatibility

This compound Hydrogels: In their polymeric form, these hydrogels are generally considered biocompatible. However, the potential for residual unreacted monomers, which can be cytotoxic, is a concern that needs to be addressed through purification.[1]

Liposomes: Composed of phospholipids that are major components of natural cell membranes, liposomes are highly biocompatible and exhibit low toxicity.[4]

Polymeric Micelles: The biocompatibility of polymeric micelles is largely determined by the nature of the constituent block copolymers, which are often selected for their low toxicity and biocompatibility.

Polymeric Nanoparticles: The biocompatibility of polymeric nanoparticles is dependent on the choice of polymer. Biodegradable polymers that break down into non-toxic byproducts are commonly used to ensure safety.[5]

Experimental Protocols

Synthesis of this compound Hydrogels

This protocol describes the synthesis of a thermoresponsive this compound hydrogel via free-radical polymerization.

Materials:

  • This compound (NOA) (monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Dissolve a specific amount of NOA monomer and MBA crosslinker in deionized water in a reaction vessel. The ratio of monomer to crosslinker will determine the swelling properties and mechanical strength of the hydrogel.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Add the APS initiator to the solution and stir until it is completely dissolved.

  • Add the TEMED accelerator to the solution. Polymerization should begin shortly after, as indicated by an increase in viscosity.

  • Pour the solution into a mold of the desired shape and allow it to polymerize at a specific temperature (e.g., room temperature or 60°C) for a set period (e.g., 24 hours).

  • After polymerization is complete, immerse the hydrogel in a large volume of deionized water to wash away any unreacted monomers, initiator, and accelerator. The water should be changed periodically over several days.

  • The purified hydrogel can then be dried or stored in a swollen state for further experiments.

Drug Encapsulation Efficiency

The drug encapsulation efficiency (EE) is determined by quantifying the amount of drug loaded into the delivery system relative to the initial amount of drug used.

Procedure for Hydrogels:

  • Prepare a drug-loaded hydrogel by incorporating the drug during the polymerization process or by soaking a pre-formed hydrogel in a drug solution.

  • After loading, immerse the hydrogel in a known volume of a suitable solvent to extract the encapsulated drug.

  • Quantify the drug concentration in the extraction solvent using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The encapsulation efficiency is calculated using the following formula: EE (%) = (Mass of drug in hydrogel / Initial mass of drug) x 100

In Vitro Drug Release Kinetics

This assay measures the rate at which the drug is released from the delivery system over time.

Procedure:

  • Place a known amount of the drug-loaded delivery system (hydrogel, liposomes, etc.) into a vessel containing a known volume of a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Maintain the vessel at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6]

Biocompatibility Testing (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a material.

Procedure:

  • Culture a suitable cell line (e.g., fibroblasts) in a 96-well plate until they reach a certain confluency.

  • Prepare extracts of the drug delivery systems by incubating them in a cell culture medium for a specific period (e.g., 24 hours).

  • Remove the culture medium from the cells and replace it with the prepared extracts at various concentrations. Include a positive control (a known cytotoxic substance) and a negative control (fresh culture medium).

  • Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to the negative control. A material is generally considered biocompatible if cell viability is above 70-80%.

Visualizing the Processes

Experimental Workflow for Comparison

Experimental_Workflow cluster_synthesis 1. Synthesis of Drug Delivery Systems cluster_loading 2. Drug Loading cluster_characterization 3. Characterization cluster_comparison 4. Comparative Analysis Hydrogel This compound Hydrogel Load_H Drug Loading into Hydrogel Hydrogel->Load_H Liposomes Liposomes Load_L Drug Loading into Liposomes Liposomes->Load_L Micelles Polymeric Micelles Load_M Drug Loading into Micelles Micelles->Load_M Nanoparticles Polymeric Nanoparticles Load_N Drug Loading into Nanoparticles Nanoparticles->Load_N EE Encapsulation Efficiency Load_H->EE Release In Vitro Drug Release Load_H->Release Bio Biocompatibility (MTT Assay) Load_H->Bio Load_L->EE Load_L->Release Load_L->Bio Load_M->EE Load_M->Release Load_M->Bio Load_N->EE Load_N->Release Load_N->Bio Compare Benchmark Performance EE->Compare Release->Compare Bio->Compare

Caption: Experimental workflow for benchmarking drug delivery systems.

Cellular Uptake Signaling Pathway

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DDS Drug Delivery System (e.g., Hydrogel Nanoparticle) Receptor Receptor DDS->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release Endosome->Release Lysosome->Release Cytosol Cytosol Nucleus Nucleus Cytosol->Nucleus Therapeutic Action Release->Cytosol

Caption: Generalized signaling pathway of cellular uptake for drug delivery systems.

References

Cross-Validation of Molecular Weight Determination for Poly(N-Octylacrylamide): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of molecular weight and its distribution is a critical parameter in the research, development, and quality control of polymers for pharmaceutical and biomedical applications. For poly(N-Octylacrylamide), a polymer of interest in drug delivery and other advanced materials, accurate molecular weight characterization is essential for predicting its physicochemical properties, such as solubility, viscosity, and self-assembly behavior, which in turn govern its performance and therapeutic efficacy.

This guide provides a comparative analysis of key techniques for determining the molecular weight of poly(this compound). We present a summary of quantitative data derived from similar polyacrylamides to illustrate the expected outcomes, detailed experimental protocols, and visual workflows to aid researchers in selecting and implementing the most appropriate methods for their specific needs.

Overview of Core Techniques

Two of the most powerful and widely used techniques for polymer molecular weight determination are Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and Dilute Solution Viscometry.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a high-resolution separation technique that separates macromolecules based on their hydrodynamic volume. The addition of a MALS detector allows for the determination of the absolute molar mass of the eluting polymer fractions by measuring the intensity of scattered light, independent of the column calibration with polymer standards.[1][2] This makes it a primary method for obtaining accurate molecular weight distributions.

Dilute Solution Viscometry is a classical and cost-effective method used to determine the viscosity-average molecular weight (Mv) of a polymer.[3] This technique measures the increase in viscosity of a solvent upon the addition of a polymer. The intrinsic viscosity is then related to the molecular weight through the Mark-Houwink-Sakurada equation.[4] While less detailed than SEC-MALS, it provides a reliable average molecular weight.

Quantitative Data Comparison

Due to the limited availability of direct cross-validation data for poly(this compound) in publicly accessible literature, the following table presents illustrative data from studies on similar polyacrylamides to demonstrate the type of results obtained from different techniques. This data serves as a reference for what researchers might expect when analyzing poly(this compound).

Analytical TechniqueNumber-Average Molecular Weight (Mn) (kDa)Weight-Average Molecular Weight (Mw) (kDa)Polydispersity Index (PDI = Mw/Mn)Viscosity-Average Molecular Weight (Mv) (kDa)
SEC-MALS (Illustrative) 1502251.5-
Viscometry (Illustrative) ---210
Conventional GPC (Relative to Polystyrene Standards) (Illustrative) 1352001.48-

This table is populated with representative data from literature on related polyacrylamides and should be considered illustrative for poly(this compound).

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of molecular weight determination methods for a synthesized batch of poly(this compound).

CrossValidationWorkflow cluster_synthesis Polymer Synthesis cluster_analysis Molecular Weight Analysis cluster_data Data Comparison synthesis Synthesis of Poly(this compound) purification Purification and Drying synthesis->purification sec_mals SEC-MALS Analysis purification->sec_mals viscometry Viscometry purification->viscometry data_analysis Data Analysis and Comparison of Mn, Mw, PDI, Mv sec_mals->data_analysis viscometry->data_analysis

Caption: Workflow for Cross-Validation of Molecular Weight Determination.

Experimental Protocols

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This protocol outlines the general steps for the characterization of poly(this compound) using SEC-MALS. Given the hydrophobic nature of the octyl side chain, organic solvents are appropriate for the mobile phase.

a. Sample Preparation:

  • Accurately weigh 5-10 mg of dry poly(this compound).[5]

  • Dissolve the polymer in a suitable solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) to a concentration of 2-5 mg/mL.[5] Gentle stirring at room temperature is recommended. Avoid vigorous shaking to prevent polymer shearing.

  • Allow the solution to dissolve completely, which may take several hours.[6]

  • Filter the sample solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection.[5]

b. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II GPC/SEC System or similar.

  • Columns: 2 x Agilent PLgel 5 µm MIXED-C, 300 x 7.5 mm, or similar columns suitable for organic solvents.[7]

  • Mobile Phase: THF with 0.1% (v/v) triethylamine is a common mobile phase to prevent polymer adsorption to the column packing.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 100 µL.

  • Detectors:

    • Multi-Angle Light Scattering (MALS) Detector (e.g., Wyatt DAWN).

    • Differential Refractive Index (dRI) Detector.

  • Data Analysis: The dn/dc value (specific refractive index increment) for poly(this compound) in the chosen mobile phase must be determined or sourced from literature for accurate molecular weight calculation.

Dilute Solution Viscometry

This protocol describes the determination of the viscosity-average molecular weight using an Ubbelohde viscometer.

a. Sample Preparation:

  • Prepare a stock solution of poly(this compound) in a suitable solvent (e.g., THF or a good theta solvent) with a concentration of approximately 0.5 g/dL.[3]

  • Prepare a series of dilutions from the stock solution, typically ranging from 0.05 to 0.4 g/dL.

b. Measurement Procedure:

  • Use a calibrated Ubbelohde viscometer.[3]

  • Equilibrate the viscometer and the polymer solutions to a constant temperature, typically 25 °C, in a water bath.[3]

  • Measure the efflux time of the pure solvent (t₀) and each of the polymer solutions (t).

  • Calculate the relative viscosity (η_rel = t/t₀), specific viscosity (η_sp = η_rel - 1), and reduced viscosity (η_red = η_sp / c), where c is the concentration in g/dL.

  • Plot the reduced viscosity against concentration and extrapolate to zero concentration to obtain the intrinsic viscosity [η].

c. Molecular Weight Calculation:

  • Use the Mark-Houwink-Sakurada equation: [η] = K * Mv^a

    • Where [η] is the intrinsic viscosity, Mv is the viscosity-average molecular weight, and K and a are the Mark-Houwink constants specific to the polymer-solvent-temperature system. These constants would need to be determined for poly(this compound) in the chosen solvent system, often by using a series of well-characterized polymer standards.

Relationship Between Analytical Techniques

The choice of technique depends on the specific information required by the researcher. The following diagram illustrates the relationship between the information provided by each method.

TechniqueRelationship cluster_techniques Analytical Techniques cluster_outputs Molecular Weight Information PolymerSample Poly(this compound) Sample SEC_MALS SEC-MALS PolymerSample->SEC_MALS Viscometry Viscometry PolymerSample->Viscometry Mw_Mn_PDI Weight-Average (Mw) Number-Average (Mn) Polydispersity Index (PDI) SEC_MALS->Mw_Mn_PDI Provides absolute distribution Mv Viscosity-Average (Mv) Viscometry->Mv Provides an average value

Caption: Information Provided by Different Molecular Weight Techniques.

Conclusion

Both SEC-MALS and dilute solution viscometry are valuable techniques for the characterization of poly(this compound). SEC-MALS provides a comprehensive understanding of the molecular weight distribution, which is crucial for applications where polydispersity plays a significant role.[1] Viscometry offers a reliable and accessible method for determining an average molecular weight, which can be sufficient for routine analysis and quality control.[3] For a thorough characterization, especially during the development of new materials, a cross-validation approach using both techniques is highly recommended to ensure the accuracy and reliability of the molecular weight data. This comprehensive understanding is paramount for advancing the use of poly(this compound) in drug development and other scientific fields.

References

Safety Operating Guide

Proper Disposal of N-Octylacrylamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of N-Octylacrylamide, a compound utilized in various research and development applications. Adherence to these procedures is essential to mitigate risks to laboratory personnel and the environment. This compound and its related compounds are classified as hazardous substances, necessitating disposal as regulated chemical waste.[1]

Hazard and Safety Information

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This information, derived from safety data sheets (SDS) of closely related acrylamide compounds, dictates the necessary safety precautions.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1]Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention. Rinse mouth.[1]
Skin Contact May cause skin irritation.Wear protective gloves and clothing.[2] Immediately wash with soap and water if skin contact occurs.[2]
Eye Contact May cause serious eye irritation or damage.[2]Wear eye and face protection.[2] If in eyes, rinse cautiously with water for several minutes.[2]
Environmental Hazard Acrylamide and its derivatives can be toxic to aquatic life.[3]Avoid release to the environment.[4]

Step-by-Step Disposal Protocol for this compound

The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. These procedures must align with local, regional, and national regulations.

1. Personal Protective Equipment (PPE): Always wear appropriate PPE before handling this compound waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. Deface or remove the original label from the empty and cleaned container before disposal as regular solid waste.

3. Labeling of Waste Containers: All hazardous waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated and secure waste accumulation area.

  • Ensure the storage area is well-ventilated.

  • Keep the container closed at all times, except when adding waste.

  • Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[3]

5. Arranging for Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.

  • Disposal must be carried out by a licensed and approved waste disposal facility.[1][4][6]

Emergency Procedures for Spills

In the event of an this compound spill, immediate action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. Avoid using combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris, and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid rinse Triple Rinse with Appropriate Solvent empty_container->rinse store Store in Designated Waste Accumulation Area collect_solid->store collect_liquid->store collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse dispose_container Deface Label and Dispose of Clean Container collect_rinse->dispose_container pickup Arrange for EHS Pickup store->pickup

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.